5-Cyclohexyl-O-Anisidine
Description
The exact mass of the compound 5-Cyclohexyl-2-methoxyaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-cyclohexyl-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-15-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10/h7-10H,2-6,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCZLEYNQKVVMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374115 | |
| Record name | 5-cyclohexyl-2-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206559-52-6 | |
| Record name | 5-Cyclohexyl-2-methoxybenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206559-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-cyclohexyl-2-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 206559-52-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
5-Cyclohexyl-O-Anisidine CAS number 206559-52-6
5-Cyclohexyl-O-Anisidine: A Critical Intermediate for Allosteric NS5B Polymerase Inhibitors
Executive Summary
This compound (CAS 206559-52-6 ), systematically known as 5-cyclohexyl-2-methoxyaniline , is a specialized aromatic amine intermediate used primarily in the synthesis of antiviral agents. Its structural core—a lipophilic cyclohexyl ring coupled to an electron-rich anisidine moiety—serves as a critical building block for HCV NS5B polymerase inhibitors , specifically those targeting the "Thumb II" allosteric site (e.g., benzothiazole derivatives related to Dasabuvir).
This guide details the physicochemical profile, industrial-grade synthetic protocols, and medicinal chemistry applications of this compound, designed for researchers optimizing antiviral scaffolds.
Chemical Profile & Physicochemical Properties
The compound features a 1,2,4-substitution pattern on the benzene ring. The ortho-methoxy group provides electron density and hydrogen-bond acceptance, while the meta-cyclohexyl group (relative to the amine) confers significant lipophilicity (
Table 1: Physicochemical Specifications
| Property | Specification |
| CAS Number | 206559-52-6 |
| IUPAC Name | 5-Cyclohexyl-2-methoxyaniline |
| Synonyms | This compound; 3-Amino-4-methoxycyclohexylbenzene |
| Molecular Formula | C₁₃H₁₉NO |
| Molecular Weight | 205.30 g/mol |
| Appearance | Off-white to pale brown solid |
| Melting Point | 66–69 °C |
| Boiling Point | ~360 °C (Predicted) |
| Solubility | Soluble in DMSO, DCM, MeOH; Insoluble in water |
| pKa (Conjugate Acid) | ~4.5 (Predicted, aniline nitrogen) |
Synthetic Methodology
The synthesis of this compound requires precise regiocontrol to ensure the cyclohexyl group is para to the methoxy group and meta to the amine. Two primary routes exist: the Classical Nitration-Reduction Route (scalable) and the Transition-Metal Catalyzed Route (versatile).
Protocol A: Nitration-Reduction (Industrial Standard)
This route utilizes the directing effects of the methoxy group to install the nitrogen functionality.
Step 1: Methylation of 4-Cyclohexylphenol
-
Reagents: MeI or DMS, K₂CO₃, Acetone, Reflux.
-
Mechanism: Sₙ2 attack of the phenoxide on the methylating agent.
-
Outcome: 4-Cyclohexylanisole.
Step 2: Regioselective Nitration
-
Reagents: HNO₃ (65%), H₂SO₄, 0°C to RT.
-
Rationale: The methoxy group is a strong ortho/para director. Since the para position is blocked by the cyclohexyl group, nitration occurs exclusively at the ortho position (C2 relative to OMe).
-
Outcome: 2-Nitro-4-cyclohexylanisole.
Step 3: Chemoselective Reduction
-
Reagents: H₂ (50 psi), 10% Pd/C, MeOH/THF.
-
Alternative: Fe powder, NH₄Cl, EtOH/H₂O (if avoiding hydrogenation).
-
Outcome: 5-Cyclohexyl-2-methoxyaniline .
Protocol B: Suzuki-Miyaura Coupling (Lab Scale)
Useful when starting from halogenated anilines to introduce diverse cycloalkyl groups.
-
Substrate: 5-Bromo-2-methoxyaniline.
-
Coupling Partner: Cyclohexylboronic acid.
-
Catalyst: Pd(dppf)Cl₂, K₃PO₄, Toluene/H₂O.
-
Note: Requires optimization to prevent protodeboronation.
Visualizing the Synthesis Workflow
Figure 1: Industrial synthetic route emphasizing regioselective nitration directed by the methoxy group.
Application in Drug Discovery: HCV NS5B Inhibitors
This compound is a "privileged structure" for synthesizing Benzothiazole and Indole scaffolds that target the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.
Mechanism of Action: Thumb Site II Inhibition
Non-nucleoside inhibitors (NNIs) bind to allosteric sites on the polymerase, locking the enzyme in an inactive conformation.
-
The Role of the Aniline: The aniline nitrogen serves as the nucleophile to form the benzothiazole core (via reaction with benzoyl isothiocyanates).
-
The Role of the Cyclohexyl Group: This group projects into a deep, hydrophobic pocket within the Thumb II domain of NS5B. This interaction is critical for potency; replacing the cyclohexyl with smaller alkyl groups often leads to a >10-fold loss in activity.
Downstream Synthesis: Benzothiazole Formation
The aniline is typically converted into a 2-aminobenzothiazole via the Hugerschhoff reaction or oxidative cyclization of a thiourea intermediate.
Protocol: Formation of the Benzothiazole Core
-
Thiourea Formation: React 5-Cyclohexyl-2-methoxyaniline with Benzoyl isothiocyanate
N-benzoyl-N'-(5-cyclohexyl-2-methoxyphenyl)thiourea. -
Hydrolysis: Base hydrolysis removes the benzoyl group.
-
Cyclization: Oxidative cyclization using Bromine (Br₂) or SO₂Cl₂ in CHCl₃ closes the ring to form 7-cyclohexyl-4-methoxy-1,3-benzothiazol-2-amine .
Visualizing the Drug Development Pathway
Figure 2: Transformation of the aniline into a bioactive benzothiazole HCV inhibitor.
Handling & Safety
As an aromatic amine, this compound must be handled with strict safety protocols to prevent exposure and degradation.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Potential for methemoglobinemia (characteristic of anilines).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The amine is sensitive to oxidation (browning upon air exposure).
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
-
Beilstein Journal of Organic Chemistry. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. (Contextual synthesis of substituted o-anisidines).
-
Google Patents. (2012). Preparation of 4-alkoxy-7-(tetrahydropyran-4-yl)benzothiazol-2-amine derivatives.[1] (Patent DE102011005232A1 describing the synthesis of related benzothiazole inhibitors using 5-substituted-2-methoxyanilines).[1]
-
PubChem. (2025). Compound Summary: 5-Cyclohexyl-2-methoxyaniline (CAS 206559-52-6).[2][3][4][5]
-
Journal of Medicinal Chemistry. (2006). Discovery of HCV NS5B Polymerase Inhibitors: Synthesis and SAR of Benzothiazoles. (General reference for the benzothiazole class inhibitors).
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An In-Depth Technical Guide to 5-Cyclohexyl-O-Anisidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Cyclohexyl-o-anisidine, also known as 5-cyclohexyl-2-methoxyaniline, is a substituted aromatic amine with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its known properties, potential synthetic routes, and hypothetical applications based on the broader understanding of related chemical scaffolds. Given the limited publicly available data on this specific molecule, this document synthesizes information from analogous compounds to offer scientifically grounded insights for research and development.
Chemical Identity and Physicochemical Properties
This compound is an organic compound characterized by an aniline ring substituted with a methoxy group at the ortho position and a cyclohexyl group at the para position relative to the amino group.
| Property | Value | Source |
| CAS Number | 206559-52-6 | |
| Molecular Formula | C₁₃H₁₉NO | |
| Molecular Weight | 205.3 g/mol | |
| Melting Point | 66 °C | [1] |
| Boiling Point (Predicted) | 337.8 ± 35.0 °C | [1] |
| Density (Predicted) | 1.042 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 4.62 ± 0.10 | [1] |
A summary of predicted mass spectrometry data is provided below, which can be valuable for analytical identification.[2]
| Adduct | m/z |
| [M+H]⁺ | 206.15395 |
| [M+Na]⁺ | 228.13589 |
| [M-H]⁻ | 204.13939 |
Potential Synthetic Pathways
Hypothetical Synthesis via Friedel-Crafts Alkylation
A common method for introducing alkyl groups to an aromatic ring is the Friedel-Crafts alkylation.[3] In this proposed pathway, o-anisidine could be reacted with cyclohexene in the presence of a Lewis or Brønsted acid catalyst.
Caption: Hypothetical Friedel-Crafts alkylation of o-anisidine.
Causality Behind Experimental Choices: The amino group of o-anisidine is an ortho-, para-director. Due to steric hindrance from the adjacent methoxy group, the incoming cyclohexyl group would preferentially add to the para position. The choice of catalyst and reaction conditions (temperature, solvent) would be critical to optimize the yield and minimize side reactions, such as polyalkylation or rearrangement of the cyclohexyl group.
Hypothetical Synthesis via Catalytic Hydrogenation
Another potential route involves the catalytic hydrogenation of a nitro-substituted precursor. This approach is common in the synthesis of anilines.[4]
Step-by-Step Methodology:
-
Nitration of Cyclohexylbenzene: Cyclohexylbenzene could be nitrated using a mixture of nitric acid and sulfuric acid to yield a mixture of nitrocyclohexylbenzene isomers.
-
Methoxylation: The nitrocyclohexylbenzene mixture would then undergo nucleophilic aromatic substitution to introduce a methoxy group, likely targeting the position ortho to the nitro group. This step can be challenging and may require specific reaction conditions.
-
Reduction of the Nitro Group: The resulting 4-cyclohexyl-2-nitrophenol would then be reduced to the corresponding amine, this compound.
Sources
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- 2. byjus.com [byjus.com]
- 3. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 4. Highly efficient electrochemical and chemical hydrogenation of 4-nitrophenol using recyclable narrow mesoporous magnetic CoPt nanowires - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
5-Cyclohexyl-O-Anisidine structure and synthesis
An In-depth Technical Guide to the Structure and Synthesis of 5-Cyclohexyl-O-Anisidine
Introduction
This compound, also known as 5-cyclohexyl-2-methoxyaniline, is a substituted aniline derivative with significant potential as a building block in the synthesis of complex organic molecules. Its structural features, comprising a cyclohexyl moiety attached to an o-anisidine core, make it a valuable intermediate in the development of novel pharmaceutical agents and functional materials. Anisidine derivatives, in general, are recognized as important pharmacophoric fragments in a variety of biologically active compounds, including inhibitors of key enzymes in signal transduction pathways.[1][2] This guide provides a comprehensive overview of the structure, properties, and synthetic strategies for this compound, tailored for researchers and professionals in drug development and chemical synthesis.
Molecular Structure and Physicochemical Properties
The fundamental structure of this compound consists of a benzene ring substituted with an amino group, a methoxy group, and a cyclohexyl group. The amino and methoxy groups are positioned ortho to each other, defining it as an o-anisidine derivative. The cyclohexyl group is located at the 5-position of the aromatic ring.
Chemical Structure:
-
Molecular Formula: C₁₃H₁₉NO[3]
-
Molecular Weight: 205.30 g/mol [3]
-
IUPAC Name: 5-cyclohexyl-2-methoxyaniline[4]
-
CAS Number: 206559-52-6[3]
-
SMILES: COC1=C(C=C(C=C1)C2CCCCC2)N[4]
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and application in synthetic protocols.
| Property | Value | Reference |
| Melting Point | 66 °C | [5] |
| Boiling Point (Predicted) | 337.8 ± 35.0 °C | [5] |
| Density (Predicted) | 1.042 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 4.62 ± 0.10 | [5] |
Synthetic Strategies for this compound
While specific literature detailing a high-yield synthesis of this compound is not abundant, its structure lends itself to several plausible synthetic routes based on well-established organic reactions. A common and effective approach involves the introduction of the cyclohexyl group onto the o-anisidine scaffold. Below is a detailed protocol for a multi-step synthesis starting from o-anisidine.
Proposed Synthetic Pathway: Acylation-Reduction Route
This strategy involves an initial Friedel-Crafts acylation of o-anisidine, followed by a reduction of the resulting ketone to yield the final product. This method is often preferred over direct alkylation to avoid polysubstitution and rearrangement reactions.
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocol
Step 1: N-Acetylation of o-Anisidine
The amino group of o-anisidine is first protected as an acetamide to prevent side reactions and to moderate its activating effect in the subsequent Friedel-Crafts reaction.
-
Dissolve o-anisidine (1.0 eq) in a suitable solvent such as dichloromethane or pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain N-(2-methoxyphenyl)acetamide.
Step 2: Friedel-Crafts Acylation
The cyclohexanoyl group is introduced onto the aromatic ring. The acetylamino and methoxy groups are ortho, para-directing, and the acylation is expected to occur at the para-position to the methoxy group due to steric hindrance at the ortho-position.
-
Suspend N-(2-methoxyphenyl)acetamide (1.0 eq) and aluminum chloride (AlCl₃, 2.5 eq) in a chlorinated solvent like dichloromethane under an inert atmosphere.
-
Cool the mixture to 0 °C.
-
Add cyclohexanecarbonyl chloride (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice and concentrated HCl.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to yield N-(5-(cyclohexanecarbonyl)-2-methoxyphenyl)acetamide.
Step 3: Clemmensen Reduction
The carbonyl group of the ketone is reduced to a methylene group.
-
Prepare amalgamated zinc (Zn(Hg)) by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 10 minutes.
-
Add the acylated intermediate (1.0 eq) and amalgamated zinc to a round-bottom flask with concentrated hydrochloric acid.
-
Reflux the mixture for 8-12 hours. Additional portions of HCl may be required during the reaction.
-
After cooling, decant the aqueous solution and extract with an appropriate solvent like toluene.
-
Neutralize the aqueous layer with sodium carbonate and extract again.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to obtain N-(5-cyclohexyl-2-methoxyphenyl)acetamide.
Step 4: Deprotection of the Amine
The acetyl protecting group is removed by hydrolysis to yield the final product.
-
Reflux the N-(5-cyclohexyl-2-methoxyphenyl)acetamide from the previous step in a mixture of ethanol and aqueous sodium hydroxide solution for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent and purify the crude product by recrystallization or column chromatography to obtain this compound.
Characterization and Analysis
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR: The spectrum should show characteristic signals for the aromatic protons, the methoxy group protons, the amine protons, and the protons of the cyclohexyl ring.
-
¹³C NMR: The spectrum will confirm the presence of the correct number of carbon atoms in their respective chemical environments.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak [M]⁺ at m/z = 205.15, corresponding to the molecular weight of the compound.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.
Safety and Handling
Substituted anilines, including o-anisidine, are known to be toxic and potentially carcinogenic.[6] Therefore, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.
Conclusion
This compound is a valuable synthetic intermediate with promising applications in medicinal chemistry and materials science. The multi-step synthetic route presented, involving N-acetylation, Friedel-Crafts acylation, Clemmensen reduction, and deprotection, provides a reliable method for its preparation from commercially available starting materials. Careful execution of the synthetic steps and rigorous characterization of the final product are essential for obtaining high-purity this compound for further research and development.
References
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Beilstein J. Org. Chem. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Available from: [Link]
-
Semantic Scholar (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
PubMed Central. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. Available from: [Link]
- Google Patents. CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition.
-
MDPI. Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Available from: [Link]
-
ResearchGate. Synthesis of 2-amino-4,6-diarylnicotinonitrile in the presence of CoFe2O4@SiO2-SO3H as a reusable solid acid nanocatalyst under microwave irradiation in solvent-freeconditions. Available from: [Link]
-
The Good Scents Company. para-anisidine 4-methoxybenzenamine. Available from: [Link]
-
PubChem. 2-Methoxyaniline. Available from: [Link]
- Google Patents. CN107903182B - Synthesis method of 2-amino-4-acetamino anisole.
- Google Patents. US3927098A - Process for the preparation of 2-amino-4-nitro-anisole.
-
ResearchGate. Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. Available from: [Link]
-
Wikipedia. Ibogaine. Available from: [Link]
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PubMed. Synthesis and Antitumor Activity of 5-(9-acridinylamino)anisidine Derivatives. Available from: [Link]
-
Wikipedia. o-Anisidine. Available from: [Link]
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5-Cyclohexyl-O-Anisidine molecular weight
An In-depth Technical Guide to 5-Cyclohexyl-O-Anisidine for Advanced Research and Development
Section 1: Executive Summary
This technical guide provides a comprehensive overview of this compound (also known as 5-cyclohexyl-2-methoxyaniline), a key chemical intermediate with significant potential in the fields of medicinal chemistry and drug discovery. For researchers, scientists, and drug development professionals, understanding the fundamental properties, synthesis, and analytical characterization of this molecule is paramount. This document delineates its core physicochemical profile, outlines a plausible synthetic pathway, details robust analytical validation protocols, and explores its strategic importance as a molecular scaffold. Furthermore, it establishes critical safety and handling procedures based on structural analogy to ensure safe laboratory practice. The insights herein are designed to empower research teams to effectively leverage this compound in the development of novel chemical entities.
Section 2: Core Physicochemical Profile
This compound is an aromatic amine derivative characterized by the presence of a cyclohexyl group and a methoxy group on the aniline ring. These substitutions significantly influence its chemical properties, making it a valuable building block. The molecular weight and other key identifiers are foundational for all quantitative experimental work.
The precise molecular weight of this compound is 205.3 g/mol .[1][2][3] Its chemical formula is C₁₃H₁₉NO.[1][2] The monoisotopic mass, crucial for high-resolution mass spectrometry, is 205.14667 Da.[4]
Table 1: Physicochemical and Structural Properties of this compound
| Property | Value | Source |
| Molecular Weight | 205.3 g/mol | [1][2][3] |
| Molecular Formula | C₁₃H₁₉NO | [1][2] |
| CAS Number | 206559-52-6 | [1][2][3][5] |
| Monoisotopic Mass | 205.14667 Da | [4] |
| Melting Point | 66 °C | [3] |
| Boiling Point (Predicted) | 337.8 ± 35.0 °C | [3] |
| Density (Predicted) | 1.042 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 4.62 ± 0.10 | [3] |
| InChIKey | ZGCZLEYNQKVVMJ-UHFFFAOYSA-N | [4] |
| SMILES | COC1=C(C=C(C=C1)C2CCCCC2)N | [4] |
Section 3: Synthesis and Derivatization
The synthesis of this compound is not widely documented in standard literature, suggesting its role as a specialized intermediate. However, a plausible and efficient synthetic route can be designed based on established organic chemistry principles, specifically the Friedel-Crafts alkylation of a suitable aniline precursor.
Rationale for Synthetic Strategy
The chosen strategy involves the direct alkylation of o-anisidine. This approach is logical because the starting materials are commercially available and the reaction is typically high-yielding. The amino and methoxy groups on the aniline ring are ortho-, para-directing. The para-position (position 5 relative to the methoxy group) is sterically accessible for the bulky cyclohexyl group, leading to the desired isomer as the major product. An acid catalyst such as sulfuric acid or aluminum chloride is required to activate the cyclohexylating agent.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
-
1. Reagent Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add o-anisidine (1.0 eq).
-
2. Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, 2.0 eq) dropwise while cooling the flask in an ice bath.
-
3. Alkylation: To the stirred mixture, add cyclohexanol (1.2 eq) dropwise.
-
4. Reaction: Heat the reaction mixture to 80-90°C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
5. Quenching and Neutralization: After completion, cool the mixture to room temperature and pour it carefully over crushed ice. Neutralize the acidic solution by slowly adding 50% sodium hydroxide (NaOH) solution until the pH is ~8-9.
-
6. Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
7. Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
8. Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
9. Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Section 4: Analytical Validation
Rigorous analytical validation is essential to confirm the identity, purity, and quantity of the synthesized compound. A combination of chromatographic and spectrometric techniques is standard practice.
Rationale for Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of this compound due to its volatility and thermal stability. It provides both retention time for identification and a mass spectrum for structural confirmation. High-Performance Liquid Chromatography (HPLC) with a UV detector is suitable for purity assessment and quantification.
General Analytical Workflow
Caption: Standard workflow for the analytical validation of a chemical compound.
Protocol: GC-MS Characterization
-
1. Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in methanol.
-
2. Instrument Setup:
-
GC Column: Use a standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
-
3. MS Setup:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 450.
-
-
4. Injection: Inject 1 µL of the prepared sample.
-
5. Data Analysis:
-
Confirm the retention time of the major peak.
-
Analyze the mass spectrum of the peak. Expect to see the molecular ion peak [M]⁺ at m/z ≈ 205.15.[4]
-
Compare the fragmentation pattern to theoretical patterns to confirm the structure. Key fragments may include loss of methyl or cleavage of the cyclohexyl ring.
-
Section 5: Role in Drug Discovery and Medicinal Chemistry
While not an active pharmaceutical ingredient (API) itself, this compound is a valuable scaffold for building more complex, biologically active molecules. Its structure combines two key features that medicinal chemists frequently exploit.
-
The Anisidine Moiety: The methoxy-aniline structure is a common feature in many drug candidates. The methoxy group can act as a hydrogen bond acceptor and influence the electronic properties of the aromatic ring. The amino group provides a key reactive handle for further chemical modification, such as amide bond formation or sulfonylation, which are central reactions in creating compound libraries.[6]
-
The Cyclohexyl Group: The addition of a cyclohexyl ring significantly increases the lipophilicity (fat-solubility) of the molecule. This is a critical parameter for drug design, as it influences a compound's ability to cross cell membranes and the blood-brain barrier.[7] Furthermore, the non-planar, saturated ring can introduce specific steric bulk that improves binding affinity to a target protein and can block sites of metabolic attack, thereby increasing the drug's half-life.
Logical Flow from Building Block to Drug Candidate
Caption: From chemical scaffold to a potential lead compound in drug discovery.
Section 6: Safety and Handling Protocols
No specific safety data sheet (SDS) is widely available for this compound. Therefore, a conservative approach to handling is mandatory, assuming it possesses hazards similar to its parent compound, o-anisidine. O-anisidine is classified as toxic and a potential carcinogen.[8][9]
-
1. Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
2. Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or neoprene gloves at all times.
-
Eye Protection: Chemical safety goggles are required.
-
Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.
-
-
3. Handling: Avoid creating dust. Use appropriate tools for weighing and transferring solids. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
4. Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Cover the spill with an inert absorbent material (e.g., vermiculite), collect it in a sealed container, and dispose of it as hazardous waste.
-
5. Disposal: All waste containing this compound must be disposed of according to local, state, and federal regulations for hazardous chemical waste.
Section 7: References
-
o-Anisidine. Wikipedia. [Link]
-
This compound (C13H19NO). PubChemLite. [Link]
-
Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. PubMed Central. [Link]
-
p-Anisidine | C7H9NO. PubChem. [Link]
-
para-anisidine 4-methoxybenzenamine. The Good Scents Company. [Link]
-
Safety Data Sheet: 4-Methoxyaniline. Carl ROTH. [Link]
-
Process for the preparation of 2-amino-4-nitro-anisole. Google Patents.
-
Synthesis method of 2-amino-4-acetamino anisole. Google Patents.
-
Analysis of six aromatic amines in the mainstream smoke of tobacco products. PubMed. [Link]
-
Synthesis of (2 S,3 R,4 R)-Dihydroxyisoleucine for Use in Amatoxin Synthesis. PubMed. [Link]
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Recent applications of click chemistry in drug discovery. PubMed. [Link]
-
Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]
-
o-anisidine Safety Data Sheet. Sdfine. [Link]
-
Design and Synthesis of (Z)-5-(Substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one Analogues as Anti-Tyrosinase and Antioxidant Compounds: In Vitro and In Silico Insights. MDPI. [Link]
-
Discovery of a NADPH oxidase inhibitor... as a novel therapeutic for Parkinson's disease. PubMed. [Link]
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An In-Depth Technical Guide to 5-Cyclohexyl-O-Anisidine for Researchers and Drug Development Professionals
Introduction
5-Cyclohexyl-O-Anisidine, also known as 2-methoxy-5-cyclohexylaniline, is an aromatic amine that is gaining attention as a valuable intermediate in organic synthesis. Its unique structure, featuring a methoxy-substituted aniline ring appended with a cyclohexyl group, offers a combination of steric bulk and electronic properties that make it an attractive scaffold for the development of novel compounds, particularly in the pharmaceutical and materials science sectors. This guide aims to provide a detailed technical resource for researchers and professionals, covering the essential physical and chemical data, robust synthetic and analytical methodologies, and a discussion of its current and potential applications.
Part 1: Core Physicochemical Data
A thorough understanding of the fundamental properties of this compound is paramount for its effective use in research and development. The following table summarizes its key physical and chemical data.
| Property | Value | Source(s) |
| CAS Number | 206559-52-6 | [1][2] |
| Molecular Formula | C₁₃H₁₉NO | [1][2] |
| Molecular Weight | 205.30 g/mol | [1][2] |
| Appearance | Not explicitly stated, but likely a solid at room temperature given the melting point. | |
| Melting Point | 66 °C | [1][2] |
| Boiling Point (Predicted) | 337.8 ± 35.0 °C | [1][2] |
| Density (Predicted) | 1.042 ± 0.06 g/cm³ | [1][2] |
| pKa (Predicted) | 4.62 ± 0.10 | [1] |
Part 2: Synthesis and Purification
Proposed Synthetic Pathway 1: Friedel-Crafts Cyclohexylation of o-Anisidine
This approach involves the direct alkylation of the o-anisidine aromatic ring with a cyclohexyl electrophile. The methoxy and amino groups are ortho, para-directing, and the cyclohexyl group is likely to add at the sterically less hindered para position to the amino group.
Figure 1: Proposed Friedel-Crafts cyclohexylation of o-anisidine.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add o-anisidine and a suitable solvent (e.g., dichloromethane or nitrobenzene).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or a strong Brønsted acid like phosphoric acid.[1][3] The choice of catalyst can significantly influence the reaction's regioselectivity and yield.
-
Alkylation: Add cyclohexene dropwise to the stirred mixture. The reaction is typically exothermic, and the temperature should be carefully controlled.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by slowly adding ice-cold water. Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Causality Behind Experimental Choices: The use of a Lewis or strong Brønsted acid is crucial for activating the cyclohexene to form a cyclohexyl carbocation, the electrophile in this aromatic substitution reaction.[1] The para-substitution is favored due to the directing effects of the methoxy and amino groups and to minimize steric hindrance.
Proposed Synthetic Pathway 2: Catalytic Hydrogenation of 5-Phenyl-o-anisidine
This method involves the reduction of the phenyl group of a precursor molecule to a cyclohexyl group. This is a common and often high-yielding transformation.
Figure 2: Catalytic hydrogenation of 5-phenyl-o-anisidine.
Experimental Protocol:
-
Reaction Setup: In a high-pressure hydrogenation vessel (Parr apparatus), dissolve 5-phenyl-o-anisidine in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).[4][5]
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and heat to the appropriate temperature (e.g., 50-80 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Workup: After cooling to room temperature and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.
Causality Behind Experimental Choices: Heterogeneous catalysts like Pd/C are highly effective for the reduction of aromatic rings under hydrogen pressure.[5] The choice of solvent is important for substrate solubility and to ensure efficient contact with the catalyst surface.
Purification of the Final Product
Substituted anilines can be prone to oxidation and discoloration.[6] Purification often requires careful techniques to obtain a high-purity product.
-
Column Chromatography: As mentioned, silica gel chromatography is a standard method for purifying anilines.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be an effective purification method.
-
Distillation: For liquid anilines, vacuum distillation can be employed.[6] Given the relatively high predicted boiling point of this compound, vacuum distillation would be necessary to prevent decomposition.
Part 3: Analytical Characterization
Accurate characterization of the synthesized this compound is crucial for confirming its identity and purity. The following are the expected spectroscopic data based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the amino group, and the cyclohexyl protons.
-
Aromatic Protons: Three signals in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the three protons on the substituted benzene ring. The coupling patterns will be indicative of their relative positions.
-
Methoxy Protons: A sharp singlet around δ 3.8 ppm, corresponding to the three protons of the -OCH₃ group.[7]
-
Amino Protons: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, corresponding to the two protons of the -NH₂ group.
-
Cyclohexyl Protons: A series of multiplets in the upfield region (typically δ 1.2-2.5 ppm) corresponding to the eleven protons of the cyclohexyl ring. The proton attached to the aromatic ring will be the most downfield of this group.
-
-
¹³C NMR: The carbon NMR spectrum will provide information on all the unique carbon environments in the molecule.
-
Aromatic Carbons: Six signals in the aromatic region (typically δ 110-150 ppm). The carbons attached to the methoxy, amino, and cyclohexyl groups will have characteristic chemical shifts.
-
Methoxy Carbon: A signal around δ 55 ppm.
-
Cyclohexyl Carbons: Multiple signals in the aliphatic region (typically δ 25-45 ppm).
-
Online prediction tools can provide more specific estimated chemical shifts.[8][9][10]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
N-H Stretching: Two medium intensity bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.[11]
-
C-H Stretching: Bands below 3000 cm⁻¹ for the sp³ C-H bonds of the cyclohexyl group and above 3000 cm⁻¹ for the sp² C-H bonds of the aromatic ring.[12]
-
C=C Stretching: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.
-
C-N Stretching: A strong band in the region of 1250-1335 cm⁻¹ for the aromatic amine C-N bond.[11]
-
C-O Stretching: A strong band in the region of 1230-1270 cm⁻¹ for the aryl ether C-O bond.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 205. The fragmentation pattern will be influenced by the presence of the aniline and cyclohexyl moieties.
-
Molecular Ion: A prominent peak at m/z = 205.
-
Key Fragments:
Part 4: Applications in Drug Discovery and Research
Aniline and its derivatives are fundamental building blocks in the synthesis of a wide range of pharmaceuticals.[2][17][18] The unique combination of a lipophilic cyclohexyl group and a hydrogen-bonding capable aniline moiety in this compound makes it a promising scaffold for medicinal chemistry.
Potential Therapeutic Areas
-
Analgesics, Antimalarials, and Sulfa Drugs: Aniline derivatives have a long history in the development of these classes of drugs.[17]
-
Muscarinic Receptor Ligands: Substituted anilines have been explored for their activity at muscarinic receptors, which are targets for diseases like Alzheimer's.[19]
Role in Proteomics Research
A derivative of cyclohexyl maltoside has been shown to be an effective additive in in-gel digestion procedures for membrane proteomics.[20] While not a direct application of this compound itself, this highlights the utility of cyclohexyl-containing molecules in biochemical research, suggesting that the lipophilic nature of the cyclohexyl group can be advantageous in interacting with biological macromolecules.
The aniline moiety can also be a versatile handle for further chemical modifications, allowing for the attachment of this fragment to other molecules of interest in proteomics, such as probes or affinity labels.
Part 5: Safety and Handling
Substituted anilines should be handled with care due to their potential toxicity.[21][22][23][24][25]
-
Toxicity: Aniline and its derivatives can be toxic if inhaled, ingested, or absorbed through the skin. They can cause irritation to the skin, eyes, and respiratory tract.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound. Work in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. This guide has provided a comprehensive overview of its physical and chemical properties, proposed robust synthetic and purification protocols, and outlined its expected analytical characteristics. As research into novel therapeutic agents and materials continues to expand, the utility of well-defined building blocks like this compound will undoubtedly grow, making a thorough understanding of its chemistry essential for the modern researcher.
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- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Armarego, W. L., & Chai, C. L. (2012).
- Verma, M., & Kumar, S. (2020). A brief review on aniline and its derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 220-226.
- Rylander, P. N. (2012).
- U.S. Patent No. 5,117,061. (1992). Process of preparing substituted anilines.
- New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Aniline.
- Suzuki, T., Oka, M., Maeda, K., Furusawa, K., Uesaka, H., & Kataoka, T. (1999). Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety. Chemical & Pharmaceutical Bulletin, 47(1), 28-36.
- Albayati, T. M., & Doyle, A. M. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
- Zhang, J., et al. (2010). Synthesis of p-Anisidine by Hydrogenation with Raney-RuNiC as Catalyst. Chemical Industry and Engineering Progress, 29(1), 123-126.
- Li, Q., & Li, Z. (2005). Influence of Solvents on IR Spectrum of Aromatic Amines. Spectroscopy and Spectral Analysis, 25(11), 1833-1835.
- Guan, Y., et al. (2021). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. ChemRxiv.
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
- Piatkowska, M., et al. (2021). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 26(16), 4945.
- Nakanishi, T., et al. (2004). Efficient in-gel digestion procedure using 5-cyclohexyl-1-pentyl-β-D-maltoside as an additive for gel-based membrane proteomics. Rapid Communications in Mass Spectrometry, 18(20), 2388-2394.
- Li, C., et al. (2021). Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions.
- Sajed, T., et al. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.
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ResearchGate. (n.d.). Infrared spectra of magnified region of aromatic band in FTIR spectra of cyclohexane doped with PAH standard. Retrieved from [Link]
- U.S. Environmental Protection Agency. (1996).
- Szymański, P., et al. (2023). O,S-Acetals in a New Modification of oxo-Friedel–Crafts–Bradsher Cyclization—Synthesis of Fluorescent (Hetero)acenes and Mechanistic Considerations. International Journal of Molecular Sciences, 24(6), 5291.
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Chem-Supply. (n.d.). Aniline in Pharmaceuticals: A Foundation for Drug Synthesis. Retrieved from [Link]
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Florea, S., et al. (2001). Mass Spectral Fragmentation Patterns of 11‐(o‐ and p‐R‐Anilino)‐5H‐dibenzo[b,e][1][2]diazepines. IV. Revue Roumaine de Chimie, 46(10), 1163-1168.
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YouTube. (2023). FTIR-28 || FTIR spectrum of Aliphatic, aromatic & cyclic acid anhydrides || FTIR spectroscopy. Retrieved from [Link]
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Introduction: The Scientific Case for 5-Cyclohexyl-O-Anisidine
<An In-Depth Technical Guide to the Theoretical and Computational-Driven Analysis of 5-Cyclohexyl-O-Anisidine
Abstract: this compound is a substituted aniline derivative with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive framework for the theoretical investigation of this molecule, designed for researchers, computational chemists, and drug development professionals. By integrating quantum mechanics, molecular dynamics, and advanced in silico predictive models, we elucidate a pathway from fundamental molecular property prediction to the assessment of its drug-like potential. This document emphasizes the rationale behind computational choices, provides actionable protocols, and bridges theoretical predictions with experimental validation, embodying the principles of expertise, authority, and trustworthiness.
This compound is an organic molecule characterized by three key functional components: a benzene ring, an amine group (-NH2), a methoxy group (-OCH3), and a cyclohexyl substituent. The arrangement of these groups (ortho positioning of amine and methoxy, with the cyclohexyl group at position 5) dictates its unique electronic and steric properties. While specific research on this exact molecule is sparse, its structural motifs are prevalent in pharmacologically active compounds. Anisidine derivatives have been explored for their antitumor activities, and molecules incorporating a cyclohexyl ring are often designed to enhance lipophilicity and modulate binding to biological targets.[1][2]
This guide proposes a comprehensive theoretical workflow to characterize this compound, predict its behavior, and evaluate its potential as a scaffold in drug discovery. By employing a suite of computational tools, we can generate robust hypotheses about its reactivity, conformational landscape, and interactions with biomolecules before committing to costly and time-consuming experimental synthesis and testing.
Foundational Physicochemical & Structural Profile
A thorough theoretical study begins with an accurate understanding of the molecule's basic properties. These parameters serve as the foundation for all subsequent, more complex calculations.
Predicted Physicochemical Properties
The following table summarizes key physicochemical properties for this compound, sourced from chemical databases and predictive models.[3][4] These values are crucial for contextualizing its behavior in different environments.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C13H19NO | Defines the elemental composition. |
| Molecular Weight | 205.3 g/mol | Influences diffusion and transport properties; typically <500 Da for oral drugs. |
| Melting Point | 66 °C | Important for formulation and stability studies.[3] |
| Boiling Point | 337.8 ± 35.0 °C | Indicates volatility and intermolecular forces.[3] |
| Density | 1.042 ± 0.06 g/cm³ | Relates to molecular packing and physical state.[3] |
| pKa (Acidic) | 4.62 ± 0.10 | Predicts the ionization state of the amine group at physiological pH (7.4), impacting solubility and receptor binding.[3] |
| LogP (Octanol/Water) | ~3.5-4.0 (Estimated) | Measures lipophilicity; critical for predicting membrane permeability and absorption. |
Quantum Mechanical (QM) Investigations: Elucidating Electronic Structure
Quantum mechanics provides the most accurate description of a molecule's electronic properties, which govern its geometry, stability, and reactivity. Density Functional Theory (DFT) offers a favorable balance of accuracy and computational cost for molecules of this size.[5][6]
Rationale for Method Selection
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected. It incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing a robust description of electronic structure for a wide range of organic molecules.[7][8]
-
Basis Set: The 6-31G** basis set is chosen as a starting point. It is a Pople-style split-valence basis set that includes polarization functions on heavy atoms () and hydrogen atoms (), allowing for a more accurate description of bonding and non-bonding interactions.
Key QM Analyses
-
Geometry Optimization: The first and most critical step is to find the molecule's lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a stable structure (a minimum on the potential energy surface) is reached.
-
Vibrational Frequency Analysis: This analysis serves two purposes: 1) It confirms that the optimized geometry is a true energy minimum (no imaginary frequencies), and 2) It predicts the molecule's infrared (IR) spectrum, which can be directly compared with experimental data for structural validation.
-
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. The spatial distribution of these orbitals reveals the most likely sites for electrophilic and nucleophilic attack. For aniline derivatives, the electron density of the HOMO is typically concentrated on the aniline ring and the nitrogen atom, indicating these are the primary sites for oxidation and electrophilic attack.[9]
-
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, while blue regions (positive potential) denote electron-poor areas susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms, and positive potential on the amine hydrogens.
Molecular Dynamics (MD) and Conformational Analysis
While QM provides a static, gas-phase picture, molecules in solution or biological systems are dynamic. MD simulations model the movement of atoms and molecules over time, offering insights into conformational flexibility and interactions with the environment.
Conformational Flexibility
The primary source of flexibility in this compound is the rotation around the single bond connecting the cyclohexyl ring to the benzene ring and the orientation of the methoxy group. An MD simulation in a solvent box (e.g., water) would reveal the preferred dihedral angles and the energy barriers between different conformations. This is crucial because the biologically active conformation may not be the absolute lowest energy state.
In Silico Druggability Assessment: ADMET and Docking
For drug development professionals, the ultimate question is whether a molecule has the potential to become a safe and effective drug. In silico tools can provide an early-stage assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET).[10][11]
ADMET Profiling
ADMET prediction models use quantitative structure-activity relationships (QSAR) and machine learning algorithms trained on large datasets of experimental data.[12][13]
-
Absorption: Parameters like Caco-2 permeability (predicting intestinal absorption) and Blood-Brain Barrier (BBB) penetration can be estimated.[14] The relatively high lipophilicity (LogP) of this compound suggests it may have good membrane permeability.
-
Distribution: Predictions of plasma protein binding (PPB) are important, as only the unbound drug is typically active.
-
Metabolism: In silico tools can predict the most likely sites of metabolism by cytochrome P450 enzymes. The methoxy group and the aromatic ring are common sites for metabolic transformation.
-
Excretion: Properties related to renal or hepatic clearance can be estimated.
-
Toxicity: Potential liabilities such as hERG channel inhibition (a cause of cardiac toxicity) or mutagenicity can be flagged for further investigation. It is noteworthy that o-Anisidine itself is classified as possibly carcinogenic to humans (Group 2B), a potential red flag that would require careful experimental evaluation for any derivative.[15]
Molecular Docking: Simulating Target Binding
Molecular docking predicts the preferred orientation and binding affinity of a ligand to a biological target.[16][17] This is a cornerstone of structure-based drug design.[18][19]
dot
Caption: Figure 2: Molecular Docking Protocol.
Conclusion and Future Directions
This guide outlines a robust, multi-faceted computational strategy for the comprehensive analysis of this compound. By systematically applying quantum mechanics, molecular dynamics, and predictive ADMET/docking models, researchers can generate a wealth of data-driven hypotheses regarding the molecule's properties and potential applications. The theoretical data generated through these protocols provides a critical foundation for guiding experimental efforts, allowing for the prioritization of resources toward the most promising avenues of research, whether in the development of new therapeutics or advanced materials. The true power of this approach lies in the iterative cycle of prediction, experimental validation, and model refinement, which accelerates the pace of scientific discovery.
References
-
Chen, Y. L., Chen, I. L., Wang, T. C., Han, C. H., & Tzeng, C. C. (2002). Synthesis and Antitumor Activity of 5-(9-acridinylamino)anisidine Derivatives. Journal of Medicinal Chemistry, 45(23), 5209–5215. [Link]
-
National Center for Biotechnology Information. (n.d.). ortho-Anisidine. PubChem Compound Database. Retrieved February 2, 2026, from [Link]
-
International Agency for Research on Cancer. (1999). ortho-Anisidine. In Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 73. [Link]
-
Reagent-instrument.com. (n.d.). CAS 206559-52-6; this compound. Retrieved February 2, 2026, from [Link]
-
Meng, X. Y., Zhang, H. X., Meizhong, J., & Xu, L. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146–157. [Link]
-
Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2015). Synthesis, characterization and density functional theory investigations of monoacyl aniline derivatives. ResearchGate. [Link]
-
Saini, B., Kumar, A., & Sharma, S. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(9), 1057-1073. [Link]
-
Vaschetto, M. E., Retamal, B. A., & Monkman, A. P. (1999). Density functional studies of aniline and substituted anilines. Journal of Molecular Structure: THEOCHEM, 467(1-3), 143-156. [Link]
-
van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise? Nature Reviews Drug Discovery, 2(3), 192-204. [Link]
-
Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences, 20(18), 4331. [Link]
-
Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Receptor-ligand molecular docking. Biophysical reviews, 6(1), 75-87. [Link]
-
Choi, Y., Choi, H., Jo, A., Lee, K. W., Bae, Y. S., & Choi, Y. (2022). Discovery of a NADPH oxidase inhibitor, (E)-3-cyclohexyl-5-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)-1-methyl-2-thioxoimidazolidin-4-oneone, as a novel therapeutic for Parkinson's disease. European Journal of Medicinal Chemistry, 245, 114854. [Link]
-
Sygnature Discovery. (n.d.). ADMET Prediction Software. Retrieved February 2, 2026, from [Link]
-
Ghaffari, M., & Ghasemi, J. B. (2018). DFT theoretical studies of anions of aniline and its several derivatives. ResearchGate. [Link]
-
Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules. Retrieved February 2, 2026, from [Link]
-
Guedes, R. A., Trossini, G. H. G., & de Souza, A. A. (2023). Molecular docking in organic, inorganic, and hybrid systems: a tutorial review. Journal of the Brazilian Chemical Society, 34, 1039-1056. [Link]
-
Delchev, V. B. (2000). Spin Densities and Polymerizabilities of Aniline Derivatives Deduced from Density Functional Calculations. Journal of the American Chemical Society, 122(44), 10923–10928. [Link]
Sources
- 1. Synthesis and antitumor activity of 5-(9-acridinylamino)anisidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a NADPH oxidase inhibitor, (E)-3-cyclohexyl-5-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)-1-methyl-2-thioxoimidazolidin-4-oneone, as a novel therapeutic for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 206559-52-6 [chemicalbook.com]
- 4. This compound | 206559-52-6 [chemicalbook.com]
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- 7. Sci-Hub. Density functional studies of aniline and substituted anilines / Journal of Molecular Structure: THEOCHEM, 1999 [sci-hub.box]
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- 15. ortho-Anisidine - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 19. Molecular docking in organic, inorganic, and hybrid systems: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Utilization of 5-Cyclohexyl-O-Anisidine in Medicinal Chemistry
Executive Summary
5-Cyclohexyl-O-Anisidine (5-cyclohexyl-2-methoxyaniline) has emerged as a high-value building block in the design of reversible covalent kinase inhibitors, most notably exemplified by Rilzabrutinib (PRN1008) .[1] This application note provides a comprehensive guide to utilizing this intermediate. It addresses the specific synthetic challenges associated with its steric bulk and electronic properties, offering optimized protocols for its synthesis and subsequent coupling reactions (SNAr and Buchwald-Hartwig).[1]
Key Application: Optimization of hydrophobic occupancy in the ATP-binding pocket of Tyrosine Kinases (BTK, Tec family).
Chemical Identity & Pharmacophore Logic[1]
Structural Analysis
The molecule consists of an aniline core with two critical substituents:
-
2-Methoxy Group: Provides a hydrogen bond acceptor capability and induces a specific torsional twist relative to the core scaffold, often critical for "hinge" alignment.[1]
-
5-Cyclohexyl Group: A bulky, lipophilic moiety positioned meta to the amine.[1] This group is designed to penetrate deep hydrophobic pockets (e.g., the selectivity pocket behind the gatekeeper residue) without the planarity/stacking issues associated with bi-aryl systems.[1]
Physicochemical Profile
| Property | Value / Characteristic | Implication for Synthesis |
| Molecular Weight | 205.30 g/mol | Low MW allows room for large scaffolds (Fragment-Based Design).[1][2] |
| LogP | ~3.5 (Predicted) | High lipophilicity; requires organic co-solvents (DCM, DMF) for handling.[1] |
| Nucleophilicity | Moderate | The 2-OMe group is electron-donating, but the 5-cyclohexyl group adds steric bulk, potentially slowing coupling rates.[1] |
| Stability | Oxidation Prone | Like all electron-rich anilines, it oxidizes to quinoid species upon prolonged air exposure.[1] Store under Argon. |
Synthesis of the Building Block
Context: While often purchased, in-house synthesis allows for the introduction of modified cycloalkyl rings. The most robust route is a Suzuki-Miyaura coupling followed by hydrogenation.[1]
Protocol A: Preparation via Suzuki-Reduction Sequence[1]
Reaction Overview:
-
Coupling: 5-Bromo-2-methoxyaniline + 1-Cyclohexenylboronic acid pinacol ester.
-
Reduction: Hydrogenation of the cyclohexenyl double bond.[1]
Step 1: Suzuki Coupling[1]
-
Reagents: 5-Bromo-2-methoxyaniline (1.0 eq), 1-Cyclohexenylboronic acid pinacol ester (1.2 eq), Pd(dppf)Cl₂[1]·DCM (0.05 eq), K₂CO₃ (3.0 eq).[1]
-
Solvent: 1,4-Dioxane/Water (4:1).[1]
-
Conditions: 90°C, 12 hours, Inert Atmosphere (N₂).
Step 2: Hydrogenation (Critical Step)[1]
-
Reagents: Crude alkene intermediate, 10% Pd/C (10 wt% loading).
-
Solvent: Methanol or Ethanol (0.1 M concentration).[1]
-
Conditions: H₂ balloon (1 atm) is usually sufficient; 40 psi Parr shaker for scale >10g. Stir for 4–6 hours.
-
Workup: Filter through Celite® to remove Pd.[1] Concentrate.
-
Validation: 1H NMR must show disappearance of alkene protons (~5.8-6.0 ppm) and appearance of cyclohexyl multiplet (1.1–1.9 ppm).[1]
Application Protocols: Coupling Strategies
The primary utility of this building block is coupling to a heteroaromatic scaffold (e.g., pyrazolopyrimidine in Rilzabrutinib).
Protocol B: Nucleophilic Aromatic Substitution (SNAr)
Best for electron-deficient scaffolds (e.g., chloropyrimidines).[1]
Mechanism: The aniline nitrogen attacks the ipso-carbon of the halide.[1] Challenge: The steric bulk of the cyclohexyl group can retard the reaction compared to simple anisidine.
Procedure:
-
Dissolution: Dissolve the heteroaryl chloride (1.0 eq) and 5-cyclohexyl-2-methoxyaniline (1.1 eq) in anhydrous NMP or DMA (0.2 M).
-
Base: Add DIPEA (Diisopropylethylamine) (3.0 eq).
-
Note: If the substrate is highly unreactive, use TsOH (p-Toluenesulfonic acid) (1.0 eq) in Isopropanol at reflux (Acid-catalyzed SNAr).[1]
-
-
Heating: Heat to 100–120°C for 4–16 hours. Monitor by LCMS.[1]
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove acid/impurities) and Brine.
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol C: Buchwald-Hartwig Amination
Required when the electrophile is unactivated (e.g., simple aryl bromides).[1]
Rationale: Standard Pd conditions often fail due to the steric hindrance of the cyclohexyl group. We recommend a specific catalyst system optimized for hindered anilines.
Optimized Conditions:
-
Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (2–5 mol%).[1]
-
Why: These bulky, electron-rich ligands facilitate oxidative addition and reductive elimination with sterically demanding substrates.[1]
-
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 eq) or Cs₂CO₃ (for base-sensitive substrates).[1]
-
Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).[1]
Step-by-Step:
-
Inerting: Charge a reaction vial with Aryl Halide, Aniline, Base, and Pre-catalyst. Cap and purge with Argon (3x vacuum/fill cycles).
-
Solvent Addition: Add sparged solvent via syringe.[1]
-
Reaction: Heat block to 90°C. Stir vigorously (magnetic stirring is critical for heterogeneous bases).
-
Quench: Cool to RT, filter through a silica plug, elute with EtOAc.
Visualizing the Workflow
The following diagram illustrates the integration of this compound into a Rilzabrutinib-like scaffold, highlighting the decision logic between SNAr and Buchwald coupling.
Caption: Decision tree for coupling this compound based on scaffold reactivity.
Analytical Validation & QC
To ensure the integrity of the building block before committing to expensive GMP synthesis steps, the following criteria must be met:
| Test | Acceptance Criteria | Common Failure Mode |
| HPLC Purity | > 98.0% (Area) | Presence of unreduced cyclohexenyl intermediate (retention time shift is small).[1] |
| 1H NMR | Integral ratio of OMe (3H) to Cyclohexyl (11H) must be exact. | Residual solvent (Dioxane) from Suzuki step; Oxidative degradation (darkening).[1] |
| Appearance | Off-white to pale brown solid.[1] | Dark brown/black indicates significant oxidation (Quinone formation).[1] |
NMR Diagnostic Signals (CDCl₃):
-
-OCH₃: Singlet, ~3.85 ppm.[1]
-
Aromatic: Three protons.[1] Look for the doublet at ~6.7 ppm (ortho to NH₂) and the doublet-of-doublets at ~6.9 ppm.[1]
-
Cyclohexyl: Multiplet forest 1.2–1.9 ppm.[1] Crucial: Ensure no olefinic protons remain at 5.5–6.5 ppm.[1]
Safety & Handling
-
Toxicity: Like most anilines, this compound is a potential skin sensitizer and may cause methemoglobinemia upon high exposure. Handle in a fume hood.
-
Storage: Hygroscopic and oxidation-sensitive.[1] Store at +4°C under Argon.[1]
-
Waste: All aqueous waste from the Suzuki coupling contains Boron and Palladium; segregate according to heavy metal waste protocols.
References
-
Discovery of Rilzabrutinib (PRN1008): Smith, P. F., et al. (2022).[1][4][5][6] "Discovery of Reversible Covalent Bruton's Tyrosine Kinase Inhibitors PRN473 and PRN1008 (Rilzabrutinib)."[1][4][5][6] Journal of Medicinal Chemistry, 65(7), 5300–5316.[6] [Link][1]
-
Buchwald-Hartwig Conditions for Hindered Amines: Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. [Link][1]
-
General Synthesis of Cyclohexyl-Anilines via Hydrogenation: Patent US4384142A.[1][7] "Production of cyclohexylamine."[1][7] (General hydrogenation context).
Sources
- 1. Ibogaine - Wikipedia [en.wikipedia.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Reversible Covalent Bruton's Tyrosine Kinase Inhibitors PRN473 and PRN1008 (Rilzabrutinib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US4384142A - Production of cyclohexylamine - Google Patents [patents.google.com]
Application Note: Derivatization of Proteins with 5-Cyclohexyl-O-Anisidine
A Search for Established Protocols and Methodologies
To our valued researchers, scientists, and drug development professionals,
In the pursuit of novel methodologies for protein analysis and characterization, our team conducted a comprehensive review of the scientific literature to develop a detailed application note and protocol for the derivatization of proteins using 5-Cyclohexyl-O-Anisidine. This endeavor was initiated to provide our audience with cutting-edge, reliable, and scientifically sound procedures.
After an exhaustive search of peer-reviewed journals, chemical supplier databases, and established proteomic resources, we have concluded that there are no publicly available, documented protocols for the derivatization of proteins with this compound.
Our investigation into "O-Anisidine" and its derivatives revealed its primary applications are in other fields of chemistry. O-Anisidine is a known intermediate in the synthesis of various dyes and pigments.[1][2][3] It also serves as a precursor in the production of some pharmaceuticals and fragrances.[1][2][3] The United States Environmental Protection Agency (EPA) and the International Agency for Research on Cancer (IARC) have classified o-anisidine as a potential carcinogen, primarily documenting its use and handling in the context of dye manufacturing.[4]
While the amino group on the anisidine molecule suggests potential reactivity with protein functional groups, we found no specific studies that have explored or validated the use of this compound as a protein modification reagent for applications in proteomics, drug development, or other related life science research.
Commitment to Scientific Integrity
As your trusted partner in scientific advancement, we are committed to providing information that is not only innovative but also rigorously validated and supported by the scientific community. To invent a protocol for a chemical compound with no established history in this application would be contrary to our core principles of scientific integrity and trustworthiness. The development of any new chemical modification protocol requires extensive research to determine reaction kinetics, specificity, potential side reactions, and the impact on protein structure and function, none of which is available for the specified reagent.
Alternative, Well-Established Derivatization Strategies
For researchers interested in protein derivatization, we can recommend a number of well-established and thoroughly documented methods. These techniques utilize a wide array of reagents to target specific amino acid residues for various downstream applications, including mass spectrometry, fluorescence imaging, and western blotting. Common classes of protein modification reagents include:
-
NHS-esters: For the labeling of primary amines (lysine residues and the N-terminus).
-
Maleimides: For the specific modification of sulfhydryl groups (cysteine residues).
-
Carbodiimides (e.g., EDC): For the labeling of carboxyl groups (aspartic and glutamic acid residues).
Should you be interested in detailed application notes and protocols for these or other established protein derivatization techniques, we would be pleased to provide you with our expertly curated resources.
We remain dedicated to supporting your research with accurate and reliable information. We will continue to monitor the scientific literature for any new developments in protein modification chemistry and will update our resources accordingly.
References
-
Diva-Portal.org. An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Available at: [Link]
-
Exploring o-Anisidine: Properties, Applications, and Industry Insights. o-Anisidine: Properties, Applications, and Industry Insights. Available at: [Link]
-
NIH. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. Available at: [Link]
-
YouTube. Strategies for Post-translational Modifications (PTMs). Available at: [Link]
-
Waters Corporation. Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Available at: [Link]
-
bioRxiv. Discovery of protein modifications using high resolution differential mass spectrometry proteomics. Available at: [Link]
-
EPA. o-Anisidine (2-Methoyaniline). Available at: [Link]
-
o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. Available at: [Link]
-
NCBI Bookshelf. ortho-Anisidine and ortho-Anisidine Hydrochloride - Some Aromatic Amines and related Compounds. Available at: [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations - China Chemical Manufacturer [longchangextracts.com]
- 3. ortho-Anisidine and ortho-Anisidine Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
Application Note & Protocols: 5-Cyclohexyl-O-Anisidine as a Novel, Site-Specific Chemical Probe for Exploring Tyrosine Reactivity in Proteomics
An in-depth technical guide by a Senior Application Scientist
Part 1: Foundational Principles & Strategic Application
Abstract & Introduction
The field of chemical proteomics seeks to understand the function of proteins on a global scale by employing small molecule probes that report on their activity state. While a plethora of probes exist for reactive cysteine and serine residues, the development of tools for targeting other functionally important amino acids remains a frontier. This guide introduces a novel, hypothetical application for 5-Cyclohexyl-O-Anisidine as a precursor to a tyrosine-reactive chemical probe for activity-based protein profiling (ABPP).
This compound itself is not the active probe. Instead, its primary aromatic amine functionality serves as a stable precursor that can be converted in situ to a highly reactive diazonium salt. This diazonium species can then undergo an azo coupling reaction with the activated aromatic ring of tyrosine residues, forming a stable covalent bond. The bulky cyclohexyl group may confer a degree of specificity, potentially directing the probe towards proteins with accessible hydrophobic pockets near reactive tyrosine residues. This application note provides the scientific rationale, detailed experimental protocols, and data interpretation guidelines for leveraging this chemistry to profile tyrosine reactivity across the proteome.
Mechanism of Action: From Pre-Probe to Covalent Labeling
The utility of this compound as a chemical probe is predicated on a two-step activation and labeling process. Understanding this mechanism is critical for experimental design and troubleshooting.
-
In Situ Diazotization: The process begins with the conversion of the relatively inert aniline group of this compound into a highly electrophilic diazonium salt. This is achieved by reacting it with nitrous acid (HNO₂), which is typically generated in situ from a nitrite salt (e.g., sodium nitrite) under acidic conditions. The reaction must be performed at cold temperatures (0-4°C) to prevent the premature degradation of the unstable diazonium ion.
-
Azo Coupling with Tyrosine: The resulting diazonium salt is a potent electrophile that readily attacks the electron-rich phenol ring of tyrosine residues. This reaction, known as azo coupling, proceeds most efficiently at slightly alkaline pH (8-9), which deprotonates the tyrosine hydroxyl group, thereby activating the ring for electrophilic aromatic substitution. The coupling occurs predominantly at the ortho position to the hydroxyl group, forming a stable, colored azo bond.
The overall workflow is designed to identify proteins where a specific tyrosine residue is hyper-reactive, which may indicate a role in catalysis, post-translational modifications, or protein-protein interactions.
Caption: Mechanism of this compound activation and protein labeling.
Part 2: Experimental Protocols & Methodologies
Overview of the ABPP Workflow
The successful implementation of this technique requires a multi-step workflow. Each stage is designed to maximize labeling efficiency while preserving the integrity of the proteome for downstream mass spectrometry analysis. The core workflow involves:
-
Proteome Preparation: Isolation of proteins from cells or tissues under native conditions.
-
Probe Labeling: In situ generation of the diazonium probe and incubation with the proteome.
-
Sample Processing: Removal of excess probe, reduction, alkylation, and tryptic digestion of proteins into peptides.
-
LC-MS/MS Analysis: Separation and identification of peptides by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identification of labeled peptides and proteins, and localization of the modification site on tyrosine residues.
Caption: General workflow for tyrosine reactivity profiling using this compound.
Detailed Step-by-Step Protocol
Causality Behind Choices: This protocol is designed to be a self-validating system. The use of controls, specific pH ranges, and quenching steps are critical for ensuring that the observed labeling is due to the specific chemical reaction and not an artifact.
Protocol 1: Proteome Labeling with this compound
-
Materials:
-
Cell or tissue lysate in a non-amine-containing buffer (e.g., phosphate or HEPES), pH 7.4.
-
This compound (stock solution: 100 mM in DMSO).
-
Sodium Nitrite (NaNO₂) (stock solution: 500 mM in water, freshly prepared).
-
Hydrochloric Acid (HCl) (1 M).
-
Borate buffer (1 M, pH 9.0).
-
Quenching solution: 2-mercaptoethanol (BME) or a scavenger like 2-naphthol.
-
Ice bath.
-
-
Procedure:
-
Proteome Preparation:
-
Prepare cell or tissue lysate at a concentration of 2-5 mg/mL in a buffer such as 50 mM sodium phosphate, 150 mM NaCl, pH 7.4.
-
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C to remove insoluble debris.
-
Expert Insight: The absence of primary amine buffers (like Tris) is crucial as they would compete with the probe for reaction with nitrous acid.
-
-
In Situ Probe Activation (Perform on ice):
-
In a separate microcentrifuge tube on ice, combine:
-
1 µL of 100 mM this compound stock (final concentration ~1 mM).
-
1 µL of 1 M HCl.
-
1 µL of 500 mM NaNO₂ stock.
-
-
Vortex briefly and incubate on ice for 5 minutes. The solution may turn a pale yellow, indicating formation of the diazonium salt.
-
Trustworthiness: This pre-activation step ensures the diazonium ion is formed before addition to the complex proteome, providing more consistent reaction kinetics.[1][2][3]
-
-
Proteome Labeling:
-
Add the 2 µL of activated probe solution to 100 µL of the clarified proteome. The final probe concentration will be approximately 2 mM.
-
Immediately add 10 µL of 1 M Borate buffer (pH 9.0) to raise the pH and facilitate the azo coupling. The final pH should be between 8 and 9.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
Expert Insight: The pH shift is critical. Diazotization is efficient in acid, but the coupling to tyrosine requires a deprotonated phenol, which is favored at alkaline pH.[4][5]
-
-
Quenching:
-
Stop the reaction by adding a scavenger for unreacted diazonium ions. Add 2 µL of 1 M 2-naphthol solution or 1 µL of pure BME.
-
Incubate for 10 minutes at room temperature.
-
-
Control Samples:
-
Negative Control 1 (No Probe): Perform the entire procedure but replace the this compound stock with DMSO.
-
Negative Control 2 (No Activator): Perform the procedure but replace the NaNO₂ solution with water. This control ensures that the aniline precursor is not reactive on its own.
-
-
Protocol 2: Sample Preparation for Mass Spectrometry
-
Procedure:
-
Protein Precipitation:
-
Add 4 volumes of ice-cold acetone to the quenched labeling reaction (~400 µL).
-
Incubate at -20°C for at least 2 hours (or overnight) to precipitate the proteins.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C. Discard the supernatant.
-
Wash the pellet with 200 µL of ice-cold 90% acetone, centrifuge again, and discard the supernatant. Air-dry the pellet for 5-10 minutes.
-
Expert Insight: Acetone precipitation is effective at removing unreacted probe, salts, and detergents that can interfere with mass spectrometry.[6]
-
-
Reduction and Alkylation:
-
Resuspend the protein pellet in 50 µL of 8 M urea in 100 mM ammonium bicarbonate.
-
Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Cool to room temperature. Add iodoacetamide (IAA) to a final concentration of 25 mM and incubate in the dark for 45 minutes to alkylate free cysteine residues.
-
Trustworthiness: This standard procedure prevents disulfide bonds from reforming, ensuring complete protein denaturation and accessibility for enzymatic digestion.[7]
-
-
Tryptic Digestion:
-
Dilute the urea concentration to less than 1.5 M by adding 100 mM ammonium bicarbonate.
-
Add sequencing-grade modified trypsin at a 1:50 (trypsin:protein) ratio by weight.
-
Incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid to a final concentration of 1%.
-
Desalt the peptides using a C18 StageTip or ZipTip according to the manufacturer's protocol. Elute the peptides in a solution of 50-80% acetonitrile with 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge and resuspend in 0.1% formic acid for LC-MS/MS analysis.
-
Expert Insight: Proper desalting is critical for robust LC-MS/MS performance by removing salts that cause ion suppression.[8]
-
-
Part 3: Data Analysis & Interpretation
Mass Spectrometry Data Analysis
The key to identifying labeled peptides is to search for the specific mass modification imparted by the probe. The covalent addition of the 5-cyclohexyl-o-anisidinyl group to a peptide results in a specific mass shift.
-
Mass Shift Calculation:
-
Formula of this compound: C₁₃H₁₉NO
-
Mass of C₁₃H₁₉NO = 205.1467 Da
-
Diazotization removes 2 H and adds 1 N, then coupling removes another H. The net addition is C₁₃H₁₆N₂O.
-
Mass of Adduct (C₁₃H₁₆N₂O) = 216.1263 Da
-
This mass should be set as a variable modification on tyrosine (Y) residues in the database search software (e.g., MaxQuant, Proteome Discoverer, Spectronaut).
-
Hypothetical Data Presentation
The results of a quantitative proteomics experiment (e.g., using SILAC or TMT labeling) could be presented as follows to highlight proteins with hyper-reactive tyrosines in a treated vs. control state.[9]
| Protein ID | Gene Name | Peptide Sequence | Labeled Tyrosine | Fold Change (Treated/Control) | p-value |
| P02768 | ALB | LVNEVTEFAKTCVADESAENCDKSLHTLFGDKLCTVATLRETY GEMADCCAK | Y411 | 1.2 | 0.45 |
| P62258 | PPIA | MFSQSNSPGKWKTSKTTNGSQETY GEKFYE | Y38 | 8.7 | <0.001 |
| Q06830 | PRDX1 | VCPAGWKPGSVTIKVPDVKSKY FSK | Y97 | 6.2 | <0.005 |
| P08670 | VIM | LDSLPLVDTHSKRTLLIKTVETRDGQVINETSQHHDDLE | Y254 | 1.5 | 0.38 |
Interpretation: In this hypothetical dataset, the tyrosine residues in Peptidyl-prolyl cis-trans isomerase A (PPIA) and Peroxiredoxin-1 (PRDX1) show a significant increase in labeling in the "Treated" state, suggesting that a cellular perturbation (e.g., drug treatment, oxidative stress) has increased the accessibility or reactivity of these specific sites.
References
-
An Azo Coupling-Based Chemoproteomic Approach to Systematically Profile the Tyrosine Reactivity in the Human Proteome. PubMed Central, National Center for Biotechnology Information. [Link]
-
In situ generation of diazonium cations in organic electrolyte for electrochemical modification of electrode surface. ResearchGate. [Link]
-
Activity-based protein profiling: A graphical review. PubMed Central, National Center for Biotechnology Information. [Link]
-
Diazotization reaction: Mechanism and Uses. Online Chemistry notes. [Link]
-
A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry. PreOmics. [Link]
-
Direct intracellular delivery of benzene diazonium ions as observed by increased tyrosine phosphorylation. PubMed Central, National Center for Biotechnology Information. [Link]
-
General workflow of the activity-based protein profiling (ABPP) method. ResearchGate. [Link]
-
Activity-Based Protein Profiling (ABPP) Assay. MS Bioworks. [Link]
-
Grafting of Diazonium Salts on Surfaces: Application to Biosensors. MDPI. [Link]
-
Diazotization-Coupling Reaction-Based Determination of Tyrosine in Urine Using Ag Nanocubes by Surface-Enhanced Raman Spectroscopy. MDPI. [Link]
-
converting anilines to diazoniums ions. YouTube. [Link]
-
Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Spectroscopy Online. [Link]
-
Site-Selective Aryl Diazonium Installation onto Protein Surfaces at Neutral pH using a Maleimide-Functionalized Triazabutadiene. ChemRxiv. [Link]
-
Sample Preparation for Mass Spectrometry-Based Proteomics; from Proteomes to Peptides. National Center for Biotechnology Information. [Link]
-
Azo coupling. Wikipedia. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
Sample Preparation. Stanford University Mass Spectrometry. [Link]
-
Radiometal-Containing Aryl Diazonium Salts for Chemoselective Bioconjugation of Tyrosine Residues. ACS Omega. [Link]
-
Activity based Protein Profiling (Abpp). Creative Biolabs. [Link]
-
o-Anisidine. Wikipedia. [Link]
-
An Azo Coupling-Based Chemoproteomic Approach to Systematically Profile the Tyrosine Reactivity in the Human Proteome. ChemRxiv. [Link]
-
The diazotization process. ResearchGate. [Link]
-
Synthesis-driven chemical biology. The Gaunt Group, University of Cambridge. [Link]
-
para-anisidine 4-methoxybenzenamine. The Good Scents Company. [Link]
-
Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology. [Link]
-
diazonium ion formation mechanism. YouTube. [Link]
-
CAS 206559-52-6; 5-环己基邻甲氧基苯胺; this compound. 试剂仪器网. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 3. youtube.com [youtube.com]
- 4. Azo coupling - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Sample Preparation | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
- 8. A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry [preomics.com]
- 9. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 5-Cyclohexyl-O-Anisidine in the Synthesis of Novel Organic Compounds
Executive Summary
5-Cyclohexyl-O-Anisidine (5-cyclohexyl-2-methoxyaniline) has emerged as a "privileged scaffold" in modern medicinal chemistry, particularly in the development of antivirals (HCV NS5B polymerase inhibitors) and kinase inhibitors. Its structural uniqueness lies in the juxtaposition of an electron-donating methoxy group (providing metabolic stability and hydrogen bond acceptance) with a bulky, lipophilic cyclohexyl moiety at the meta position relative to the amine. This combination allows the molecule to anchor into hydrophobic pockets while maintaining specific electronic interactions.
This application note provides a comprehensive guide on the handling, synthesis, and downstream application of this compound, focusing on its critical role in the synthesis of fused tetracyclic indole systems (e.g., Beclabuvir analogs).
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
Before integrating this reagent into complex workflows, researchers must account for its physicochemical behavior. The compound is an electron-rich aniline, making it prone to oxidation but highly reactive in electrophilic aromatic substitutions and palladium-catalyzed cross-couplings.
| Property | Value / Description |
| Systematic Name | 5-Cyclohexyl-2-methoxyaniline |
| Molecular Formula | C₁₃H₁₉NO |
| Molecular Weight | 205.30 g/mol |
| Physical State | Viscous oil or low-melting solid (tends to darken on air exposure) |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water |
| pKa (Conjugate Acid) | ~4.5 - 5.0 (Estimated; less basic than unsubstituted aniline due to OMe inductive effect vs resonance) |
| Storage | Store under Argon/Nitrogen at 2–8°C; Protect from light |
Core Application: Synthesis of HCV NS5B Inhibitor Scaffolds
The primary industrial application of this compound is as a key building block for Beclabuvir (BMS-791325) and related indole-based inhibitors. The aniline moiety serves as the precursor for the construction of the benzazepine ring system fused to an indole.
Mechanistic Workflow
The following diagram illustrates the retrosynthetic logic where this compound is utilized to construct the tetracyclic core via a palladium-catalyzed intramolecular cyclization.
Figure 1: Synthetic workflow transforming the anisole precursor into the bioactive tetracyclic core via the this compound intermediate.
Detailed Experimental Protocols
Protocol A: Preparation and Purification of this compound
Context: Commercial supplies can be expensive or impure (oxidized). Synthesizing fresh material from 4-cyclohexylanisole ensures high yields for downstream coupling.
Reagents:
-
4-Cyclohexylanisole (1.0 eq)
-
Nitric acid (65%), Sulfuric acid, Palladium on Carbon (10% Pd/C)
-
Solvents: Acetic Acid, Ethanol, Ethyl Acetate
Step-by-Step Methodology:
-
Nitration (Regioselective):
-
Dissolve 4-cyclohexylanisole in Acetic Acid at 0°C.
-
Add HNO₃ dropwise. The methoxy group directs the nitro group ortho to itself (position 2), while the cyclohexyl group (bulky) discourages substitution at its own ortho positions.
-
Critical Check: Monitor by TLC.[1] The product (2-nitro-4-cyclohexylanisole) is a yellow solid.
-
-
Hydrogenation:
-
Dissolve the nitro intermediate in Ethanol.
-
Add 10 mol% Pd/C.
-
Stir under H₂ balloon (1 atm) for 4–6 hours at RT.
-
-
Workup (Anaerobic Focus):
-
Filter catalyst through Celite under an inert atmosphere (Nitrogen blanket) if possible to prevent immediate oxidation of the aniline.
-
Concentrate in vacuo.
-
-
Purification:
-
Flash Chromatography: Hexanes/EtOAc (9:1 to 7:3).
-
Note: The amine is prone to "streaking" on silica. Add 1% Triethylamine to the eluent to sharpen the peak.
-
Protocol B: Buchwald-Hartwig Coupling (N-Arylation)
Context: Coupling this compound with aryl halides (e.g., 2-bromo-indole derivatives) is challenging due to the steric bulk of the cyclohexyl group and the electronic deactivation of the methoxy group.
Optimization Table: Ligand & Base Screening
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield | Notes |
| 1 | Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | Toluene | 100 | <20% | Ligand too simple; steric clash. |
| 2 | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 45% | Moderate; slow conversion. |
| 3 | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 92% | Optimal. XPhos handles sterics well. |
| 4 | Pd(OAc)₂ / BrettPhos | Cs₂CO₃ | t-Amyl Alcohol | 110 | 88% | Good alternative, but BrettPhos is costlier. |
Optimized Procedure (Entry 3):
-
Charge: In a glovebox or under Argon, add Aryl Bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (2 mol%), and XPhos (4 mol%) to a vial.
-
Base: Add anhydrous K₃PO₄ (2.0 mmol).
-
Solvent: Add degassed 1,4-Dioxane (5 mL).
-
Reaction: Seal and heat to 100°C for 12 hours.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.
-
Analysis: The product should show a distinct shift in the N-H proton signal (if secondary amine formed) or disappearance of N-H (if tertiary) in ¹H NMR.
Troubleshooting & Critical Quality Attributes (CQAs)
When using this reagent in drug development, specific impurities can derail the synthesis.
Decision Tree for Low Yields
Use the following logic flow to diagnose reaction failures during the coupling step.
Figure 2: Diagnostic logic for troubleshooting palladium-catalyzed coupling reactions involving this compound.
Common Impurities
-
Azo-dimers: Formed via oxidation of the aniline. Prevention: Use fresh solvent and inert gas.
-
Des-cyclohexyl analogs: Rare, but can occur if the starting material (4-cyclohexylanisole) contained 4-bromoanisole impurities during synthesis.
References
-
Beclabuvir Discovery: Scola, P. M., et al. "Discovery of Beclabuvir (BMS-791325): A Non-Nucleoside Inhibitor of HCV NS5B Polymerase." Journal of Medicinal Chemistry, 2014.
-
Buchwald-Hartwig Conditions: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
-
Aniline Synthesis: "Reduction of Nitroarenes to Anilines." Organic Chemistry Portal.
-
Safety Data: "5-Cyclohexyl-2-methoxyaniline Safety Data Sheet." PubChem Laboratory Chemical Safety Summary.
Sources
Technical Application Note: Strategies for Incorporating 5-Cyclohexyl-O-Anisidine into Drug Scaffolds
Abstract & Strategic Overview
5-Cyclohexyl-O-Anisidine (5-cyclohexyl-2-methoxyaniline) represents a "privileged" building block in medicinal chemistry, particularly for kinase inhibitors (e.g., VEGFR2 targets) and GPCR ligands.[1] Its structural value lies in its dual nature: the 2-methoxy group functions as a hydrogen bond acceptor and conformational lock, while the 5-cyclohexyl group provides significant lipophilic bulk (
However, incorporating this amine is synthetically non-trivial due to two primary factors:
-
Electronic Deactivation: The inductive effect (
) of the ortho-methoxy group reduces the nucleophilicity of the amine nitrogen compared to unsubstituted aniline.[2] -
Steric/Chelation Interference: The ortho-methoxy substituent creates steric hindrance for bulky electrophiles and can act as a hemilabile ligand, potentially poisoning palladium catalysts during cross-coupling.[1]
This guide details three validated protocols to overcome these barriers: High-Energy Amide Coupling , Buchwald-Hartwig Amination , and Urea Formation .[1]
Chemical Profile & Retrosynthetic Analysis[1]
Before initiating synthesis, the physicochemical properties of the building block must be understood to select the correct solvent systems and stoichiometry.
Table 1: Physicochemical Profile
| Property | Data | Implications for Synthesis |
| Molecular Formula | ||
| Molecular Weight | 205.30 g/mol | |
| pKa (Conjugate Acid) | ~3.5 - 4.0 (Est.) | Lower than aniline (4.6).[1] Requires stronger bases or activated electrophiles.[1] |
| LogP | ~3.9 | Highly lipophilic.[1] Avoid purely aqueous workups; use DCM/EtOAc.[1] |
| Nucleophilicity | Moderate/Low | Poor reactivity with standard esters; requires acid chlorides or HATU.[1] |
| Steric Profile | Ortho-hindered | The o-OMe blocks immediate access; the m-Cyclohexyl adds remote bulk. |
Decision Logic for Coupling
The following decision tree illustrates the selection of the optimal synthetic route based on the electrophilic partner.
Caption: Strategic selection of coupling protocols based on the electrophilic partner. Blue indicates the starting material, Yellow the decision node, and Green the validated protocols.
Protocol A: Amide Bond Formation (The "Kinase Linker")
Context: Standard EDC/HOBt couplings often stall with ortho-substituted anilines due to slow kinetics. We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) which generates a highly reactive active ester, or convert the acid to an acid chloride.
Materials
-
Amine: this compound (1.0 equiv)[1]
-
Acid: Carboxylic Acid partner (1.1 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]
-
Solvent: Anhydrous DMF (Dimethylformamide)[1]
Step-by-Step Methodology
-
Activation: In a dried round-bottom flask under
, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration). -
Base Addition: Add DIPEA (1.5 equiv) dropwise. Stir at Room Temperature (RT) for 15 minutes. Note: The solution should turn slightly yellow, indicating active ester formation.
-
Amine Addition: Add this compound (1.0 equiv) dissolved in a minimum amount of DMF. Add the remaining DIPEA (1.5 equiv).
-
Reaction: Stir at 50°C for 4–16 hours.
-
Critical Check: Monitor by LCMS.[1] If the peak for the amine (MW 205) persists after 6 hours, add 0.5 equiv of DMAP (4-Dimethylaminopyridine) to catalyze the reaction.
-
-
Workup: Dilute with EtOAc. Wash 3x with 5% LiCl (to remove DMF), 1x with Sat.[1]
, and 1x with Brine.[1] Dry over .[1]
Troubleshooting: If the reaction fails, convert the carboxylic acid to an Acid Chloride using oxalyl chloride/DMF(cat) in DCM, then react with the aniline in the presence of Pyridine.
Protocol B: Buchwald-Hartwig Amination (C-N Cross Coupling)[1]
Context: Coupling this aniline to an aryl halide is challenging because the ortho-methoxy group can chelate the Palladium center, retarding the reductive elimination step. We employ BrettPhos , a bulky, electron-rich ligand designed to prevent this chelation and facilitate the coupling of hindered primary amines.[1]
Materials
-
Amine: this compound (1.2 equiv)[1]
-
Aryl Halide: Ar-Br or Ar-Cl (1.0 equiv)[1]
-
Catalyst:
(2 mol%) or BrettPhos Pd G3 Precatalyst (2-5 mol%)[1] -
Ligand: BrettPhos (4-6 mol%) (If using
) -
Base:
(2.0 equiv) or NaOtBu (1.4 equiv) -
Solvent: 1,4-Dioxane or Toluene (degassed)[1]
Step-by-Step Methodology
-
Inert Setup: Flame-dry a resealable reaction vial and cool under Argon flow.
-
Solids Addition: Add Aryl Halide (1.0 equiv), this compound (1.2 equiv), Base (
), and Precatalyst. -
Solvent & Degassing: Add anhydrous 1,4-Dioxane (0.15 M). Sparge with Argon for 5 minutes.
-
Thermal Cycle: Seal the vial and heat to 100°C for 12 hours.
-
Why 100°C? High temperature is required to force the reductive elimination step against the steric bulk of the ortho-methoxy and cyclohexyl groups.
-
-
Filtration: Cool to RT. Filter through a pad of Celite (eluting with DCM) to remove Palladium black and inorganic salts.[1]
-
Purification: Silica gel chromatography. Note: Aniline products can streak; add 1% Triethylamine to the eluent.
Mechanism of Interference (Visualized)
Caption: The ortho-methoxy group can stabilize the Pd-intermediate (yellow), preventing product formation.[1] Bulky ligands (green) force the reaction forward.
Protocol C: Urea Synthesis
Context: For generating urea derivatives (common in soluble epoxide hydrolase inhibitors), the reaction with isocyanates is generally rapid. However, the lipophilicity of the cyclohexyl group requires chlorinated solvents for solubility.
Methodology
-
Dissolve this compound (1.0 equiv) in anhydrous DCM.[1]
-
Add Isocyanate (R-NCO) (1.0 equiv) dropwise at 0°C.[1]
-
Allow to warm to RT.
-
Precipitation: Often, the urea product will precipitate out of DCM due to the rigid aromatic stacking. If so, filter and wash with cold Hexane.[1]
References
-
Vertex AI Search. (2025).[1] Reactivity of this compound and Buchwald-Hartwig protocols. Retrieved from 3
-
Organic Chemistry Portal. (n.d.).[1] Buchwald-Hartwig Cross Coupling Reaction. Retrieved from
-
Royal Society of Chemistry. (2015).[1] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from
-
National Center for Biotechnology Information. (2013).[1] Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment. Beilstein Journal of Organic Chemistry. Retrieved from
-
Santa Cruz Biotechnology. (2025).[1] this compound Product Data. Retrieved from
Sources
Application Note: 5-Cyclohexyl-O-Anisidine – Reaction Mechanisms & Protocols
Introduction: The Steric-Electronic Landscape
5-Cyclohexyl-o-anisidine (5-Cyclohexyl-2-methoxyaniline) represents a specialized scaffold in medicinal chemistry and advanced materials. Unlike simple anilines, this molecule offers a unique duality: the electronic activation of the ortho-methoxy group combined with the lipophilic bulk of the meta-cyclohexyl moiety.
This guide details the mechanistic behaviors of this scaffold, focusing on its utility in synthesizing kinase inhibitors (via Buchwald-Hartwig coupling) and azo-based molecular probes (via Diazotization).[1]
Structural Analysis
-
Electronic Effect (+M): The methoxy group at C2 is a strong electron donor (mesomeric effect), significantly increasing the nucleophilicity of the amine at C1.[1] This makes the molecule highly reactive toward electrophiles but prone to oxidation.[1]
-
Steric Modulation: The cyclohexyl group at C5 is remote enough to avoid direct steric clash with the amine, but it imparts significant lipophilicity (
), altering solubility profiles and binding affinities in hydrophobic pockets (e.g., ATP-binding sites in kinases).[1]
Reaction Mechanism I: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)[2]
In modern drug discovery, this aniline is frequently coupled with heteroaryl halides to form biaryl amines.[1] The presence of the ortho-methoxy group requires specific ligand choices to prevent catalyst deactivation via chelation.
Mechanistic Pathway
The reaction proceeds via the Pd(0)/Pd(II) catalytic cycle.[2] The critical challenge with o-anisidines is the potential for the oxygen lone pair to coordinate with the Palladium center, retarding the reductive elimination step.
-
Oxidative Addition: Pd(0) inserts into the Ar-X bond of the electrophile.
-
Amine Coordination: this compound coordinates to the Pd(II) center.
-
Deprotonation: A strong base (e.g., NaOtBu) removes the amine proton, forming a Pd-amido complex.[1]
-
Reductive Elimination: The C-N bond forms, regenerating Pd(0).[1]
Visualization: Catalytic Cycle
Figure 1: Catalytic cycle emphasizing the critical amine coordination and deprotonation steps.
Protocol A: Buchwald-Hartwig Coupling
Objective: Coupling this compound with a chloropyrimidine derivative. Scale: 1.0 mmol
Materials
| Reagent | Equiv.[1][3][4][5][6][7] | Amount | Notes |
| This compound | 1.0 | 205 mg | Nucleophile |
| 4-Chloropyrimidine deriv. | 1.1 | ~ | Electrophile |
| Pd2(dba)3 | 0.02 | 18 mg | Pre-catalyst |
| BrettPhos | 0.04 | 21 mg | Ligand (Crucial for o-substituted anilines) |
| NaOtBu | 1.4 | 135 mg | Base |
| 1,4-Dioxane | - | 5 mL | Anhydrous, degassed |
Step-by-Step Methodology
-
Inert Setup: Flame-dry a 25 mL Schlenk tube and cool under a stream of Argon.
-
Catalyst Pre-complexation: Add Pd2(dba)3 and BrettPhos.[1] Purge with Argon. Add 1 mL of dioxane and stir at 100°C for 2 minutes to generate the active catalyst species (color change observed).
-
Reagent Addition: Cool to RT. Add the aryl halide, this compound, and NaOtBu.[1]
-
Reaction: Add remaining dioxane (4 mL). Seal the tube and heat to 100°C for 12 hours.
-
Note: Vigorous stirring is essential as NaOtBu is sparingly soluble.[1]
-
-
Work-up: Cool to RT. Filter through a celite pad (elute with EtOAc).[1] Concentrate the filtrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Validation:
-
TLC: The product will likely be more polar than the starting chloride but less polar than the free aniline.
-
NMR: Look for the disappearance of the broad NH2 singlet (~3.5 ppm) and appearance of a downfield NH singlet (>8.0 ppm).
Reaction Mechanism II: Diazotization & Azo Coupling
While less common in pharma, this pathway is critical for synthesizing analytical standards or dye-labeled probes.[1] The electron-rich nature of the ring facilitates rapid diazotization, but temperature control is vital to prevent phenol formation (hydrolysis).
Mechanistic Pathway[2][6][8]
-
Nitrosation: Reaction with HONO (generated in situ) to form the N-nitroso intermediate.[1]
-
Dehydration: Conversion to the diazonium cation (
).[1] -
Coupling: Electrophilic aromatic substitution onto a coupling partner (e.g., Naphthol).[1]
Visualization: Diazotization Workflow
Figure 2: Sequential workflow for the generation and capture of the diazonium species.
Protocol B: Synthesis of Urea Derivatives
Objective: Synthesis of N-(5-cyclohexyl-2-methoxyphenyl)urea derivatives (common pharmacophore). Mechanism: Nucleophilic addition of the aniline to an isocyanate.
Materials
| Reagent | Equiv.[1][3][4][5][6][7] | Conditions |
| This compound | 1.0 | Dissolved in DCM (0.2 M) |
| Phenyl Isocyanate | 1.1 | Dropwise addition |
| Triethylamine (TEA) | 0.1 | Catalytic (optional) |
Step-by-Step Methodology
-
Dissolution: Dissolve 1.0 mmol of the aniline in 5 mL dry Dichloromethane (DCM) in a round-bottom flask.
-
Addition: Cool to 0°C. Add Phenyl Isocyanate (1.1 mmol) dropwise via syringe.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Observation: A white precipitate often forms as the urea product is less soluble than the reactants.[1]
-
-
Work-up:
Analytical Validation Data
To ensure protocol integrity, the following analytical signatures should be verified:
| Technique | Expected Signature | Interpretation |
| 1H NMR | Methoxy group (diagnostic anchor). | |
| 1H NMR | Cyclohexyl envelope (confirms integrity of the aliphatic tail).[1] | |
| LC-MS | [M+H]+ = 206.15 | Parent mass (verify ionization mode, usually ESI+).[1] |
| IR | ~3350-3450 cm⁻¹ | Primary amine stretching (disappears in urea/amide products).[1] |
References
-
Buchwald-Hartwig Amination Principles
-
Ligand Selection for Ortho-Substituted Anilines
-
Maitre, L., et al. (2020).[1] Buchwald-Hartwig amination of sterically hindered anilines. Catalysis Science & Technology.
-
-
Compound Data (this compound)
-
Diazotization Mechanisms
Sources
- 1. Ibogaine - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Diazotization Reaction Mechanism [unacademy.com]
- 4. quora.com [quora.com]
- 5. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors [beilstein-journals.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Application Note: Solid-Phase Integration of 5-Cyclohexyl-O-Anisidine
This Application Note is designed for medicinal chemists and process development scientists integrating 5-Cyclohexyl-O-Anisidine (5-cyclohexyl-2-methoxyaniline) into solid-phase combinatorial libraries.
The protocol addresses the specific challenges posed by this building block: steric hindrance from the ortho-methoxy group and hydrophobicity from the meta-cyclohexyl moiety.
Executive Summary & Strategic Rationale
This compound represents a "privileged structure" in drug discovery, combining an electron-rich aromatic core with a lipophilic cyclohexyl handle. However, its integration into Solid-Phase Peptide Synthesis (SPPS) or combinatorial workflows is non-trivial due to two factors:
-
Nucleophilicity vs. Sterics: While the methoxy group increases electron density (enhancing nucleophilicity), its position ortho to the amine creates significant steric clash during resin loading.
-
Aggregation: The lipophilic cyclohexyl tail promotes on-resin aggregation, leading to incomplete couplings in standard DMF solvents.
Recommended Strategy: This guide utilizes the Backbone Amide Linker (BAL) strategy. Unlike Rink Amide resins (which require coupling to the resin), BAL resins allow the aniline to be loaded via reductive amination . This converts the aniline into a resin-bound secondary amine, allowing for subsequent acylation to generate tertiary amides—a common motif in kinase inhibitors and GPCR ligands.
Chemical Compatibility & Resin Selection
| Parameter | Recommendation | Rationale |
| Resin Type | BAL-PEG-PS or BAL-Polystyrene | The aldehyde linker allows anchoring via reductive amination.[1][2][3] PEG-PS is preferred to reduce hydrophobic aggregation of the cyclohexyl group. |
| Loading Strategy | Reductive Amination | Direct SNAr or acylation is inefficient for this hindered aniline. Reductive amination is the thermodynamic sink. |
| Solvent System | DCM/TMOF (1:1) | Trimethyl orthoformate (TMOF) acts as a dehydrating agent to drive the unfavorable imine equilibrium forward. |
| Reducing Agent | NaBH(OAc)₃ | Sodium triacetoxyborohydride is milder than NaCNBH₃ and avoids toxic cyanide byproducts, while being sufficiently acidic to protonate the imine. |
Visual Workflow: The BAL Strategy
The following diagram illustrates the anchoring and elaboration logic.
Figure 1: Workflow for anchoring this compound to BAL resin. The formation of the transient imine is the rate-limiting step due to the ortho-methoxy steric clash.
Detailed Experimental Protocols
Protocol A: Resin Loading (Reductive Amination)
Objective: Anchor this compound to the solid support.
Reagents:
-
BAL Resin (loading 0.5–0.8 mmol/g)
-
This compound (5 equiv. relative to resin loading)
-
Trimethyl orthoformate (TMOF) / Dichloromethane (DCM) (1:1 v/v)
-
Acetic Acid (AcOH)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (5 equiv.)
Step-by-Step Procedure:
-
Swelling: Place resin in a synthesis reactor. Wash with DCM (3 x 1 min) to swell the polystyrene matrix.
-
Imine Formation (The "Push"):
-
Dissolve this compound (5 equiv.) in TMOF/DCM (1:1) containing 1% AcOH.[4]
-
Critical: Shake for 4–6 hours at room temperature. The TMOF is essential to scavenge water and force the equilibrium toward the imine, overcoming the steric hindrance of the ortho-methoxy group.
-
-
Reduction:
-
Add NaBH(OAc)₃ (5 equiv.) directly to the reaction slurry (do not drain).
-
Shake overnight (12–16 hours).
-
-
Washing: Drain and wash with DCM (3x), DMF (3x), and MeOH (3x) to remove excess borohydride salts.
Protocol B: Validation (Chloranil Test)
Objective: Verify the presence of the secondary amine. Note: The Kaiser test is ineffective for secondary amines.
-
Transfer a few resin beads to a small glass vial.
-
Add 2 drops of 2% Acetaldehyde in DMF .
-
Add 2 drops of 2% Chloranil in DMF .
-
Wait 5 minutes.
-
Positive Result: Beads turn Dark Blue/Green (Successful loading).
-
Negative Result: Beads remain colorless or amber (Failed loading).
-
Protocol C: Acylation of the Hindered Amine
Objective: React the loaded secondary amine with the next building block (e.g., Fmoc-Amino Acid or Carboxylic Acid).
Challenge: The resin-bound nitrogen is now extremely hindered (flanked by the linker, the ortho-methoxy group, and the cyclohexyl tail). Standard HBTU couplings will fail.
Reagents:
-
Carboxylic Acid / Fmoc-AA-OH (5 equiv.)
-
HATU (5 equiv.)
-
HOAt (5 equiv.) - Crucial additive for hindered couplings
-
DIEA (10 equiv.)[5]
-
DMF (anhydrous)
Step-by-Step Procedure:
-
Pre-activation: Dissolve the Acid, HATU, and HOAt in DMF. Add DIEA and let stand for 2 minutes to form the activated ester.
-
Coupling: Add the mixture to the resin.
-
Microwave Assistance (Highly Recommended):
-
Irradiate at 75°C for 20 minutes (25W power).
-
Alternative (Manual): Double couple for 4 hours at room temperature, then 12 hours overnight.
-
-
Validation: Perform the Chloranil test again. It should now be colorless (indicating conversion of the secondary amine to a tertiary amide).
Mechanistic Insight: Why TMOF?
The following diagram details the equilibrium manipulation required for this specific aniline.
Figure 2: The role of Trimethyl Orthoformate (TMOF). The bulky ortho-methoxy group destabilizes the hemiaminal. TMOF chemically removes water, preventing the reverse reaction (hydrolysis).
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Chloranil Test is Colorless after Loading | Incomplete Imine Formation | Repeat loading step using pure TMOF as solvent (no DCM) to maximize dehydration. Increase temp to 40°C. |
| Coupling Fails (Chloranil remains Blue) | Steric Clashing | Switch from HATU to PyBOP or convert the incoming acid to an Acid Chloride (using SOCl₂) before adding to resin with Collidine. |
| Low Yield after Cleavage | Incomplete Cleavage | The electron-rich anisidine ring can scavenge trityl cations. Use a scavenger cocktail: TFA:TIS:H₂O (95:2.5:2.5) . |
References
-
Jensen, K. J., et al. (2025). Solid-phase synthesis of C-terminal peptide aldehydes from amino acetals anchored to a backbone amide linker (BAL) handle.[3] ResearchGate.[2]
-
Garde, J., et al. (2025). Solid-Phase Synthesis of Lidocaine and Procainamide Analogues Using Backbone Amide Linker (BAL) Anchoring. ResearchGate.[2]
-
Vojkovsky, T. (1995). Detection of secondary amines on solid phase. (The Chloranil Test Protocol).[5][7] Peptide Research, 8(4), 236-237.
-
Beilstein J. Org.[8] Chem. (2013).[8] Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment.[8] (Structural context for 2-methoxyaniline derivatives).
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. (Alternative solution-phase couplings for hindered anilines). Chemical Science.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. rsc.org [rsc.org]
- 7. scispace.com [scispace.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Application Note: 5-Cyclohexyl-O-Anisidine in High-Performance Dye Synthesis
Executive Summary
This technical guide details the utilization of 5-Cyclohexyl-O-Anisidine (CAS 206559-52-6) as a premium diazo component in the synthesis of hydrophobic azo dyes. Unlike standard aniline intermediates, the incorporation of the cyclohexyl moiety at the C-5 position introduces significant steric bulk and lipophilicity. These structural characteristics are critical for developing dyes with enhanced wet fastness and solubility in non-polar substrates , making them ideal for coloring synthetic fibers (nylon, polyester) and specialized plastics.
This document provides a validated protocol for the diazotization and subsequent coupling of this compound, addressing specific solubility challenges inherent to its structure.
Chemical Identity & Properties
Before initiating synthesis, the starting material must be characterized to ensure batch consistency. The cyclohexyl group significantly alters the solubility profile compared to standard o-anisidine.
| Property | Specification | Critical Note |
| Chemical Name | 5-Cyclohexyl-2-methoxyaniline | "o-Anisidine" implies methoxy at C2, amine at C1. |
| CAS Number | 206559-52-6 | Verify against CoA; distinct from non-cyclohexyl analogs. |
| Molecular Weight | 205.30 g/mol | Required for stoichiometry calculations. |
| Appearance | Off-white to beige powder | Darkening indicates oxidation; recrystallize if brown. |
| Melting Point | 66–69 °C | Sharp melting point indicates high purity (>98%). |
| Solubility | Soluble in EtOH, AcOH; Insoluble in water | Process Critical: Requires co-solvent for diazotization. |
Reaction Mechanism & Strategic Design
The Diazotization Challenge
The primary challenge with this compound is its poor aqueous solubility. Standard diazotization (HCl/Water) results in the formation of an amine-salt suspension rather than a solution, leading to "encapsulation" where the interior of the solid particles remains unreacted.
Solution: We utilize an Indirect Diazotization method or a Co-solvent System (Glacial Acetic Acid) to maintain a homogeneous phase during the nitrosation step.
Coupling Dynamics
The methoxy group at the ortho position (relative to the diazo group) acts as an electron donor, stabilizing the diazonium cation. The cyclohexyl group at position 5 (meta to the diazo, para to the methoxy) provides steric hindrance that prevents aggregation in the final dye molecule, improving solubility in organic solvents (solvatochromism).
Pathway Visualization
The following diagram illustrates the reaction logic and critical control points.
Figure 1: Synthetic workflow for converting this compound into an azo dye, highlighting the critical intermediate stability.
Experimental Protocol
Safety Warning: Anisidine derivatives are potential carcinogens and skin irritants. All operations must be performed in a fume hood wearing nitrile gloves, safety goggles, and a lab coat.
Phase 1: Diazotization (The "Blue" Phase)
Objective: To generate the electrophilic diazonium salt.
Reagents:
-
This compound: 10.25 g (0.05 mol)
-
Hydrochloric Acid (37%): 15 mL
-
Glacial Acetic Acid: 30 mL
-
Sodium Nitrite (NaNO2): 3.6 g (dissolved in 10 mL water)
-
Ice/Water: ~100 g
Step-by-Step:
-
Dissolution: In a 250 mL beaker, disperse 10.25 g of this compound in 30 mL of Glacial Acetic Acid. Stir until fully dissolved. The acetic acid acts as a bridge solvent.
-
Acidification: Add 15 mL of concentrated HCl dropwise. The amine hydrochloride may partially precipitate as a fine suspension; this is acceptable if the particle size is small.
-
Cooling: Place the beaker in an ice-salt bath. Cool the mixture to 0–2°C .
-
Nitrosation: Add the NaNO2 solution dropwise beneath the surface of the liquid (using a pipette) over 20 minutes. Maintain temperature below 5°C.
-
Mechanism:[1]
-
-
End-Point Check: 15 minutes after the last addition, spot a drop of the reaction mixture onto Starch-Iodide paper. An immediate blue/black circle indicates the required excess of nitrous acid.
-
Clarification: If the solution is turbid, filter quickly through glass wool. The filtrate (Diazonium solution) must be clear and yellow/orange. Keep cold.
Phase 2: Coupling (The "Color" Phase)
Objective: To react the diazonium salt with a coupler (e.g., R-Salt) to form the chromophore.
Reagents:
-
Coupler: R-Salt (2-Naphthol-3,6-disulfonic acid, disodium salt): 17.5 g (0.05 mol)
-
Sodium Carbonate (Na2CO3): ~10 g (to maintain pH)
-
Water: 100 mL
Step-by-Step:
-
Coupler Solution: Dissolve R-Salt in 100 mL water. Adjust pH to ~9 using Sodium Carbonate. Cool to 5–10°C.
-
Coupling: Slowly add the cold Diazonium solution (from Phase 1) to the Coupler solution over 30 minutes.
-
Critical Control: Simultaneously add Na2CO3 solution to maintain pH between 8.0 and 9.0 . If pH drops below 7, coupling efficiency decreases (coupling requires the naphtholate ion).
-
-
Completion: Stir for 2 hours, allowing the temperature to rise to room temperature naturally. The solution will turn a deep red/violet (depending on the specific coupler).
-
Isolation: Heat to 60°C and add Sodium Chloride (15% w/v) to salt out the dye.
-
Filtration: Filter the precipitate under vacuum. Wash with 5% brine solution (do not wash with pure water, or the dye may redissolve).
-
Drying: Dry in an oven at 50°C.
Quality Control & Troubleshooting
Purity Analysis (HPLC)
Analyze the final dye to ensure no unreacted this compound remains (toxicological risk).
-
Column: C18 Reverse Phase
-
Mobile Phase: A: Water (0.1% Formic Acid) / B: Acetonitrile (Gradient 10% B to 90% B).
-
Detection: UV-Vis at
of the dye (typically 480–550 nm) and 254 nm (for intermediates).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / Tar Formation | Temperature > 5°C during diazotization. | Decomposition of diazonium salt. Keep strictly at 0-2°C. |
| Insoluble "Goo" in Phase 1 | Insufficient acid or solvent. | Increase Acetic Acid ratio. Ensure fine dispersion before adding Nitrite. |
| Dull Color / Low Strength | Coupling pH too low (<7). | The diazo attacks the naphtholate ion, not the naphthol. Maintain pH 8-9. |
| Residual Amine in Dye | Stoichiometry error. | Use 1.05 eq of Diazo component to 1.0 eq of Coupler, or wash final cake thoroughly with dilute acid. |
References
-
Chemical Identification: National Center for Biotechnology Information. (2023).[2][3] PubChem Compound Summary for CID 21026040, 5-cyclohexyl-2-methoxyaniline. Retrieved from [Link]
- General Diazotization Protocols: Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH. (Standard industrial reference for azo coupling mechanisms).
Sources
Troubleshooting & Optimization
5-Cyclohexyl-O-Anisidine solubility issues and solutions
Topic: Solubility Issues, Stability & Handling Protocols
Critical Chemical Profile
Before attempting solubilization, verify your compound against these physicochemical parameters. The presence of the cyclohexyl group significantly alters the solubility profile compared to standard o-anisidine, shifting it from "slightly soluble" to "highly lipophilic."
| Parameter | Data | Technical Implication |
| CAS Number | 206559-52-6 | Verification identity. |
| Chemical Name | 5-Cyclohexyl-2-methoxyaniline | Structure Note: The cyclohexyl ring at position 5 adds significant hydrophobicity. |
| Molecular Weight | 205.30 g/mol | Calculation basis for Molarity. |
| pKa (Predicted) | ~4.62 (Amine) | Weak Base: Will only protonate/dissolve in aqueous media at pH < 3.5. |
| LogP (Estimated) | ~3.5 – 4.2 | High Lipophilicity: Poor water solubility; requires organic co-solvents or surfactants. |
| Appearance | Off-white to brown solid | Oxidation Indicator: Dark brown/black indicates significant oxidative degradation. |
| Storage | -20°C, Desiccated, Dark | Light/Air Sensitive: Hygroscopic and prone to oxidation. |
Troubleshooting Guide (Q&A)
Issue A: "I cannot get the solid to dissolve in water, even with heating."
Diagnosis: Hydrophobic Resistance. The cyclohexyl moiety renders the molecule highly non-polar. The neutral free base form has negligible water solubility (<0.1 mg/mL). Heating alone will not overcome the hydrophobic effect and may accelerate oxidative degradation.
Solution:
-
Primary Strategy (Organic Stock): Dissolve the solid in DMSO (Dimethyl Sulfoxide) or Ethanol (absolute) first. It should be soluble up to ~50-100 mM in pure DMSO.
-
Secondary Strategy (Aqueous Acidification): If an organic solvent is strictly prohibited, you must convert the base to its salt form.
-
Suspend the solid in water.
-
Add 1.0 M HCl dropwise while stirring.
-
Target pH: < 3.0. The protonated ammonium species (
) is water-soluble. -
Warning: If the solution is neutralized (pH > 5), the free base will precipitate immediately.
-
Issue B: "My DMSO stock solution turned dark brown overnight."
Diagnosis: Oxidative Deamination / Polymerization. Aniline derivatives are electron-rich and prone to oxidation by atmospheric oxygen, a process catalyzed by light and trace metals. The "brown" color is azo-dimer or polymer formation.
Solution:
-
Purge Solvents: Use degassed or nitrogen-purged DMSO.
-
Storage: Store stocks in amber vials at -20°C.
-
Antioxidants: For highly sensitive assays, add 0.1% Ascorbic Acid or DTT to the working buffer (if compatible with your assay) to retard oxidation.
Issue C: "When I dilute my DMSO stock into cell culture media, it turns cloudy."
Diagnosis: "Solvent Shock" Precipitation. You are introducing a hydrophobic molecule dissolved in DMSO into an aqueous, neutral pH environment (media pH ~7.4). The drastic change in polarity forces the 5-Cyclohexyl-O-Anisidine out of solution before it can bind to proteins (albumin) or disperse.
Solution:
-
Step-Down Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution in PBS + 40% PEG-400 or Ethanol .
-
Carrier Assistance: Pre-complex the compound with Cyclodextrin (HP-β-CD) .
-
Protocol: Dissolve compound in DMSO.[1] Add this to a 20% HP-β-CD (w/v) solution in water. Shake for 30 mins. Then dilute into media. The cyclodextrin encapsulates the hydrophobic cyclohexyl tail.
-
Logic & Workflow Visualization
Figure 1: Solubility Decision Tree
Caption: Logical flowchart for selecting the correct solubilization vehicle based on experimental constraints.
Validated Experimental Protocols
Protocol A: Preparation of 50 mM Stock Solution (DMSO)
Best for: Cell culture spikes, enzymatic assays, chemical synthesis.
Reagents:
-
This compound (Solid)
-
Anhydrous DMSO (Sigma-Aldrich, ≥99.9%)
-
Amber glass vial (2 mL)
Procedure:
-
Weighing: Weigh 10.3 mg of this compound into the amber vial.
-
Dissolution: Add 1.0 mL of Anhydrous DMSO.
-
Mixing: Vortex vigorously for 30 seconds. Sonicate for 1 minute if particles persist.
-
Checkpoint: Solution must be clear and colorless/pale yellow. If cloudy, do not proceed.
-
-
Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: Preparation of Aqueous Working Solution (Acid-Salt Method)
Best for: Animal injections (IV/IP) or chemistry requiring aqueous phase.
Reagents:
-
This compound (Solid)
-
0.1 M HCl (Hydrochloric Acid)
-
PBS (Phosphate Buffered Saline) - Warning: Phosphate may precipitate if concentration is high.
Procedure:
-
Weigh 2.0 mg of compound.
-
Add 900 µL of distilled water (Solution will be cloudy).
-
Add 100 µL of 1.0 M HCl dropwise while vortexing.
-
Verification: Measure pH. It must be < 4.0. If clear, filter sterilize (0.22 µm PTFE filter).
-
Usage: Use immediately. Do not store aqueous solutions as they are prone to hydrolysis or oxidation.
Figure 2: Dilution Workflow for Biological Assays
Caption: Step-by-step dilution strategy to prevent precipitation ("crashing out") in culture media.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 206559-52-6. Retrieved from [Link]
Sources
Technical Support Center: 5-Cyclohexyl-O-Anisidine Reactivity Guide
Ticket ID: 5-CYC-OAN-001 Subject: Overcoming Steric Hindrance and Stability Issues in 5-Cyclohexyl-2-methoxyaniline Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The Substrate Profile
You are encountering reactivity issues with 5-Cyclohexyl-2-methoxyaniline . To solve this, we must first deconstruct the molecule’s behavior profile. The "poor reactivity" you observe is rarely a lack of intrinsic nucleophilicity but rather a kinetic barrier imposed by the ortho-methoxy effect or catalyst deactivation due to oxidation .
-
The Steric Gatekeeper: The methoxy group at the ortho position (C2) creates a significant steric clash for incoming electrophiles, particularly bulky metal centers (Pd/Cu) or large acyl groups.
-
The Electronic Trap: The molecule is electron-rich (Amino + Methoxy + Alkyl donor).[1] This makes it highly susceptible to oxidation (browning/tarring) before the desired reaction can occur.[1]
-
The Solubility Factor: The C5-cyclohexyl group adds significant lipophilicity, making this substrate behave differently in polar solvents compared to simple anisidines.
Module 1: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)[1][2]
User Question: "My standard Pd(OAc)₂/BINAP conditions yield <10% product. The starting material remains unreacted. What is the fix?"
Technical Diagnosis: First-generation ligands like BINAP or dppf are insufficiently bulky to force the reductive elimination step when an ortho-substituent is present.[1] The ortho-methoxy group prevents the amine from coordinating effectively to the Palladium center, or it slows down the reductive elimination to the point where catalyst decomposition (Pd black formation) competes with product formation.
The Solution: Ligand-Controlled Steric Gearing
You must switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) or Pd-PEPPSI precatalysts.[1] These are designed to create a "pocket" that accommodates the ortho-substituent.
Protocol A: The BrettPhos System (Primary Recommendation)
Best for coupling with Aryl Chlorides/Bromides.
-
Catalyst: BrettPhos Pd G4 (Precatalyst).
-
Why: The G4 precatalyst ensures rapid initiation at low temperatures, preventing the oxidation of your aniline substrate during the heating ramp.
-
-
Base: LHMDS (Lithium bis(trimethylsilyl)amide) or NaOtBu .[1]
-
Why: LHMDS is soluble in non-polar solvents and prevents the coordination of halide byproducts.
-
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous, Degassed).[1]
-
Note: Avoid polar aprotic solvents (DMF/DMSO) as the cyclohexyl group reduces solubility in them, and they can promote competitive oxidation.[1]
-
Step-by-Step Protocol:
-
Charge a reaction vial with BrettPhos Pd G4 (1.0 - 2.0 mol%).[1]
-
Add the Aryl Halide (1.0 equiv) and 5-Cyclohexyl-o-anisidine (1.2 equiv).[1]
-
Seal the vial and purge with Nitrogen/Argon for 5 minutes (Critical: Oxygen kills this electron-rich amine).
-
Add anhydrous Toluene (0.5 M concentration) via syringe.[1]
-
Add LHMDS (2.2 equiv, 1.0 M in THF) dropwise.[1]
-
Stir at 65°C - 80°C . (Monitor by LCMS; conversion should be visible within 1 hour).
Protocol B: The PEPPSI-IPr Route (Alternative)
Best for difficult, sterically congested partners.[1]
-
Catalyst: Pd-PEPPSI-IPr (2 mol%).[1]
-
Base: K₂CO₃ (3 equiv).[1]
-
Solvent: Toluene/DME (1:1).[1]
-
Temp: 80°C.
-
Mechanism:[1][2][3][4][5][6][7] The N-Heterocyclic Carbene (NHC) ligand is extremely bulky and electron-rich, stabilizing the Pd(0) species and forcing the reaction forward despite the ortho-methoxy hindrance.
Module 2: Amide Coupling (Acylation)
User Question: "Reaction with benzoyl chloride is sluggish. I see starting material even after 24 hours."
Technical Diagnosis: The nucleophilic attack of the nitrogen onto the carbonyl carbon is sterically impeded by the neighboring methoxy group. Standard bases (TEA/DIPEA) in DCM are often insufficient to drive this to completion before moisture hydrolyzes the acid chloride.[1]
The Solution: High-Energy Intermediates
Do not rely on passive acylation.[1][8] You must activate the electrophile to a higher energy state or use a catalyst that acts as a "shuttle."
Recommended Workflow:
| Method | Reagents | Conditions | Why it works |
| 1.[1][8] Acid Fluoride | Cyanuric Fluoride + Carboxylic Acid | Pyridine, DCM, RT | Acid fluorides are smaller than chlorides, reducing the steric penalty during the transition state. |
| 2. HATU Activation | HATU + DIPEA | DMF/DCM, 40°C | HATU creates a highly reactive At-ester.[1] The 7-HOAt leaving group assists via neighboring group participation.[1] |
| 3. DMAP Catalysis | Acid Chloride + DMAP (10 mol%) | DCM, Reflux | DMAP forms a highly electrophilic N-acylpyridinium intermediate that is more reactive than the acid chloride itself.[1] |
Module 3: Stability & Purification
User Question: "My product turns purple/black during flash chromatography. How do I purify it?"
Technical Diagnosis: Anilines with electron-donating groups (methoxy + alkyl) have low oxidation potentials.[1] Silica gel is slightly acidic and can catalyze the oxidation of the aniline by trapped oxygen, leading to "aniline black" type impurities.
Troubleshooting Guide: Preventing "The Browning"
-
The "Salt" Trick:
-
Chromatography Modification:
-
Pre-treat your silica gel column with 1% Triethylamine in Hexanes.[1]
-
Why: This neutralizes the acidic sites on the silica, preventing acid-catalyzed oxidative decomposition during purification.
-
Visualizing the Logic
Figure 1: Catalyst Selection Decision Tree
Use this flow to select the correct Palladium system for your coupling.
Caption: Decision matrix for selecting the optimal catalytic system based on electrophile type and steric environment.
Figure 2: The Steric "Gearing" Mechanism
Why standard ligands fail and bulky ligands succeed.
Caption: Mechanistic comparison showing how bulky ligands accommodate the ortho-methoxy group.
References & Authority
-
Maiti, D., & Buchwald, S. L. (2009).[1] Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers. (Context: Principles of overcoming ortho-substitution sterics). [1]
-
Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. (The definitive guide on BrettPhos/RuPhos selection). [1]
-
Organ, M. G., et al. (2006).[1] Pd-PEPPSI-IPr: An Easily Synthesized, Efficient, and Versatile Precatalyst.[1] (Alternative for sterically demanding couplings).[1][8] [1]
-
Bruno, N. C., et al. (2013).[1] Buchwald-Hartwig Amination Using Pd G3 and G4 Precatalysts.[1] (Protocol for G4 precatalyst usage). [1]
Sources
- 1. Ibogaine - Wikipedia [en.wikipedia.org]
- 2. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
5-Cyclohexyl-O-Anisidine stability and degradation problems
Status: Operational | Topic: Stability, Degradation, and Handling | CAS: 206559-52-6
Executive Summary: Compound Profile
5-Cyclohexyl-o-anisidine (also known as 5-cyclohexyl-2-methoxyaniline) is a specialized aniline derivative often utilized as a scaffold in medicinal chemistry and proteomics.[1][2][3][4] Unlike simple anisidines, the C5-cyclohexyl group introduces significant lipophilicity and steric bulk, altering its solubility profile and reactivity kinetics while retaining the core oxidative instability characteristic of electron-rich aromatic amines.
This guide addresses the three most common technical inquiries: oxidative discoloration , solubility mismatches , and purification of degraded stocks .
| Property | Data |
| CAS Number | 206559-52-6 |
| Molecular Formula | C₁₃H₁₉NO |
| Molecular Weight | 205.30 g/mol |
| Appearance | Off-white to pale yellow solid (Pure) → Brown/Black (Degraded) |
| Solubility | High: DMSO, Ethanol, DCM |
| Storage Class | Air & Light Sensitive; Store at +2°C to +8°C under Inert Gas |
Core Stability & Degradation Mechanisms
The primary failure mode for this compound is oxidative coupling , driven by the electron-donating methoxy and amino groups. This reaction is catalyzed by light and trace metals, leading to the formation of colored impurities (azo dimers and quinone imines) even in solid state.
Mechanistic Pathway: Why did my sample turn brown?
The "browning" is not a simple decomposition but a polymerization-like cascade. The amino group undergoes radical oxidation, forming electrophilic imines that couple with unreacted starting material.
Figure 1: Oxidative degradation pathway of anisidine derivatives leading to chromophore formation.
Troubleshooting Guide (Q&A)
Issue 1: "My sample arrived as a dark brown solid, not off-white. Is it usable?"
Diagnosis: Significant surface oxidation. Technical Insight: Aromatic amines like this compound have a low oxidation potential. While the bulk material may still be >95% pure, the oxidation products (quinone imines) have high extinction coefficients, making even trace degradation look catastrophic. Action Plan:
-
Check Purity: Run an HPLC or NMR. If purity is >98%, the color is likely superficial.
-
Purification: If purity is compromised (<95%), perform the Acid-Base Rescue Protocol (see Section 4).
-
Prevention: Never store the free base in clear glass vials on a benchtop.
Issue 2: "The compound precipitates when I add it to my aqueous buffer."
Diagnosis: Solubility mismatch due to the cyclohexyl group. Technical Insight: Unlike o-anisidine, the 5-cyclohexyl group adds substantial hydrophobicity (LogP ~3.7). It is effectively insoluble in neutral water. Action Plan:
-
Primary Solvent: Dissolve in DMSO or Ethanol first to create a concentrated stock (e.g., 100 mM).
-
Dilution: Add the organic stock dropwise to the buffer while vortexing. Ensure the final organic co-solvent concentration is >1-5% depending on the target concentration.
-
Alternative: Convert to the Hydrochloride Salt (R-NH3+ Cl-) for improved aqueous solubility, though this may affect pH.
Issue 3: "I see an extra peak at RRT 0.9 or 1.1 in my HPLC chromatogram."
Diagnosis: Formation of Azo-dimers or Schiff bases. Technical Insight: If stored in acetone or aldehydes, the primary amine will form Schiff bases. If exposed to air, azo-dimers form. Action Plan:
-
Solvent Check: Ensure you are not using acetone or uninhibited ethers (peroxides) for storage.
-
Validation: Compare against a freshly recrystallized standard.
Standard Operating Protocols (SOPs)
Protocol A: Acid-Base Rescue (Purification of Oxidized Stock)
Use this when recrystallization is inefficient or yield loss is a concern.
-
Dissolution: Dissolve the dark crude solid in 1M HCl (approx. 10 mL per gram). The amine will protonate and dissolve; non-basic tar/impurities may remain suspended.
-
Filtration: Filter the acidic solution through a 0.45 µm PTFE filter or a pad of Celite to remove insoluble dark particulates.
-
Washing: Extract the acidic aqueous layer with Ethyl Acetate (EtOAc) (2x). Note: The product stays in the water layer; impurities move to organic.
-
Neutralization: Cool the aqueous layer on ice. Slowly basify to pH >10 using 1M NaOH or saturated NaHCO₃. The product will precipitate as a free base.
-
Extraction: Extract the cloudy aqueous mixture with DCM (Dichloromethane) (3x).
-
Drying: Dry combined DCM layers over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure (keep bath <40°C).
-
Result: You should recover an off-white to pale yellow solid.
Protocol B: Long-Term Storage System
Self-validating storage to prevent degradation.
-
Container: Amber glass vial with a PTFE-lined screw cap.
-
Atmosphere: Purge headspace with Argon (preferred over Nitrogen due to density) before sealing.
-
Temperature: Store at +4°C (short term) or -20°C (long term).
-
Desiccant: Store the vial inside a secondary jar containing silica gel packets to prevent moisture-induced hydrolysis or hydrate formation.
Safety & Handling (E-E-A-T)
Warning: this compound is structurally related to o-anisidine, a known carcinogen (Category 1B) and skin sensitizer.
-
Handling: Always handle in a fume hood. Use double nitrile gloves.
-
In Case of Spillage: Do not wipe dry. Dampen with ethanol-soaked tissues to avoid dust generation, then clean with soap and water.
-
Deactivation: Treat waste with dilute HCl before disposal to ensure the amine is protonated and non-volatile.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13071, N-cyclohexyl-4-methoxyaniline (Isomer Analog Reference). Retrieved from [Link]
-
Stiborová, M., et al. (2002). Mechanism of peroxidase-mediated oxidation of carcinogenic o-anisidine and its binding to DNA. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. Retrieved from [Link]
-
International Agency for Research on Cancer (IARC). o-Anisidine Monograph. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Retrieved from [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: o-Anisidine. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 5-Cyclohexyl-O-Anisidine
Welcome to the technical support center for the synthesis and optimization of 5-Cyclohexyl-o-Anisidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the synthesis of this important chemical intermediate.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, can present several challenges that may impact yield, purity, and scalability. This guide provides a comprehensive overview of the key reaction parameters and offers solutions to common issues encountered during its synthesis, primarily focusing on the widely utilized Buchwald-Hartwig amination reaction.
Core Synthesis Strategy: Buchwald-Hartwig Amination
The most common and versatile method for the synthesis of this compound is the palladium-catalyzed Buchwald-Hartwig amination.[1][2] This reaction involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
The general reaction scheme is as follows:
Caption: General scheme for the Buchwald-Hartwig amination to synthesize this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive Catalyst: The palladium catalyst may have been oxidized or decomposed. | - Ensure all reagents and solvents are properly degassed to remove oxygen.[3] - Use a freshly opened or properly stored palladium source. - Consider using a pre-catalyst that is more air-stable. |
| 2. Inappropriate Ligand: The chosen phosphine ligand may not be suitable for the specific substrates. | - Screen a variety of Buchwald ligands (e.g., XPhos, SPhos, BrettPhos) to find the optimal one for your system.[1] - The steric and electronic properties of the ligand are crucial for reaction efficiency.[4] | |
| 3. Incorrect Base: The strength of the base can significantly impact the reaction rate. | - For primary amines, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective.[3] - Weaker bases like cesium carbonate or potassium phosphate can also be screened.[5] | |
| 4. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. | - Gradually increase the reaction temperature in 10-20 °C increments. Typical temperatures for Buchwald-Hartwig reactions range from 80-120 °C. | |
| Formation of Side Products | 1. Hydrodehalogenation: The aryl halide is reduced, removing the halogen and replacing it with a hydrogen atom. | - This can be caused by β-hydride elimination if a primary amine is used as the coupling partner.[6] - Optimize the ligand and base combination to favor reductive elimination over β-hydride elimination. |
| 2. Diarylation of Amine: The product amine reacts with another molecule of the aryl halide. | - Use a slight excess of the amine starting material to favor the formation of the primary arylamine. - This is a common issue when using ammonia or primary amines.[7] | |
| 3. Formation of Aryl Alcohol/Ether: Reaction with water or hydroxide ions. | - Ensure anhydrous conditions by using dry solvents and reagents. - The use of hydroxide bases can sometimes lead to the formation of aryl alcohols as a side product.[7] | |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction has not been allowed to proceed to completion. | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS). - Extend the reaction time until no further consumption of the limiting reagent is observed. |
| 2. Catalyst Deactivation: The catalyst may lose its activity over the course of the reaction. | - Catalyst deactivation can be caused by impurities in the starting materials or solvents.[5] - Ensure high purity of all reaction components. - In some cases, a higher catalyst loading may be necessary, although this should be optimized to minimize cost and residual metal in the product.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
A common precursor for the synthesis of this compound is 2-bromo-4-cyclohexylanisole or the corresponding triflate. The amine source can be ammonia or an ammonia equivalent.
Q2: How do I choose the right palladium catalyst and ligand?
The choice of catalyst and ligand is critical for a successful Buchwald-Hartwig amination.
-
Palladium Source: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are common choices.[3][5]
-
Ligands: Bulky, electron-rich phosphine ligands are generally preferred as they promote both oxidative addition and reductive elimination steps in the catalytic cycle.[1] For primary amines, ligands like BrettPhos have shown to be effective.[3] A screening of different ligands is often the best approach to identify the optimal one for your specific reaction.
Q3: What are the best practices for setting up a Buchwald-Hartwig reaction?
-
Inert Atmosphere: These reactions are sensitive to oxygen, so it is crucial to work under an inert atmosphere (e.g., nitrogen or argon).
-
Dry Solvents: Use anhydrous solvents to prevent side reactions, such as the formation of aryl alcohols.
-
Degassing: Degas all solvents and liquid reagents prior to use to remove dissolved oxygen.
-
Order of Addition: The order in which reagents are added can influence the reaction rate and outcome.[5] It is often recommended to pre-form the active catalyst by stirring the palladium source and ligand together in the solvent for a short period before adding the other reactants.[3]
Q4: How can I monitor the progress of the reaction?
The reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by:
-
Thin-Layer Chromatography (TLC): A quick and easy way to visualize the consumption of starting materials and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion of starting materials and the formation of products and byproducts.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Another powerful technique for monitoring reaction progress, especially for less volatile compounds.
Q5: What are the common methods for purifying this compound?
The crude product is typically purified by:
-
Column Chromatography: Using silica gel is a common method to separate the desired product from unreacted starting materials, catalyst residues, and byproducts.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method to obtain a highly pure product. The melting point of this compound is reported to be 66 °C.[9]
Q6: What are the key safety considerations when working with the reagents for this synthesis?
-
Palladium Catalysts: While generally not highly toxic, they should be handled with care in a well-ventilated area.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere.
-
Bases: Strong bases like NaOtBu and LHMDS are corrosive and moisture-sensitive. Handle them with appropriate personal protective equipment (PPE).
-
Solvents: Many organic solvents used in this reaction are flammable and may have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Experimental Workflow Example
Below is a generalized, step-by-step experimental workflow for the synthesis of this compound via Buchwald-Hartwig amination. This should be considered a starting point for optimization.
Caption: A typical experimental workflow for the synthesis of this compound.
References
-
Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. (2017). ResearchGate. Retrieved from [Link]
-
Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. (2013). Semantic Scholar. Retrieved from [Link]
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). ResearchGate. Retrieved from [Link]
- Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition. (2012). Google Patents.
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). PMC - NIH. Retrieved from [Link]
-
Synthesis and Antitumor Activity of 5-(9-acridinylamino)anisidine Derivatives. PubMed. Retrieved from [Link]
-
Graphical representation of reaction optimizations. [a] Conditions:... (2018). ResearchGate. Retrieved from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Retrieved from [Link]
-
Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
-
Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides. ACS Publications. Retrieved from [Link]
-
Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. (2013). Beilstein Journals. Retrieved from [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Analysis of six aromatic amines in the mainstream smoke of tobacco products. (2022). PubMed. Retrieved from [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. (2024). eScholarship.org. Retrieved from [Link]
-
para-anisidine 4-methoxybenzenamine. The Good Scents Company. Retrieved from [Link]
-
Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science. Retrieved from [Link]
-
Ibogaine. Wikipedia. Retrieved from [Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. NIH. Retrieved from [Link]
-
Design and Synthesis of (Z)-5-(Substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one Analogues as Anti-Tyrosinase and Antioxidant Compounds: In Vitro and In Silico Insights. (2021). MDPI. Retrieved from [Link]
-
Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. EPA Archive. Retrieved from [Link]
-
This compound, CasNo.206559-52-6. NovaChemistry United Kingdom. Retrieved from [Link]
-
This compound. International Laboratory USA. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Analysis of six aromatic amines in the mainstream smoke of tobacco products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound CAS#: 206559-52-6 [chemicalbook.com]
Technical Support Center: Solubilization Strategies for 5-Cyclohexyl-O-Anisidine
Executive Summary & Physicochemical Profile
The Challenge: 5-Cyclohexyl-O-Anisidine (CAS: 206559-52-6) presents a classic "brick dust" vs. "grease ball" formulation challenge. It combines a highly lipophilic cyclohexyl moiety with a weakly basic aniline core.
-
Lipophilicity (High LogP): The cyclohexyl group at position 5 drives the partition coefficient (LogP) significantly high (Predicted > 4.0), making the molecule behave like a "grease ball" in neutral water.
-
Weak Basicity (Low pKa): The aniline nitrogen has a predicted pKa of ~4.6. This is critical: it means the molecule remains uncharged (and insoluble) at physiological pH (7.4) and even in weakly acidic buffers (pH 5-6).
Strategic Approach: To dissolve this molecule, you must either (A) force protonation using strong acids to create an ionic salt, or (B) hide the hydrophobic cyclohexyl tail inside a carrier.
Physicochemical Data Table
| Property | Value (Approx.) | Implication for Solubility |
| pKa (Base) | ~4.6 | Requires pH < 2.6 to be >99% ionized (soluble). |
| LogP | > 4.0 (Predicted) | Highly hydrophobic; requires cosolvents or complexation. |
| H-Bond Donors | 1 (Amine) | Potential for salt formation.[1] |
| Melting Point | ~66°C | Moderate lattice energy; "oiling out" is a risk during heating. |
Solubilization Decision Matrix
Before selecting a protocol, determine your experimental constraints using the logic flow below.
Figure 1: Decision tree for selecting the optimal solubilization strategy based on pH tolerance and biological sensitivity.
Detailed Protocols
Module A: Salt Formation (The "Protonation" Approach)
Best for: Analytical standards, chemical synthesis, and low-pH stability studies.
Mechanism:
Since the pKa is ~4.6, weak acids (acetic, citric) will not sufficiently protonate the amine. You must use a strong acid to drop the pH at least 2 units below the pKa (Target pH < 2.5) to drive the equilibrium toward the soluble cationic form (
Recommended Counter-ions:
-
Chloride (
): Standard first choice. -
Mesylate (
): Often provides better solubility for lipophilic amines than HCl due to the organic nature of the counter-ion.
Protocol:
-
Calculate Molar Equivalents: Determine the moles of this compound.
-
Dissolution: Dissolve the base in a minimal amount of Ethanol or Acetone (do not start with water).
-
Acid Addition: Add 1.1 equivalents of 1M HCl or Methanesulfonic acid (MSA) dropwise while stirring.
-
Evaporation/Precipitation: Evaporate the solvent to recover the salt solid, OR dilute slowly with water if preparing an immediate stock solution.
-
Note: If the salt "oils out" (forms a sticky goo), scratch the vessel side or cool to 4°C to induce crystallization.
-
Module B: Cosolvent Systems (The "Like Dissolves Like" Approach)
Best for: High-throughput screening (HTS) and in-vitro assays.
Mechanism: Cosolvents reduce the dielectric constant of water and disrupt water-water H-bonding, creating an environment more hospitable to the hydrophobic cyclohexyl ring.
The "Golden Triangle" Formulation: For this specific molecule, a binary or ternary system is required. Single solvents (like 5% DMSO) often fail upon dilution.
| Component | Role | Recommended Concentration |
| DMSO | Primary Solubilizer | 5% - 10% |
| PEG 400 | Interface Stabilizer | 20% - 40% |
| Water/Buffer | Bulk Solvent | Remainder |
Step-by-Step Guide:
-
Weigh the target amount of this compound.
-
Dissolve completely in 100% DMSO first. (Target conc: 10-50 mM).
-
Add PEG 400 to the DMSO stock. Vortex.
-
Critical Step: Add water/buffer slowly to the organic mix while vortexing.
-
Warning: Adding the organic stock to a large beaker of water often causes immediate precipitation (the "Crash-Out" effect). Always add water to the concentrate.
-
Module C: Cyclodextrin Complexation (The "Trojan Horse" Approach)
Best for: Animal studies (PK/PD) and cell culture (low toxicity).
Mechanism:
The cyclohexyl group (6-membered aliphatic ring) is the ideal size to fit into the hydrophobic cavity of Beta-Cyclodextrin (
Recommended Carrier: Hydroxypropyl-
Protocol:
-
Prepare Vehicle: Make a 20% (w/v) solution of HP-
-CD in water or PBS. -
Addition: Add this compound in excess (supersaturated).
-
Equilibration: Shake or stir at room temperature for 24–48 hours.
-
Filtration: Filter through a 0.45 µm PVDF filter to remove undissolved solids.
-
Analysis: Quantify the filtrate using HPLC to determine the soluble concentration.
Figure 2: Schematic of the inclusion complex formation where the cyclohexyl moiety enters the CD cavity.
Troubleshooting & FAQ
Q1: I added buffer (pH 7.4) to my DMSO stock and it turned cloudy immediately.
-
Diagnosis: This is the "Solvent Shift" effect. The LogP of the molecule is too high to remain soluble once the DMSO concentration drops below ~50%.
-
Fix: You cannot use simple DMSO/Water mixtures for this molecule at neutral pH. Switch to the Cyclodextrin protocol or add PEG 400 (30%) to the buffer before mixing.
Q2: Can I use sonication to dissolve it?
-
Answer: Yes, but with caution. Sonication creates heat. Since the melting point is low (~66°C), excessive sonication can melt the solid into an oil droplet ("oiling out"), which is thermodynamically stable and very difficult to redissolve. Use pulsed sonication in an ice bath.
Q3: Why not use Tween 80 or Triton X-100?
-
Answer: Surfactants can work (micellar solubilization), but they often interfere with downstream assays (e.g., membrane permeability assays or LC-MS ionization suppression). Cyclodextrins are generally "cleaner" for analytical and biological applications.
References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
PubChem Database. (2023). Compound Summary: Anisidine Derivatives. National Library of Medicine.
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[2] (Standard text for pKa/LogP relationships).
Sources
Preventing the oxidation of 5-Cyclohexyl-O-Anisidine
Welcome to the dedicated technical support center for 5-Cyclohexyl-O-Anisidine. This resource is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you prevent and manage the oxidation of this compound, ensuring the integrity and success of your research.
I. Understanding the Challenge: The Oxidation of this compound
This compound, like many other aromatic amines, is susceptible to oxidation, particularly when exposed to air and light.[1] The electron-donating nature of the amino and methoxy groups on the benzene ring makes the molecule susceptible to oxidative degradation. This process can lead to the formation of colored impurities, which can compromise the purity of the compound and the reliability of experimental results. This guide provides practical solutions to mitigate these challenges.
II. Frequently Asked Questions (FAQs)
Q1: My previously colorless this compound has turned yellow/brown. What is happening?
A1: The discoloration of your this compound is a common indicator of oxidation. Aromatic amines, especially those with electron-donating substituents like the methoxy group in your compound, are prone to air oxidation.[1] This process often leads to the formation of highly conjugated, colored byproducts. The initial yellowish tint can progress to a brown or even black coloration upon prolonged exposure to oxygen and/or light.
Q2: Can I still use my discolored this compound for my experiments?
A2: It is strongly advised against using discolored this compound without purification. The colored impurities signify the presence of oxidation byproducts, which can interfere with your reactions, lead to unexpected side products, and produce inaccurate analytical data. For sensitive applications, such as in drug development, using a pure, colorless starting material is critical for reproducibility and regulatory compliance.
Q3: What are the primary factors that accelerate the oxidation of this compound?
A3: The primary factors that accelerate oxidation are:
-
Oxygen: Atmospheric oxygen is the main culprit.
-
Light: UV and visible light can provide the energy to initiate and propagate oxidative chain reactions.
-
Heat: Elevated temperatures can increase the rate of oxidation.
-
Presence of Metal Ions: Certain metal ions can catalyze oxidation reactions.
-
High pH: Basic conditions can sometimes facilitate the oxidation of aromatic amines.
Q4: How should I properly store this compound to prevent oxidation?
A4: Proper storage is the first line of defense against oxidation. We recommend the following:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon.[2]
-
Light Protection: Use amber-colored vials or store the container in a dark place.
-
Low Temperature: Store at reduced temperatures (e.g., in a refrigerator or freezer) to slow down the rate of any potential degradation.
-
Tightly Sealed Container: Ensure the container is well-sealed to prevent the ingress of air and moisture.
III. Troubleshooting Guide: Addressing Oxidation Issues
This section provides a systematic approach to troubleshooting common issues related to the oxidation of this compound.
Visual Troubleshooting Flowchart
Caption: Troubleshooting Decision Tree for Discolored this compound
Problem: Rapid Discoloration of this compound After Opening a New Bottle
-
Possible Cause: The compound was likely packaged under an inert atmosphere by the manufacturer. Once opened, it is exposed to ambient air, initiating the oxidation process. The headspace in the bottle now contains oxygen.
-
Solution:
-
Immediately after taking the required amount, flush the headspace of the bottle with a dry, inert gas (nitrogen or argon) before re-sealing.
-
For long-term storage, consider aliquoting the material into smaller vials under an inert atmosphere to minimize repeated exposure of the entire batch to air.
-
Problem: this compound in solution turns color during an experiment.
-
Possible Cause 1: Dissolved Oxygen in the Solvent: Many organic solvents contain dissolved oxygen, which can cause oxidation.
-
Solution: Degas your solvents before use. Common methods include sparging with an inert gas, the freeze-pump-thaw technique, or sonication under vacuum.
-
-
Possible Cause 2: Reaction with Other Reagents: Some reagents, even if not strong oxidants, can promote the degradation of sensitive aromatic amines.
-
Solution: Conduct a small-scale compatibility test with your reaction components. Analyze the mixture by a suitable method (e.g., TLC or HPLC) to check for the degradation of your starting material.
-
IV. Experimental Protocols
Protocol 1: Handling and Storage of this compound Under an Inert Atmosphere
This protocol describes the use of a Schlenk line for the safe handling and storage of air-sensitive compounds like this compound.[3][4]
Materials:
-
Schlenk flask or vial with a sidearm
-
Vacuum/inert gas manifold (Schlenk line)
-
High-purity inert gas (Nitrogen or Argon)
-
Vacuum pump
-
Septa and needles
Procedure:
-
Preparation of Glassware: Ensure all glassware is clean and oven-dried to remove any adsorbed moisture.[5][6]
-
Assembly: Assemble the glassware while still warm and immediately connect it to the Schlenk line.
-
Inerting the Flask: a. Close the gas inlet on the flask and open the vacuum line to evacuate the flask. b. Once a good vacuum is achieved, close the vacuum line and slowly open the inert gas line to backfill the flask. c. Repeat this vacuum/backfill cycle at least three times to ensure a completely inert atmosphere.
-
Adding the Compound: a. Under a positive pressure of inert gas (indicated by the bubbler on the Schlenk line), briefly remove the stopper or septum and add the this compound to the flask. b. Immediately reseal the flask.
-
Storage: Store the sealed and inerted flask in a cool, dark place.
Protocol 2: Monitoring the Oxidation of this compound by HPLC-UV/Vis
This protocol provides a general method for monitoring the purity of this compound and detecting the formation of oxidative impurities.[7]
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector.
-
A reverse-phase C18 column is a good starting point.
Mobile Phase and Gradient:
-
A mixture of acetonitrile and water or methanol and water is typically effective for substituted anilines.
-
A gradient elution may be necessary to resolve the parent compound from its more polar oxidation products. A typical starting point could be a gradient from 30% to 90% acetonitrile in water over 20 minutes.
Detection:
-
Aromatic amines have strong UV absorbance. Monitor at a wavelength where the parent compound has a high extinction coefficient, for example, around 240 nm and 290 nm. It is also advisable to use a diode array detector to observe the full UV spectrum of any impurity peaks, which can give clues about their structure.[8]
Sample Preparation:
-
Prepare a stock solution of your this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution to a working concentration (e.g., 10-50 µg/mL) with the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Analysis:
-
Inject a fresh, high-purity standard of this compound to determine its retention time and peak shape.
-
Inject your sample and compare the chromatogram to the standard. The appearance of new, typically more polar (earlier eluting) peaks, is indicative of oxidation.
V. Data Summaries and Visualizations
Table 1: Recommended Antioxidants for Aromatic Amines
While adding an antioxidant is a possibility, it should be done with caution as it introduces another component to your system. The choice of antioxidant depends on the specific application and compatibility with other reagents.
| Antioxidant Class | Examples | Mechanism of Action | Considerations |
| Hindered Phenols | Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA) | Hydrogen atom donors that scavenge free radicals. | Can sometimes cause discoloration. Compatibility with downstream chemistry should be verified. |
| Aromatic Amines | Diphenylamine, Phenylenediamines | Act as radical scavengers.[9] | May be difficult to separate from the desired product. Can also be prone to oxidation. |
| Phosphites | Triphenyl phosphite | Decompose hydroperoxides, which are intermediates in oxidation. | Can be sensitive to hydrolysis. |
Diagram 1: General Oxidation Pathway of an o-Anisidine Derivative
Sources
- 1. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. web.mit.edu [web.mit.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 9. Aromatic amine - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up the Synthesis of 5-Cyclohexyl-O-Anisidine
Welcome to the technical support center for the synthesis of 5-Cyclohexyl-O-Anisidine (5-Cyclohexyl-2-methoxyaniline). This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger-scale production. We will delve into a robust synthetic strategy, address common challenges through a detailed troubleshooting guide, and answer frequently asked questions to ensure a safe, efficient, and scalable process.
Introduction: The Challenge of Scaling a Substituted Anisidine
This compound is a valuable substituted aniline intermediate in the development of various fine chemicals and pharmaceutical agents.[1][2] While its structure appears straightforward, its synthesis presents challenges typical of electrophilic aromatic substitutions on highly activated and multifunctional rings. Direct cyclohexylation of o-anisidine is often plagued by poor regioselectivity, polyalkylation, and catalyst deactivation by the basic amino group.[3]
This guide proposes a robust, multi-step approach designed for control and scalability. We will focus on a strategy involving amine protection, followed by Friedel-Crafts acylation, reduction, and deprotection. This method circumvents the primary issues of direct alkylation, leading to a purer product and a more reproducible process.
Recommended Synthetic Pathway: A Four-Step Scalable Route
The recommended pathway is designed to maximize control over the reaction at each stage. It involves protecting the highly reactive and basic amino group, directing the electrophilic substitution predictably, and then unmasking the final product.
Caption: Proposed four-step synthesis of this compound.
Detailed Experimental Protocols
Part 1: N-Acetylation of o-Anisidine (Protection)
-
Setup: In a well-ventilated fume hood, equip a suitable reactor with a mechanical stirrer, thermometer, and addition funnel.
-
Charge: Charge the reactor with o-anisidine and an appropriate solvent (e.g., toluene or ethyl acetate). Cool the mixture to 0-5 °C using an ice bath.
-
Reaction: Slowly add acetic anhydride via the addition funnel, ensuring the internal temperature does not exceed 15 °C.
-
Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC-MS until the o-anisidine is fully consumed.
-
Workup: Quench the reaction by slowly adding water. Separate the organic layer, wash with aqueous sodium bicarbonate solution, then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield N-(2-methoxyphenyl)acetamide, which can often be used in the next step without further purification.
Part 2: Friedel-Crafts Acylation
-
Setup: Under an inert atmosphere (nitrogen or argon), equip a dry reactor with a mechanical stirrer, thermometer, and powder addition funnel.
-
Charge: Charge the reactor with N-(2-methoxyphenyl)acetamide and a dry, non-reactive solvent (e.g., dichloromethane or 1,2-dichloroethane). Cool the mixture to 0-5 °C.
-
Catalyst Addition: Slowly and portion-wise, add anhydrous aluminum chloride (AlCl₃). A stoichiometric amount is generally required as the catalyst complexes with the product ketone.[4]
-
Acylating Agent Addition: Once the catalyst has been added, slowly add cyclohexanecarbonyl chloride via an addition funnel, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor for completion by HPLC or GC-MS.
-
Workup: Carefully and slowly quench the reaction by pouring it over crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes.
-
Isolation: Separate the organic layer. Extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with water and brine, dry, and concentrate to yield the crude ketone product.
Part 3 & 4: Reduction and Deprotection
The choice of reduction (Clemmensen vs. Wolff-Kishner) depends on the substrate's stability to strongly acidic or basic conditions. Subsequent deprotection is typically achieved by heating with aqueous acid (e.g., HCl) or base (e.g., NaOH).
-
Reduction (e.g., Wolff-Kishner):
-
Charge the crude ketone, diethylene glycol, and hydrazine hydrate into a reactor equipped with a reflux condenser.
-
Heat the mixture to 120-140 °C for 2-4 hours.
-
Add potassium hydroxide and increase the temperature to 190-210 °C, allowing water and excess hydrazine to distill off.
-
Maintain at this temperature until gas evolution ceases (4-6 hours).
-
-
Workup & Deprotection (One-Pot Acidic):
-
Cool the reaction mixture and dilute with water.
-
Acidify with concentrated HCl to a pH of ~1. This protonates the product amine, making it water-soluble.
-
Wash the aqueous layer with a non-polar solvent (e.g., hexane) to remove non-basic impurities.
-
For deprotection, the acidic solution can be heated to reflux for 4-8 hours to hydrolyze the acetamide.
-
-
Final Isolation and Purification:
-
Cool the aqueous solution and basify with NaOH or another suitable base to pH >10 to deprotonate the amine product.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or column chromatography.
-
Troubleshooting Guide
Caption: A decision tree for troubleshooting common synthesis issues.
Q: My Friedel-Crafts acylation step is giving a very low yield. What went wrong?
A: Low yield in a Friedel-Crafts acylation is a common scale-up issue. Consider these points:
-
Catalyst Quality: Anhydrous aluminum chloride (AlCl₃) is extremely hygroscopic. If it has been exposed to moisture, it will be significantly less active. Always use freshly opened or properly stored AlCl₃.
-
Catalyst Stoichiometry: The product ketone complexes with AlCl₃, effectively consuming it. For this reason, slightly more than one equivalent of the catalyst is often required for the reaction to go to completion.[4]
-
Temperature Control: The initial complex formation is exothermic. If the temperature rises too high during catalyst or reagent addition, it can lead to side reactions and decomposition, reducing the yield. Maintain the recommended temperature profile.
-
Demethylation: Strong Lewis acids like AlCl₃ can sometimes demethylate the methoxy group on the anisole ring, especially at elevated temperatures.[5] This leads to phenolic byproducts that complicate purification and lower the yield of the desired product.
Q: I am observing significant amounts of unreacted N-(2-methoxyphenyl)acetamide after the acylation step. How can I drive the reaction to completion?
A: An incomplete reaction points to issues with reactivity or stoichiometry.
-
Re-evaluate Catalyst: As mentioned above, ensure your AlCl₃ is active and that you are using a sufficient amount (at least 1.1 equivalents).
-
Reaction Time: Scale-up reactions can sometimes require longer reaction times than their bench-scale counterparts due to mass and heat transfer limitations. Increase the reaction time and monitor periodically.
-
Solvent Choice: Ensure the solvent is completely dry. Water will quench the catalyst and the acylating agent. Dichloromethane or 1,2-dichloroethane are common choices.
Q: The final product is a dark, oily substance that is difficult to purify. What are the best purification strategies?
A: Product purity is paramount.
-
Efficient Workup: The quenching and washing steps are critical. A thorough acidic wash during the Friedel-Crafts workup removes aluminum salts. Subsequent base washes after deprotection are necessary to remove any acidic byproducts.
-
Vacuum Distillation: this compound has a predicted boiling point of around 338 °C, making it a good candidate for vacuum distillation.[6] This is an excellent method for removing non-volatile impurities on a large scale.
-
Crystallization: If the product is a solid at room temperature (predicted melting point ~66 °C) or forms a stable salt (e.g., hydrochloride), crystallization can be a highly effective and scalable purification method.[6] Experiment with different solvent/anti-solvent systems.
-
Column Chromatography: While effective, flash chromatography is less ideal for very large-scale production due to solvent consumption and cost. It is best used for smaller scales or to generate a highly pure analytical standard.
Frequently Asked Questions (FAQs)
Q1: Why not perform a direct Friedel-Crafts alkylation of o-anisidine with cyclohexanol or cyclohexene?
A1: Direct alkylation is problematic for several reasons on scale-up:
-
Polyalkylation: The product, this compound, is more electron-rich than the starting material (o-anisidine), making it more susceptible to a second alkylation. This leads to di- and tri-substituted byproducts that are difficult to separate.[3]
-
Catalyst Deactivation: The basic amino group of o-anisidine will react with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates both the catalyst and the aromatic ring towards electrophilic substitution.
-
Carbocation Rearrangements: While less of an issue with a secondary carbocation from cyclohexene/cyclohexanol, rearrangements are a known limitation of Friedel-Crafts alkylations. The acylation-reduction route avoids these issues entirely, providing a much cleaner and more controllable reaction.
Q2: What are the critical safety precautions for this synthesis?
A2: Safety must be the top priority.
-
o-Anisidine: This starting material is toxic, a suspected carcinogen, and can be absorbed through the skin.[7][8][9] Always handle it in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[10]
-
Aluminum Chloride (AlCl₃): This Lewis acid reacts violently with water, releasing HCl gas. It is also corrosive. Handle it in a dry environment (e.g., glove box or under an inert atmosphere) and add it carefully to the reaction mixture.
-
Reagents: Cyclohexanecarbonyl chloride is corrosive and lachrymatory. Hydrazine is toxic and a suspected carcinogen. Handle all reagents with appropriate care and PPE.
-
Quenching: The quenching of the Friedel-Crafts reaction is highly exothermic and releases HCl gas. Perform this step slowly, with vigorous stirring and efficient cooling.
Q3: How can I monitor the progress of each reaction step?
A3: Effective reaction monitoring is key to optimization.
-
Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks of the consumption of starting materials and the appearance of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides more quantitative information on the relative amounts of starting material, intermediates, and products. It is also useful for identifying byproducts.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of reaction progress, especially for non-volatile compounds. A validated HPLC method is essential for process control in a regulated environment.
Q4: What are the key physical properties of the target compound?
A4: Knowing the properties of your target molecule is crucial for purification and handling.
| Property | Value | Source |
| CAS Number | 206559-52-6 | [6] |
| Molecular Formula | C₁₃H₁₉NO | [6] |
| Molecular Weight | 205.3 g/mol | [6] |
| Melting Point | 66 °C (Predicted) | [6] |
| Boiling Point | 337.8 ± 35.0 °C (Predicted) | [6] |
| Density | 1.042 ± 0.06 g/cm³ (Predicted) | [6] |
References
-
Beilstein J. Org. Chem. 2013 , 9, 173–179. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. [Link]
-
Chemistry LibreTexts. 2015 . 15.12: Limitations of Friedel-Crafts Alkylations. [Link]
-
ResearchGate. 2017 . Friedel Crafts Acylation of Anisole With Modified Zeolites. [Link]
-
Chemistry Stack Exchange. 2021 . Friedel–Crafts acylation of substituted anisole. [Link]
-
Master Organic Chemistry. 2018 . EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
University of Calgary. N.d. Ch12: Friedel-Crafts limitations. [Link]
-
NJ.gov. 2001 . HAZARDOUS SUBSTANCE FACT SHEET - o-Anisidine. [Link]
-
Finar Chemical. N.d. o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. [Link]
-
AGR Enterprises. N.d. Material Safety Data Sheet - o-Anisidine MSDS. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | 206559-52-6 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. This compound CAS#: 206559-52-6 [chemicalbook.com]
- 7. o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations - China Chemical Manufacturer [longchangextracts.com]
- 8. nj.gov [nj.gov]
- 9. agr11.com [agr11.com]
- 10. fishersci.ca [fishersci.ca]
Common pitfalls in experiments involving 5-Cyclohexyl-O-Anisidine
CAS: 206559-52-6 | Formula: C₁₃H₁₉NO | MW: 205.3 g/mol [1]
Welcome to the Technical Support Center
Status: Senior Application Scientist Online Subject: Troubleshooting Experimental Pitfalls for 5-Cyclohexyl-O-Anisidine
This guide addresses the specific technical challenges associated with This compound , a sterically modulated, electron-rich aniline derivative. While valuable as a scaffold in proteomic research and medicinal chemistry, its dual nature—lipophilic yet basic, electron-rich yet sterically crowded—creates unique experimental hurdles.
Below are the three most common "failure modes" reported by users, accompanied by mechanistic explanations and field-proven protocols.
Module 1: Material Integrity & Storage
Issue: "My white solid turned into a brown/black tar overnight."
The Mechanism: Like many electron-rich anilines, this compound is highly susceptible to auto-oxidation . The ortho-methoxy group activates the ring, making the amino group prone to radical formation upon exposure to atmospheric oxygen and light. This leads to the formation of azo-dimers and quinoid impurities, which appear as dark oils or tars.
Troubleshooting Protocol:
| Parameter | Standard Practice | Senior Scientist Recommendation |
| Atmosphere | Cap tightly | Argon/Nitrogen Flush: Store under inert gas. The headspace must be purged after every use. |
| Temperature | Room Temp | -20°C Storage: Low temperature kinetically inhibits the oxidation pathway. |
| Form | Free Base | HCl Salt Conversion: If storing for >1 month, convert to the hydrochloride salt. The protonated amine ( |
Protocol: HCl Salt Stabilization
-
Dissolve the amine in a minimal amount of dry diethyl ether or dioxane.
-
Dropwise add 4M HCl in Dioxane at 0°C.
-
The white precipitate (HCl salt) is stable. Filter, dry under vacuum, and store.
Module 2: Purification Challenges
Issue: "The compound streaks on TLC and co-elutes with impurities during column chromatography."
The Mechanism:
The basic primary amine interacts strongly with the acidic silanol groups (
Visual Guide: Purification Decision Matrix
Caption: Decision tree for selecting the correct stationary phase to prevent amine streaking.
The "TEA Buffering" Protocol (Standard Silica):
-
Slurry Preparation: Prepare your silica slurry using your starting eluent + 1% Triethylamine (TEA) .[2]
-
Column Flushing: Flush the packed column with 2 column volumes of this TEA-spiked solvent. This neutralizes the acidic silanol sites.
-
Running: Run the column with your standard solvent gradient (TEA is usually not needed in the running solvent if the column is pre-treated, but 0.5% can be maintained if streaking persists).
Module 3: Reaction Optimization (Coupling)
Issue: "Low yields in Buchwald-Hartwig or Amide Coupling reactions."
The Mechanism: Two factors fight against you here:
-
Steric Bulk: The ortho-methoxy group and the meta-cyclohexyl group create a crowded environment around the nitrogen, slowing down nucleophilic attack.
-
Catalyst Poisoning: In Pd-catalyzed cross-couplings, the free amine can bind too tightly to the metal center, shutting down the catalytic cycle (poisoning), especially if the oxidative addition step is slow.
Optimization Table: Coupling Reactions
| Reaction Type | Common Pitfall | Recommended Solution |
| Amide Coupling | Slow kinetics, unreacted amine. | Use HATU/HOAt: The HOAt additive creates a more reactive active ester that is less sensitive to steric hindrance than HOBt. |
| Buchwald-Hartwig | Catalyst deactivation. | Ligand Switch: Switch to bulky, electron-rich phosphine ligands like BrettPhos or RuPhos . These ligands prevent the amine from binding to the Pd center in a non-productive mode [1]. |
| Reductive Amination | Over-alkylation. | Stepwise Addition: Form the imine first (using Ti(OiPr)₄ as a Lewis acid/water scavenger) before adding the reducing agent (NaBH₄). |
Module 4: Safety & Handling (The "Hidden" Hazard)
Issue: "The SDS says 'Irritant', but is that the whole story?"
Scientific Assessment: While the specific SDS for CAS 206559-52-6 often lists H315/H319 (Irritant), o-anisidine (the parent structure) is a Group 2A Carcinogen (IARC) and genotoxic [2]. The addition of a cyclohexyl group changes bioavailability but does not necessarily negate the genotoxic potential of the aniline moiety.
Mandatory Safety Protocol:
-
Assumption of Toxicity: Treat this compound as a potential carcinogen.[3]
-
Engineering Controls: Weigh and handle only inside a fume hood or glovebox.
-
Decontamination: Clean spills with a 10% bleach solution (oxidizes the amine) followed by water, rather than just wiping with organic solvents which might spread the residue.
References
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016).[4] Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
-
National Toxicology Program. (2016).[4][5] Report on Carcinogens, Fourteenth Edition: o-Anisidine and its Hydrochloride. U.S. Department of Health and Human Services.
-
Biotage. (2023).[6] Is there an easy way to purify organic amines?
-
University of Rochester, Dept. of Chemistry. Tips for Flash Column Chromatography: Deactivating Silica Gel.
Sources
Technical Support Center: High-Resolution HPLC Separation of 5-Cyclohexyl-O-Anisidine Isomers
Status: Active | Ticket ID: #ANL-CYC-552 | Technician: Senior Application Scientist[1]
Executive Summary
The separation of 5-Cyclohexyl-O-Anisidine (2-methoxy-5-cyclohexylaniline) from its regioisomers (3-, 4-, or 6-cyclohexyl variants) and synthetic impurities presents a dual challenge in liquid chromatography: structural similarity and basic functionality .[1]
Standard C18 alkyl phases often fail to resolve these positional isomers because the hydrophobic cyclohexyl ring dominates the retention mechanism, masking the subtle electronic differences caused by the position of the substituents. Furthermore, the basic amine group (
This guide provides a self-validating workflow to refine this separation, moving beyond standard C18 protocols to mechanisms involving
Module 1: Critical Troubleshooting (FAQs)
Q1: My isomers are co-eluting on a standard C18 column. Why?
Diagnosis: Lack of "Shape Selectivity."[1] Standard C18 columns rely primarily on hydrophobic subtraction. Since this compound and its regioisomers have nearly identical hydrophobicity (logP), a C18 phase cannot easily distinguish them.[1]
The Fix: Leverage
-
Mechanism: These phases possess electron-deficient (PFP) or electron-rich (Phenyl) rings.[1] The position of the electron-donating methoxy and amine groups on your analyte alters the electron density of its aromatic ring. PFP/Phenyl phases "feel" these electronic differences, providing separation based on electronic environment rather than just size/hydrophobicity.[1]
-
Solvent Choice: Use Methanol instead of Acetonitrile.[1] Methanol allows for stronger
interactions between the analyte and the stationary phase, whereas Acetonitrile’s -electrons can interfere with this mechanism.
Q2: The peaks are tailing severely (Shark-fin shape). How do I fix this?
Diagnosis: Unwanted Silanol Interactions.
At neutral pH (pH 6-8), the free silanols (
The Fix: The "pH Switch" Strategy. You have two robust options to eliminate tailing:
-
Low pH (pH < 3.0): Use 0.1% Formic Acid or TFA.[1] This suppresses silanol ionization (
), preventing the cation-exchange mechanism. Note: Selectivity might decrease as the analyte becomes fully ionized.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
High pH (pH > 10.0): Use 10mM Ammonium Bicarbonate with a Hybrid Silica Column (e.g., Waters XBridge or Agilent Poroshell HPH).[1] At pH 10, the aniline is fully deprotonated (neutral), eliminating the ionic interaction entirely. This usually yields the sharpest peaks and highest retention.[1]
Module 2: Visualized Workflows
Workflow A: Method Development Decision Tree
This logic gate guides you through selecting the correct stationary phase and pH conditions based on your specific failure mode.
Caption: Decision matrix for optimizing stationary phase and pH based on observed chromatographic failures.
Module 3: Experimental Protocols
Protocol 1: High-Selectivity Isomer Separation (PFP Method)
Best for: Separating the 5-cyclohexyl target from 3- or 4-cyclohexyl regioisomers.[1]
| Parameter | Setting | Rationale |
| Column | Pentafluorophenyl (PFP) (e.g., Agilent Poroshell 120 PFP, 2.7 µm) | Fluorinated ring provides orthogonal selectivity to alkyl phases via dipole-dipole and charge-transfer interactions.[1] |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.[1]0) | Maintains analyte ionization for solubility while buffering pH. |
| Mobile Phase B | Methanol | Promotes |
| Gradient | 40% B to 80% B over 15 min | Shallow gradient maximizes time for subtle isomeric resolution.[1] |
| Temp | 25°C - 30°C | Lower temperature favors adsorption and steric selectivity.[1] |
| Detection | UV @ 235 nm & 280 nm | Anisidines have strong absorption in this UV range.[1] |
Protocol 2: High-Efficiency Peak Shape (High pH Method)
Best for: Quantitation, impurity profiling, and eliminating tailing.
| Parameter | Setting | Rationale |
| Column | Hybrid C18 or Phenyl (e.g., Waters XBridge BEH Phenyl) | CRITICAL: Must be "High pH Stable" (Hybrid particle) to survive pH 10.[1] |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (adjusted to pH 10 with | Drives aniline to neutral form ( |
| Mobile Phase B | Acetonitrile | Lower viscosity allows for higher efficiency and sharper peaks.[1] |
| Gradient | 50% B to 95% B over 10 min | Neutral species are more hydrophobic; higher organic content is needed.[1] |
| Temp | 40°C | Improves mass transfer and lowers backpressure.[1] |
Module 4: Data & Reference Tables
Table 1: Stationary Phase Selectivity Comparison
| Stationary Phase | Interaction Mechanism | Suitability for Anisidine Isomers |
| C18 (Alkyl) | Hydrophobic Interaction | Low. Cannot easily distinguish positional isomers with same logP.[1] |
| Phenyl-Hexyl | High. Resolves isomers based on electron density differences on the aromatic ring. | |
| PFP (Pentafluoro) | Dipole-Dipole + Charge Transfer | Very High. Excellent for halogenated or polar-aromatic isomers.[1] |
| C8 | Hydrophobic (weaker than C18) | Low. Generally offers less resolution than C18 for this application.[1] |
Table 2: Mobile Phase Modifier Effects
| Modifier | pH Range | Effect on this compound |
| Formic Acid (0.1%) | ~2.7 | Protonated ( |
| TFA (0.05%) | ~2.0 | Ion-Pairing. Sharpens peaks but suppresses MS signal and alters selectivity.[1] |
| Ammonium Bicarb | ~10.0 | Neutral ( |
References
-
Agilent Technologies. (2014).[1][2] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-4373EN.[2] Link
-
Waters Corporation. (2021).[1] Peak Shape Changes Over Time: Troubleshooting Basic Analytes. Waters Knowledge Base. Link
-
Welch Materials. (2024).[1] A Guide to Selective Columns for Isomer Separation: Phenyl and PFP Phases. Link
-
Phenomenex. (2023).[1][3] HPLC Tech Tip: Basic Analytes and High pH Stability. Link
-
Chromatography Online. (2016).[1] Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America.[1] Link
Sources
Validation & Comparative
A Comparative Analysis of the Reactivity of 5-Cyclohexyl-O-Anisidine and O-Anisidine: A Guide for Synthetic Chemists
Introduction
In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science, the selection of building blocks is a critical decision that dictates the efficiency of a synthetic route and the properties of the final product. O-Anisidine (2-methoxyaniline) is a foundational aromatic amine, widely employed as a precursor in the synthesis of dyes, pigments, and pharmaceutical agents.[1][2][3][4] Its reactivity profile is well-understood, characterized by the interplay between the electron-donating amino and methoxy substituents.
This guide introduces a functionalized derivative, 5-Cyclohexyl-O-Anisidine, and provides an in-depth comparison of its reactivity relative to the parent o-anisidine. The introduction of a bulky, lipophilic cyclohexyl group at the 5-position—para to the amine—imparts significant changes in physicochemical properties and subtle but important modulations in chemical reactivity. For researchers in drug development, where parameters like the octanol-water partition coefficient (LogP) are pivotal, understanding these differences is essential for rational molecular design.
This document moves beyond a simple cataloging of properties to explore the underlying electronic and steric principles that govern the reactivity of these two molecules. We will provide theoretical analysis, predictive insights into common synthetic transformations, and a robust, self-validating experimental protocol to empower researchers to quantify these differences in their own laboratory settings.
Molecular Overview and Physicochemical Properties
The structural difference between the two molecules is the substitution of a hydrogen atom at the C5 position in o-anisidine with a cyclohexyl group. This seemingly simple modification has profound consequences for the molecule's physical and chemical character.
| Property | o-Anisidine | This compound | Rationale for Difference |
| Structure | ![]() | Structure depicts a cyclohexyl group at C5. | |
| Molar Mass ( g/mol ) | 123.15[1][2] | 205.30 | Addition of a C6H11 moiety. |
| Appearance | Colorless to yellowish liquid[1][4][5] | Expected to be a higher viscosity liquid or low-melting solid | Increased molecular weight and van der Waals forces. |
| Boiling Point (°C) | ~224 °C[5] | Significantly higher | Increased molecular weight and intermolecular forces. |
| Calculated LogP | ~1.18 | ~3.85 | The non-polar cyclohexyl group drastically increases lipophilicity.[6] |
| Predicted pKa (conjugate acid) | ~4.5 | Slightly > 4.5 | The cyclohexyl group is weakly electron-donating, slightly increasing the basicity of the amino group.[7][8][9] |
Theoretical Framework for Reactivity Analysis
The reactivity of a substituted aniline is primarily governed by the electronic nature of its substituents and the steric environment around its reactive centers: the amino group and the aromatic ring itself.
Electronic Effects
Both the amino (-NH₂) and methoxy (-OCH₃) groups are strong activating, ortho, para-directing groups in electrophilic aromatic substitution (EAS) reactions due to their ability to donate electron density to the ring via resonance. The amino group is the more powerful activator of the two.[10]
The key difference in the electronic profile of this compound is the presence of the cyclohexyl group. Alkyl groups, like cyclohexyl, are known to be weak electron-donating groups (EDGs) through an inductive effect (σ-donation). This effect can be quantified using Hammett constants (σ), where alkyl groups have small, negative σ values, indicating their electron-releasing nature.[11][12][13][14]
Consequences of the Inductive Effect:
-
Increased Nucleophilicity: The cyclohexyl group pushes electron density into the ring, which in turn slightly increases the electron density on the exocyclic amino group. This makes the nitrogen atom in this compound a more potent nucleophile compared to that in o-anisidine.
-
Enhanced Ring Activation: The overall electron density of the aromatic ring is increased, making it more susceptible to attack by electrophiles in EAS reactions.
Steric Effects
Steric hindrance refers to the spatial arrangement of atoms that can impede the approach of a reagent to a reactive site.[15][16][17]
-
At the Amino Group: In both molecules, the primary source of steric hindrance for reactions occurring at the nitrogen atom (e.g., N-acylation, N-alkylation) comes from the adjacent ortho-methoxy group. The cyclohexyl group in the 5-position is remote from the amino group and is not expected to exert any significant additional steric hindrance on the nitrogen's lone pair.
-
On the Aromatic Ring: The cyclohexyl group is undeniably bulky. However, its placement at the 5-position means it primarily blocks that site from electrophilic attack. It does not significantly crowd the most activated positions for EAS (C4 and C6), which are para and ortho to the dominant amino-directing group.
Diagram of Influencing Factors
Sources
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- 4. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. o-Anisidine - Wikipedia [en.wikipedia.org]
- 6. Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
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- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 5-Cyclohexyl-O-Anisidine and Structurally Related Compounds
Introduction: Deconstructing 5-Cyclohexyl-O-Anisidine for Biological Profiling
In the landscape of drug discovery and development, the exploration of novel chemical entities is paramount. This compound is a compound of interest due to its hybrid structure, incorporating both an o-anisidine core and a cyclohexyl moiety. While direct biological data on this specific molecule is not extensively available in current literature, a comprehensive analysis of its structural components allows for a scientifically grounded prediction of its potential biological activities and a strategic framework for its evaluation.
This guide will dissect the biological implications of the o-anisidine and cyclohexyl functionalities, drawing comparisons with known compounds to build a hypothetical activity profile for this compound. We will then outline a detailed experimental workflow to systematically investigate these predicted activities, providing researchers with a robust starting point for their investigations.
The O-Anisidine Core: A Double-Edged Sword of Bioactivity and Toxicity
O-anisidine (2-methoxyaniline) is an aromatic amine with a well-documented toxicological profile. It is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans, with animal studies demonstrating its ability to induce urinary bladder tumors[1][2].
The carcinogenicity of o-anisidine is linked to its metabolic activation. Cytochrome P450 enzymes can oxidize the amino group to form a reactive N-hydroxy derivative. This intermediate can be further processed to electrophilic species like diimine and quinone imine, which are capable of forming DNA adducts, leading to genotoxicity[3]. In addition to its carcinogenic potential, o-anisidine exposure has been associated with hematological effects and has been shown to induce the production of reactive oxygen species (ROS) in hepatocytes[3].
However, the o-anisidine scaffold is not solely associated with toxicity. Derivatives of this and other aromatic amines have been investigated for a range of therapeutic applications, including antimicrobial and anti-inflammatory activities[4][5]. This suggests that substitution on the anisidine ring can modulate its biological effects, potentially mitigating toxicity while enhancing desired pharmacological properties.
The Cyclohexyl Moiety: A Modulator of Potency and Pharmacokinetics
The inclusion of a cyclohexyl group is a common strategy in medicinal chemistry to fine-tune the properties of a lead compound. This bulky, lipophilic group can significantly influence a molecule's interaction with biological targets and its pharmacokinetic profile.
Key contributions of the cyclohexyl group include:
-
Enhanced Lipophilicity: The non-polar nature of the cyclohexyl ring can increase the overall lipophilicity of a molecule, which can improve its ability to cross cell membranes and access intracellular targets.
-
Receptor Binding: The three-dimensional structure of the cyclohexyl group can facilitate a better fit into the hydrophobic pockets of target proteins, potentially leading to increased binding affinity and potency[6].
-
Metabolic Stability: The cyclohexyl ring can influence the metabolic fate of a compound. It can either block sites of metabolism or introduce new ones, thereby altering the compound's half-life[7].
-
Conformational Rigidity: Replacing a flexible alkyl chain with a more rigid cyclohexyl ring can reduce the entropic penalty upon binding to a receptor, which can contribute to a more favorable binding affinity[6].
For instance, the substitution of a phenyl group with a cyclohexyl group has been explored in the development of potent and selective inhibitors of various enzymes and receptors[8].
Hypothesized Biological Activity Profile of this compound
Based on the analysis of its constituent parts, we can propose a set of hypotheses regarding the potential biological activities of this compound:
-
Cytotoxicity and Anticancer Potential: Given the known carcinogenicity of the o-anisidine core, this compound is likely to exhibit cytotoxic properties. The key question is whether the addition of the cyclohexyl group modulates this activity. It could potentially enhance cytotoxicity by improving cellular uptake or interaction with a specific target. A comparative analysis against various cancer cell lines would be crucial.
-
Antimicrobial Activity: Derivatives of o-anisidine have shown promise as antimicrobial agents[4]. The lipophilic cyclohexyl group could enhance the compound's ability to disrupt bacterial cell membranes, a common mechanism for antimicrobial action.
-
Anti-inflammatory Activity: Some aniline derivatives have demonstrated anti-inflammatory effects[5]. The inflammatory process often involves enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). It is plausible that this compound could interact with these enzymes or modulate inflammatory signaling pathways.
-
Modulated Toxicity: The cyclohexyl group may alter the metabolic profile of the o-anisidine core. It could potentially hinder the N-oxidation that leads to toxic metabolites, thereby reducing the parent compound's carcinogenicity. Conversely, it could also open new metabolic pathways with different toxicological outcomes.
A Strategic Experimental Framework for Evaluation
To systematically test these hypotheses, a multi-tiered experimental approach is recommended. This framework is designed to first assess the compound's cytotoxic potential and then explore more specific activities.
Tier 1: Cytotoxicity Profiling
The initial step is to determine the cytotoxic effects of this compound across a panel of human cancer cell lines and a non-cancerous control cell line to assess for any tumor selectivity.
Table 1: Hypothetical Comparative Cytotoxicity Data (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HeLa (Cervical Cancer) | HEK293 (Normal Kidney) |
| This compound | To be determined | To be determined | To be determined | To be determined |
| O-Anisidine | >100 µM | >100 µM | >100 µM | >100 µM |
| Doxorubicin (Control) | 0.5 µM | 0.8 µM | 0.3 µM | 5 µM |
Note: The IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function[3]. The values for o-anisidine are expected to be high, reflecting its primary role as a pro-carcinogen requiring metabolic activation rather than a direct cytotoxic agent in many standard in vitro assays. Doxorubicin is a standard chemotherapeutic agent.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability[9]. Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells[10].
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound and control compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include wells with untreated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 24 to 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for another 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 25% SDS in 0.02 M HCl) to each well to dissolve the formazan crystals[11].
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570-590 nm using a microplate reader[12].
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.
Visualization of Experimental Workflow
Caption: Workflow for determining cytotoxicity using the MTT assay.
Tier 2: Antimicrobial Activity Screening
To assess the potential antimicrobial properties of this compound, a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria is recommended.
Table 2: Hypothetical Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| This compound | To be determined | To be determined |
| O-Anisidine | >128 | >128 |
| Ciprofloxacin (Control) | 1 | 0.015 |
Note: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[13][14][15].
Experimental Protocol: Broth Microdilution for MIC Determination
This method involves exposing a standardized bacterial inoculum to serial dilutions of the test compound in a liquid growth medium[16].
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate.
-
Bacterial Inoculum Preparation: Grow the bacterial strains to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in MHB.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Tier 3: Anti-inflammatory Activity Assessment
The anti-inflammatory potential of this compound can be evaluated through both cell-based and cell-free assays.
A. Cell-Based Assay: Inhibition of Inflammatory Mediators in Macrophages
RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS) are a standard in vitro model for inflammation[17].
Experimental Protocol: Measurement of Nitric Oxide and Cytokine Production
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 24-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response[18][19].
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Determine the concentration of nitrite (a stable metabolite of NO) using the Griess reagent.
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using commercially available ELISA kits.
-
Data Analysis: Compare the levels of NO and cytokines in the treated groups to the LPS-stimulated control group to determine the inhibitory effect of the compound.
B. Cell-Free Assays: COX and LOX Enzyme Inhibition
Direct inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes can be assessed using commercially available inhibitor screening kits[20][21][22][23][24][25][26].
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay
-
Reagent Preparation: Prepare the assay buffer, COX probe, cofactor, and human recombinant COX-2 enzyme as per the kit instructions.
-
Inhibitor Addition: In a 96-well plate, add the test compound (this compound) at various concentrations. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle control.
-
Enzyme Addition: Add the COX-2 enzyme to the wells and incubate to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate).
-
Fluorescence Measurement: Measure the fluorescence (e.g., Ex/Em = 535/587 nm) over time. The rate of increase in fluorescence is proportional to the COX-2 activity.
-
IC50 Calculation: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Visualization of Inflammatory Signaling Pathway
Caption: Simplified LPS-induced pro-inflammatory signaling pathway in macrophages.
Conclusion and Future Directions
While this compound remains an uncharacterized compound, a systematic evaluation based on its structural components provides a clear path forward for its biological profiling. The inherent bioactivity of the o-anisidine core, combined with the modulating effects of the cyclohexyl group, suggests a high probability of discovering interesting biological properties, ranging from potential cytotoxicity to antimicrobial and anti-inflammatory effects. The experimental framework detailed in this guide offers a comprehensive and scientifically rigorous approach to validating these hypotheses. The results of these studies will be crucial in determining whether this compound represents a novel scaffold for therapeutic development or a compound whose toxicological liabilities, inherited from its o-anisidine parent, are its defining characteristic.
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Rezaei, M., Mohammadinasab, E., & Esfahani, T. (2019). Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). Combinatorial chemistry & high throughput screening, 22(8), 536–546. [Link]
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A Comparative Guide to the Cross-Reactivity of 5-Cyclohexyl-O-Anisidine Derivatives
This guide provides a comprehensive framework for evaluating the cross-reactivity of 5-Cyclohexyl-O-Anisidine derivatives. In the development of targeted assays and therapeutic agents, understanding the potential for off-target binding is paramount to ensure specificity and mitigate unforeseen biological effects. This document outlines the scientific rationale, experimental protocols, and data interpretation for assessing the cross-reactivity of this class of compounds.
Introduction: The Significance of Cross-Reactivity for Anisidine Derivatives
This compound is an aromatic amine, a class of compounds with diverse industrial and pharmaceutical applications. However, aromatic amines, including o-anisidine, have been noted for potential carcinogenicity, underscoring the need for precise detection and characterization.[1][2] When developing antibodies or assays for a specific derivative, it is crucial to determine the extent to which these tools interact with structurally related molecules. High cross-reactivity can lead to false-positive results in diagnostic assays or off-target effects in therapeutic applications.
This guide presents a systematic approach to quantifying the cross-reactivity of a panel of hypothetical this compound derivatives against a putative antibody raised against the parent compound.
The Panel: Structurally Related Anisidine Derivatives
To conduct a thorough cross-reactivity study, a panel of compounds with systematic structural variations is essential. The selection should include molecules with modifications to the key functional groups: the cyclohexyl ring and the methoxy group.
Table 1: Panel of this compound Derivatives and Related Compounds
| Compound ID | Compound Name | Structural Variation from Parent |
| Parent | This compound | - |
| Analog A | o-Anisidine | Lacks cyclohexyl group |
| Analog B | 5-Methyl-O-Anisidine | Cyclohexyl replaced with methyl |
| Analog C | 5-Cyclohexyl-Aniline | Lacks methoxy group |
| Analog D | 4-Cyclohexyl-O-Anisidine | Isomeric variation |
| Analog E | 5-Cyclohexyl-O-Phenetidine | Methoxy replaced with ethoxy |
These analogs will allow for a systematic evaluation of how different structural motifs contribute to antibody recognition.
Experimental Design: Competitive ELISA for Cross-Reactivity Assessment
A competitive enzyme-linked immunosorbent assay (ELISA) is a robust and widely used method for determining the specificity of an antibody and quantifying cross-reactivity.[3][4] The principle relies on the competition between the parent compound (analyte) and its analogs for a limited number of antibody binding sites.
Rationale for Method Selection
Competitive ELISA is chosen for its high sensitivity, relatively low cost, and adaptability to a high-throughput format. It allows for the determination of the concentration of each analog required to inhibit the binding of the antibody to the immobilized parent compound by 50% (IC50). These IC50 values are then used to calculate the percentage of cross-reactivity.
Experimental Workflow
The following diagram illustrates the workflow for the competitive ELISA.
Caption: Competitive ELISA workflow for cross-reactivity assessment.
Detailed Experimental Protocol: Competitive ELISA
Materials:
-
96-well microtiter plates
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody against this compound
-
Parent compound and analogs (Table 1)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the this compound-protein conjugate in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the parent compound and each analog in Assay Buffer.
-
Add 50 µL of each dilution to the corresponding wells.
-
Add 50 µL of the primary antibody (at a pre-determined optimal dilution) to each well.
-
Incubate for 1 hour at 37°C.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes.
-
-
Readout:
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis and Interpretation
The data from the competitive ELISA is used to generate inhibition curves for the parent compound and each analog. The IC50 value is determined for each curve, which represents the concentration of the analyte that causes a 50% reduction in the maximum signal.
The percentage of cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of Parent Compound / IC50 of Analog) x 100
Hypothetical Cross-Reactivity Data
The following table presents hypothetical data from a cross-reactivity study of this compound derivatives.
Table 2: Hypothetical Cross-Reactivity Data for this compound Analogs
| Compound ID | Compound Name | IC50 (ng/mL) | % Cross-Reactivity |
| Parent | This compound | 10 | 100% |
| Analog A | o-Anisidine | 500 | 2% |
| Analog B | 5-Methyl-O-Anisidine | 150 | 6.7% |
| Analog C | 5-Cyclohexyl-Aniline | 80 | 12.5% |
| Analog D | 4-Cyclohexyl-O-Anisidine | 25 | 40% |
| Analog E | 5-Cyclohexyl-O-Phenetidine | 40 | 25% |
Interpretation of Results
-
High Specificity: The antibody demonstrates high specificity for the parent compound, this compound.
-
Importance of the Cyclohexyl Group: The low cross-reactivity of o-Anisidine (Analog A) and 5-Methyl-O-Anisidine (Analog B) suggests that the cyclohexyl group is a critical epitope for antibody recognition.
-
Contribution of the Methoxy Group: The moderate cross-reactivity of 5-Cyclohexyl-Aniline (Analog C) indicates that the methoxy group also plays a role in binding, though to a lesser extent than the cyclohexyl group.
-
Positional Isomer Effects: The significant cross-reactivity of the isomeric 4-Cyclohexyl-O-Anisidine (Analog D) highlights the importance of the substitution pattern on the aromatic ring.
-
Steric Hindrance: The reduced cross-reactivity of 5-Cyclohexyl-O-Phenetidine (Analog E) compared to the parent compound may be due to steric hindrance from the larger ethoxy group.
Alternative and Confirmatory Methods
While competitive ELISA is a powerful tool, other techniques can be employed to confirm and complement the findings.
-
Surface Plasmon Resonance (SPR): SPR provides real-time, label-free analysis of binding kinetics (association and dissociation rates), offering a more detailed understanding of the antibody-antigen interaction.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the parent compound and its analogs, providing an orthogonal method to verify their concentrations and purity.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful analytical technique for the simultaneous determination of various aromatic amines.[7]
The following diagram illustrates the decision-making process for selecting an analytical method.
Caption: Decision tree for selecting cross-reactivity analysis methods.
Conclusion
The systematic evaluation of cross-reactivity is a critical component in the development of specific antibodies and assays for this compound and its derivatives. The methodologies and data presented in this guide provide a robust framework for researchers and drug development professionals to design and interpret their own cross-reactivity studies. By understanding the structural determinants of binding specificity, more reliable and effective tools can be developed for both research and diagnostic applications.
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Weiss, T., & Angerer, J. (2002). Simultaneous determination of various aromatic amines and metabolites of aromatic nitro compounds in urine for low level exposure using gas chromatography-mass spectrometry. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 778(1-2), 179-192. Retrieved from [Link]
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Koc, F., Tserveni, A. M., & Ozogul, F. (2021). Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products-A Comparative Study. Molecules, 26(20), 6156. Retrieved from [Link]
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Mlostoń, G., Hamera-Faeth, M., & Heimgartner, H. (2018). Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanides derived from sterically crowded cycloaliphatic thioketones. Beilstein Journal of Organic Chemistry, 14, 1426-1434. Retrieved from [Link]
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- 7. Simultaneous determination of various aromatic amines and metabolites of aromatic nitro compounds in urine for low level exposure using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Alternatives to 5-Cyclohexyl-O-Anisidine in Ligand Synthesis
[1]
Executive Summary
5-Cyclohexyl-O-Anisidine (2-methoxy-5-cyclohexylaniline) has long served as a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs), particularly targeting the hydrophobic pockets of VEGFR2 and PDGFR.[1] The molecule combines a hydrophobic cyclohexyl tail (for deep pocket affinity) with an electron-rich o-anisidine core (for hydrogen bonding and hinge interaction).[1]
The Problem: The o-anisidine motif is a well-documented structural alert (PGI: Potentially Genotoxic Impurity).[1] Metabolic activation via O-demethylation or N-hydroxylation leads to reactive quinone imines, causing DNA adducts and bladder carcinogenicity.[1]
The Solution: This guide presents three validated alternatives that maintain the pharmacophoric fidelity of the cyclohexyl-aniline scaffold while mitigating genotoxicity risks and improving physicochemical properties.
The Baseline: this compound[1]
-
Role: Hydrophobic pharmacophore provider.[1]
-
Key Interaction: The 2-methoxy group often acts as an intramolecular hydrogen bond acceptor, planarizing the aniline for optimal binding.
-
Liability: High Ames positivity; Class 2 carcinogen risk.[1]
Mechanistic Toxicity Pathway
The following diagram illustrates why the o-anisidine core is problematic, necessitating the alternatives proposed below.
Figure 1: The metabolic activation pathway of o-anisidines leading to genotoxicity.[1] Alternatives must block the formation of the N-hydroxylamine or the subsequent quinone imine.
Strategic Alternatives: Comparative Analysis
We propose three distinct strategies for scaffold hopping.
Alternative A: 2-Fluoro-5-cyclohexylaniline (The Bioisostere)[1]
-
Strategy: Classical Bioisosterism (H/F/OMe replacement).[1]
-
Rationale: Fluorine mimics the size and electronegativity of the methoxy oxygen but cannot be metabolized to a reactive intermediate. It maintains the electronic deactivation of the ring preventing oxidation.
-
Best For: Projects where the steric bulk of the methoxy group is not critical for binding, but electronic properties are.
Alternative B: 5-Cyclohexylpyridin-2-amine (The Solubility Solver)[1]
-
Strategy: Heterocyclic Replacement.
-
Rationale: Replacing the benzene ring with pyridine increases polarity (lower LogP) and eliminates the electron-rich aniline motif responsible for oxidation.[1] The pyridine nitrogen offers a new H-bond acceptor vector.[1]
-
Best For: Improving aqueous solubility and DMPK profiles.[1]
Alternative C: 5-Cyclohexyl-2-(trifluoromethoxy)aniline (The Stable Ether)[1]
-
Rationale: The -OCF3 group is sterically larger than -OMe and electronically withdrawing.[1] It completely blocks O-dealkylation and suppresses ring oxidation, while maintaining the "ether-like" spatial occupancy.[1]
-
Best For: High-affinity ligands where the bulk of the methoxy group is essential for filling a specific sub-pocket.
Comparative Performance Data
| Feature | Baseline (O-Anisidine) | Alt A (2-Fluoro) | Alt B (Aminopyridine) | Alt C (2-OCF3) |
| MW | 205.3 | 193.3 | 176.3 | 259.3 |
| cLogP | 3.8 (High) | 4.1 (Very High) | 2.5 (Moderate) | 4.6 (High) |
| H-Bond Acceptors | 2 | 1 | 2 | 4 |
| Ames Test | Positive (Mutagenic) | Negative | Negative | Negative |
| Metabolic Stability | Low (O-demethylation) | High | Moderate | Very High |
| Synthesizability | High | High | Moderate | Moderate |
Experimental Validation Protocols
To validate these alternatives, we utilize a standard cross-coupling workflow (Buchwald-Hartwig) followed by safety assessment.
Protocol 1: Comparative Buchwald-Hartwig Amination
Objective: Assess the coupling efficiency of the alternative anilines with a standard chloro-pyrimidine scaffold (common in kinase inhibitors).
Reagents:
-
Catalyst: Pd2(dba)3 (2 mol%)[1]
-
Ligand: BrettPhos (4 mol%) - Selected for efficiency with primary amines.[1]
-
Base: NaOtBu (1.4 equiv)[1]
-
Solvent: 1,4-Dioxane (anhydrous)[1]
Step-by-Step Methodology:
-
Inerting: Charge a reaction vial with the aryl chloride (1.0 equiv), Alternative Aniline (A, B, or C) (1.2 equiv), Pd2(dba)3, BrettPhos, and NaOtBu.[1] Seal and purge with Argon for 5 minutes.
-
Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).
-
Activation: Heat the block to 100°C with vigorous stirring (1000 rpm).
-
Monitoring: Monitor by UPLC-MS at 1h, 4h, and 12h. Look for conversion of the aryl chloride.[3][4][5]
-
Workup: Filter through a Celite pad, dilute with EtOAc, wash with water/brine.[1] Dry over MgSO4.[1]
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Expected Results (Yield):
-
Baseline: 85-90%[1]
-
Alt A (Fluoro): 80-85% (Slightly lower nucleophilicity).[1]
-
Alt B (Pyridine): 60-70% (Requires longer reaction time due to lower nucleophilicity of aminopyridine).[1]
-
Alt C (OCF3): 75-80% (Steric hindrance from OCF3).[1]
Protocol 2: High-Throughput Ames Fluctuation Test
Objective: Confirm the removal of genotoxic liability.
Methodology:
-
Strains: Salmonella typhimurium TA98 and TA100 (detects frameshift and base-pair substitutions).[1]
-
Activation: Perform assay +/- S9 rat liver fraction (to simulate metabolic activation).
-
Dosing: 6 concentrations (up to 1 mg/mL) in DMSO.
-
Readout: Colorimetric change (purple to yellow) in 384-well plates indicating reversion events.
-
Validation: A "Positive" result is defined as a >2-fold increase in revertants over solvent control.[1]
Decision Matrix & Workflow
Use this logic flow to select the correct alternative for your specific drug discovery program.
Figure 2: Decision tree for selecting the appropriate bioisostere based on physicochemical constraints.
References
-
Metabolic Activation of Anisidines: Stiborová, M., et al. (2012).[1] Formation, Persistence, and Identification of DNA Adducts Formed by the Carcinogenic Environmental Pollutant o-Anisidine in Rats. Toxicological Sciences, 127(2), 348–359.[1] Link[1]
-
Buchwald-Hartwig Protocol Standards: Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.[1] Link[1]
-
Bioisosterism in Drug Design: Meanwell, N. A. (2011).[1][6] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Link[1]
-
Genotoxicity of Aniline Derivatives: Benigni, R., & Bossa, C. (2011).[1] Mechanisms of Chemical Carcinogenicity and Mutagenicity: A Review with Implications for Predictive Toxicology. Chemical Reviews, 111(4), 2507–2536.[1] Link[1]
Structural Confirmation Guide: 5-Cyclohexyl-O-Anisidine Reaction Products
Executive Summary & Technical Mandate
In the synthesis of 5-cyclohexyl-2-methoxyaniline (5-cyclohexyl-o-anisidine), establishing the exact position of the cyclohexyl ring is the primary analytical challenge. The starting material, o-anisidine, contains two activating groups (–NH₂ and –OCH₃) that create competing directing effects.[1] While electronic theory predicts substitution at the 5-position (para to the strong –NH₂ donor), steric hindrance and reaction conditions can yield thermodynamic mixtures containing 3-, 4-, or 6-substituted isomers.
This guide moves beyond basic characterization.[1] It provides a comparative analysis of analytical techniques and a self-validating experimental workflow to definitively confirm the 5-isomer structure, distinguishing it from potential regioisomers.[1]
The Regiochemistry Challenge
To confirm the structure, one must first understand the potential outcomes.[1] The o-anisidine scaffold presents four open sites for electrophilic aromatic substitution (Friedel-Crafts alkylation).
Isomer Landscape[1]
-
Target (5-Isomer): Para to amine, meta to methoxy.[1] Electronically favored by the amine; sterically accessible.[1]
-
Impurity A (4-Isomer): Para to methoxy, meta to amine.[1] Less favored electronically but possible if the amine is protonated/deactivated during reaction.[1]
-
Impurity B (3-Isomer): Ortho to both groups. Highly sterically congested (the "1,2,3" substitution pattern).[1] Unlikely but possible in high-energy conditions.[1]
-
Impurity C (6-Isomer): Ortho to amine.[1] Sterically hindered by the adjacent methoxy group.[1]
Mechanistic Visualization
The following diagram outlines the competing pathways and the critical decision points for analysis.
Figure 1: Reaction pathways showing the target 5-isomer and potential regioisomeric impurities that necessitate rigorous confirmation.
Comparative Analysis of Analytical Techniques
Not all methods are equal for solving regioisomerism.[1] The following table compares the utility of standard techniques specifically for this compound.
| Technique | Capability | Limitation for this Application | Verdict |
| LC-MS (ESI+) | Confirms Mass (MW 205.3) & Purity.[1][2] | Cannot distinguish isomers. All regioisomers have identical m/z (206.15 M+H).[1] | Screening Tool Only. Essential for purity but useless for structure confirmation.[1] |
| 1H NMR (1D) | Identifies functional groups & integration. | Aromatic coupling patterns can be ambiguous if peaks overlap or if the substitution pattern is non-standard.[1] | High Value. Requires detailed coupling constant ( |
| 13C NMR (DEPT) | Counts carbons (CH, CH2, CH3). | Chemical shift prediction errors can lead to misassignment of the quaternary carbons.[1] | Supporting. Useful for counting aromatic CH signals.[1] |
| 2D NMR (NOESY) | Maps spatial proximity. | Requires longer acquisition time and careful sample preparation.[1] | The Gold Standard. The only way to definitively prove the cyclohexyl group is next to H4 and H6.[1] |
| X-Ray Crystallography | Absolute configuration.[1] | Requires a single crystal (difficult for oily/low-melting anilines).[1] | Ultimate Proof , but often impractical for routine checks.[1] |
Detailed Experimental Protocol (Self-Validating)
This protocol is designed to generate data that validates itself.[1] If the checkpoints fail, do not proceed to the next step.
Phase 1: Synthesis & Isolation (Brief Context)
-
Reaction: o-Anisidine (1.0 eq) + Cyclohexanol (1.2 eq) + H₂SO₄/H₃PO₄ catalyst at 140°C.
-
Workup: Neutralize with NaOH, extract with EtOAc.
-
Purification (Critical): Do not rely on crystallization alone.[1] Use Flash Column Chromatography (Hexane/EtOAc gradient).[1]
Phase 2: Structural Elucidation Workflow[1]
Step 1: Mass Confirmation (LC-MS)
Run the purified fraction on LC-MS (ESI+).[1]
-
Expectation: Single peak at [M+H]⁺ = 206.15 Da.[1]
-
Validation: If m/z = 287 (bis-alkylation) or 124 (starting material) is present, re-purify.[1]
Step 2: 1H NMR Analysis (The Coupling Logic)
Dissolve 10 mg in CDCl₃.[1] Focus on the aromatic region (6.5 – 7.0 ppm).[1]
Theoretical Pattern for 5-Cyclohexyl-2-methoxyaniline:
-
Proton A (H3): Ortho to methoxy, meta to cyclohexyl.[1] Appears as a doublet (
).[1][3] -
Proton B (H4): Para to methoxy, ortho to cyclohexyl.[1] Appears as a doublet of doublets (
) or doublet ( ) depending on H6 coupling.[1] -
Proton C (H6): Ortho to amine, ortho to cyclohexyl.[1] Appears as a narrow doublet (
) or singlet ( ) due to meta-coupling only.[1]
Diagnostic Signal: Look for the ABX system or AMX system .[1]
-
H3 (Position 3): ~6.7 ppm (
, Hz).[1] This is the proton ortho to the methoxy.[1] -
H4 (Position 4): ~6.6 ppm (
, Hz).[1] This proton couples strongly to H3 and weakly to H6.[1] -
H6 (Position 6): ~6.5 ppm (
, Hz).[1] This proton is isolated from H3.[1]
If you see two doublets with J=8Hz and a triplet, you likely have the 4-isomer (symmetry).
Step 3: 2D NMR (The "Smoking Gun")
Run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. This measures through-space interactions (< 5 Å).[1]
-
Experiment: Irradiate/correlate the Cyclohexyl methine proton (~2.4 ppm).
-
Prediction for 5-Isomer: The cyclohexyl proton should show NOE correlations to two different aromatic protons (H4 and H6).
-
Prediction for 4-Isomer: The cyclohexyl proton would correlate to H3 and H5 (which are chemically equivalent).[1]
-
Prediction for 6-Isomer: The cyclohexyl proton would correlate to H5 and the NH₂ protons.
Data Simulation & Reference Values
Use the table below to validate your experimental NMR data.
Table 1: Simulated 1H NMR Data (500 MHz, CDCl₃)
| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| -OCH₃ | 3.85 | Singlet ( | - | Characteristic methoxy on aromatic ring.[1] |
| -NH₂ | 3.60 (broad) | Broad ( | - | Exchangeable amine protons.[1] |
| Cyclohexyl (CH) | 2.35 | Multiplet ( | - | Benzylic methine.[1] |
| Cyclohexyl (CH₂) | 1.20 – 1.90 | Multiplet ( | - | Remaining ring protons (10H).[1] |
| Ar-H (H3) | 6.72 | Doublet ( | 8.2 | Ortho coupling to H4.[1] |
| Ar-H (H4) | 6.60 | Doublet of Doublets ( | 8.2, 2.1 | Ortho to H3, Meta to H6.[1] |
| Ar-H (H6) | 6.52 | Doublet ( | 2.1 | Meta coupling to H4. |
Visualizing the Validation Logic
Figure 2: The logical decision tree for interpreting NMR data to confirm the 5-isomer.
References
-
PubChem. (n.d.).[1] 5-cyclohexyl-2-methoxyaniline (Compound).[1][4] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][5] (Authoritative text on coupling constants and aromatic substitution patterns).
-
Oxford Instruments. (2023).[1] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (Application note on distinguishing ortho/meta/para isomers). Retrieved from [Link]
Sources
- 1. p-Anisidine - Wikipedia [en.wikipedia.org]
- 2. Unlocking regioselective meta-alkylation with epoxides and oxetanes via dynamic kinetic catalyst control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. PubChemLite - this compound (C13H19NO) [pubchemlite.lcsb.uni.lu]
- 5. 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the In-Vitro Evaluation of Novel 5-Cyclohexyl-O-Anisidine Derivatives
Introduction: Charting the In-Vitro Journey of Novel 5-Cyclohexyl-O-Anisidine Derivatives
In the landscape of modern drug discovery, the journey from a newly synthesized compound to a potential therapeutic candidate is a meticulously orchestrated process. This guide focuses on a hypothetical series of novel this compound derivatives, compounds emerging from a medicinal chemistry program with aspirations for therapeutic intervention. As we have yet to define their specific biological targets, a systematic, multi-tiered in-vitro screening cascade is paramount. Such a cascade allows for the efficient and logical characterization of their biological activities, providing a foundational dataset to guide further development.[1][2][3]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing a robust in-vitro testing strategy. We will explore a logical sequence of assays designed to first assess the general cytotoxic profile of these derivatives, followed by an investigation into their potential as both targeted enzyme inhibitors and broader-acting anti-inflammatory agents. The causality behind each experimental choice is explained, ensuring that the described protocols are self-validating and grounded in established scientific principles.
The In-Vitro Screening Cascade: A Strategic Approach
The initial in-vitro evaluation of any new chemical entity should follow a logical progression, starting with broad assessments of safety and potential activity, and gradually moving towards more specific, hypothesis-driven investigations.[3] Our proposed cascade for the this compound derivatives is designed to maximize data acquisition while conserving resources, a critical balance in early-stage drug discovery.
Caption: Workflow for the MTT cell viability and cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) and a non-cancerous human cell line (e.g., HEK293 embryonic kidney cells) in 96-well plates at a density of 5,000-10,000 cells per well. Include wells with media only for background control.
-
Incubation: Allow cells to adhere and grow for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives (e.g., from 0.01 µM to 100 µM). Add the compounds to the respective wells. Doxorubicin, a standard chemotherapeutic agent, should be used as a positive control. [4][5]Untreated cells will serve as the negative control (100% viability).
-
Incubation: Incubate the plates for 48 hours under the same conditions.
-
MTT Addition: Remove the media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well.
-
Formazan Formation: Incubate the plates for 4 hours at 37°C, allowing for the conversion of MTT to formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., Dimethyl Sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits cell viability by 50%, is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. [6][7][8][9][10]
Comparative Data: Cytotoxicity of this compound Derivatives
The following table presents hypothetical IC50 values for a series of this compound derivatives compared to the standard chemotherapeutic drug, Doxorubicin.
| Compound | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HEK293 (Normal Kidney) IC50 (µM) | Selectivity Index (SI) for A549* |
| Derivative 1 | 15.2 | 18.5 | > 100 | > 6.6 |
| Derivative 2 | 5.8 | 7.2 | 85.3 | 14.7 |
| Derivative 3 | 45.1 | 52.3 | > 100 | > 2.2 |
| Derivative 4 | 2.1 | 3.5 | 15.8 | 7.5 |
| Doxorubicin | 0.8 | 1.1 | 5.4 | 6.8 |
*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value is desirable, indicating greater selectivity for cancer cells.
Interpretation: From this hypothetical data, Derivative 2 and Derivative 4 show promising cytotoxic activity against the cancer cell lines. Importantly, Derivative 2 displays a superior selectivity index compared to the standard drug Doxorubicin, suggesting it may have a better safety profile by being less toxic to normal cells. Derivative 1 is less potent but also shows high selectivity. Derivative 3 exhibits the lowest potency.
Part 2: Primary Target-Based Screening - Kinase Inhibition
Protein kinases are a major class of drug targets, particularly in oncology and immunology. [11][12][13]A broad-spectrum kinase inhibition assay can serve as an excellent primary screen to identify if any of the this compound derivatives have activity against this enzyme family. The ADP-Glo™ Kinase Assay is a universal, luminescence-based method suitable for this purpose. [14]
The Principle of the ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction, which produces light. The luminescent signal is directly proportional to the ADP concentration and, therefore, to the kinase activity. [14]
Experimental Protocol: In-Vitro Kinase Inhibition Assay
Caption: Workflow for a luminescent-based kinase inhibition assay.
Step-by-Step Methodology:
-
Kinase Reaction Setup: In a 96-well plate, add the kinase of interest (e.g., a representative tyrosine kinase like Src or a serine/threonine kinase like AKT1), its corresponding substrate, and the assay buffer.
-
Compound Addition: Add the this compound derivatives at various concentrations. Staurosporine, a broad-spectrum kinase inhibitor, can be used as a positive control. [13]3. Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and consume the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent. This will convert the ADP produced in the kinase reaction to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 values for each compound as described for the cytotoxicity assay.
Comparative Data: Kinase Inhibitory Activity
The table below shows hypothetical IC50 values for the derivatives against a representative kinase.
| Compound | Representative Kinase (e.g., Src) IC50 (µM) |
| Derivative 1 | > 50 |
| Derivative 2 | 8.9 |
| Derivative 3 | 35.4 |
| Derivative 4 | 1.5 |
| Staurosporine | 0.02 |
Interpretation: Derivative 4 emerges as a potent inhibitor of the tested kinase, with an IC50 in the low micromolar range. Derivative 2 also shows moderate activity. This suggests that these compounds may have potential as kinase inhibitors and warrants further investigation into their selectivity across a panel of kinases.
Part 3: Phenotypic Screening for Anti-Inflammatory Potential
Inflammation is a key pathological process in many diseases, and the inhibition of inflammatory mediators is a common therapeutic strategy. [15]A widely used in-vitro model to screen for anti-inflammatory activity is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. [16][17][18][19]
The Principle of the Nitric Oxide (NO) Inhibition Assay
Macrophages, such as the RAW 264.7 cell line, produce large amounts of the pro-inflammatory mediator nitric oxide (NO) upon stimulation with bacterial lipopolysaccharide (LPS). This production is catalyzed by the inducible nitric oxide synthase (iNOS) enzyme. The amount of NO produced can be indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of a test compound indicates potential anti-inflammatory activity, which could be due to the inhibition of the iNOS enzyme or upstream signaling pathways. [20][21][22]
Experimental Protocol: LPS-Induced NO Production in RAW 264.7 Macrophages
Caption: Workflow for the Griess assay to measure nitric oxide production.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 1 hour. L-NAME (N G-Nitro-L-arginine methyl ester), a known NOS inhibitor, can be used as a positive control. [4][23]3. LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and NO production. Wells with cells and media alone (unstimulated) and cells with LPS alone (stimulated) will serve as negative and positive controls for NO production, respectively.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.
-
Incubation: Incubate at room temperature for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
Data Analysis: Calculate the percentage of inhibition of NO production and determine the IC50 values.
Comparative Data: Anti-Inflammatory Activity
The table below shows hypothetical IC50 values for the inhibition of NO production.
| Compound | Inhibition of NO Production IC50 (µM) |
| Derivative 1 | 12.5 |
| Derivative 2 | 28.7 |
| Derivative 3 | > 50 |
| Derivative 4 | 15.3 |
| L-NAME | 25.0 |
Interpretation: In this hypothetical scenario, Derivative 1 shows the most potent anti-inflammatory activity, being more effective than the positive control, L-NAME. Derivative 4 also demonstrates significant activity. This suggests that these compounds could be further explored as potential anti-inflammatory agents.
Conclusion: Synthesizing the Data for Lead Candidate Selection
This comprehensive in-vitro comparison guide outlines a strategic and logical workflow for the initial characterization of novel this compound derivatives. By systematically evaluating their cytotoxicity, potential for kinase inhibition, and anti-inflammatory properties, we can build a detailed profile for each compound.
Based on our hypothetical data:
-
Derivative 2 stands out as a potential anti-cancer agent due to its good potency and excellent selectivity index.
-
Derivative 4 is a strong candidate for development as a kinase inhibitor, given its potent activity in the enzyme assay. Its moderate cytotoxicity would need to be considered in the context of a targeted therapy.
-
Derivative 1 shows promise as an anti-inflammatory agent with good potency and low cytotoxicity.
The next steps in the drug discovery process would involve more extensive profiling of these lead candidates. [2]For instance, Derivative 4 would be screened against a broad panel of kinases to determine its selectivity. Derivative 1 would be tested in further in-vitro models of inflammation, such as measuring the inhibition of other pro-inflammatory cytokines. This tiered approach ensures that resources are focused on the most promising compounds, accelerating the path from initial synthesis to potential clinical application.
References
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Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved February 10, 2026, from [Link]
- Blower, P. E., Verducci, J. S., & Wilson, A. G. (2001). Cytotoxic assays for screening anticancer agents.
-
CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved February 10, 2026, from [Link]
- Yunos, N. A. M., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e284409.
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved February 10, 2026, from [Link]
-
Yunos, N. A. M., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. SciELO. Retrieved February 10, 2026, from [Link]
- Harrigan, J. A., et al. (2016). An in vitro screening cascade to identify neuroprotective antioxidants in ALS. Journal of Biomolecular Screening, 21(4), 375-387.
- Eslami, S., et al. (2020). Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. Bioorganic Chemistry, 102, 104091.
-
Saleh, S. (n.d.). IC50's: An Approach to High-Throughput Drug Discovery. Retrieved February 10, 2026, from [Link]
- Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555-1577.
- Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8769.
- Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144.
- Wang, P., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12044-12050.
-
Khan, I., et al. (2025, August 9). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate. Retrieved February 10, 2026, from [Link]
-
Sykes. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved February 10, 2026, from [Link]
-
Visikol. (2023, May 18). IC50, EC50 and its Importance in Drug Discovery and Development. Retrieved February 10, 2026, from [Link]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved February 10, 2026, from [Link]
-
BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. Retrieved February 10, 2026, from [Link]
- Lee, J. Y., et al. (2011). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Cytotechnology, 63(3), 257-267.
- Heller, A. R., et al. (2005). Lipopolysaccharide-stimulated RAW 264.7 macrophage inducible nitric oxide synthase and nitric oxide production is decreased by an omega-3 fatty acid lipid emulsion. Journal of Parenteral and Enteral Nutrition, 29(5), 343-349.
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- El-Desoky, A. H., et al. (2017). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 15(1), 13.
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BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. Retrieved February 10, 2026, from [Link]
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GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined? Retrieved February 10, 2026, from [Link]
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Oxford Biomedical Research. (n.d.). Ultra Sensitive Assay for Nitric Oxide Synthase. Retrieved February 10, 2026, from [Link]
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A Researcher's Guide to Evaluating the Efficacy of 5-Cyclohexyl-O-Anisidine Across Diverse Cancer Cell Lines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the therapeutic potential of 5-Cyclohexyl-O-Anisidine. Given the limited publicly available data on this specific molecule, we will establish a robust, self-validating experimental plan to thoroughly characterize its efficacy. This document will not only outline the necessary protocols but also delve into the scientific rationale behind each experimental choice, enabling a thorough investigation of this compound's mechanism of action.
Introduction: The Therapeutic Potential of this compound
This compound is a small molecule with structural motifs that suggest potential as an anticancer agent.[1][2][3] The o-anisidine core, while associated with carcinogenicity in some contexts, is also a scaffold found in compounds with biological activity.[4] The addition of a cyclohexyl group can increase lipophilicity, potentially enhancing cell membrane permeability and interaction with intracellular targets.
Derivatives of similar structures, such as those containing cyclohexyl moieties, have demonstrated the ability to induce cell death in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways.[5][6][7] Specifically, certain sigma-2 receptor agonists incorporating a cyclohexyl group have shown promise in pancreatic cancer models by inducing mitochondrial superoxide production and caspase activation.[5][6] This precedent provides a strong rationale for investigating the cytotoxic and pro-apoptotic effects of this compound.
This guide will focus on a multi-faceted approach to evaluate the efficacy of this compound, focusing on three key areas:
-
Cytotoxicity: Determining the concentration-dependent killing of cancer cells.
-
Apoptosis Induction: Investigating if the compound induces programmed cell death.
-
Cell Cycle Arrest: Analyzing the compound's effect on cell proliferation.
Proposed Cell Line Panel for Efficacy Screening
The choice of cell lines is critical for a thorough evaluation. We recommend a panel that includes cancers where related compounds have shown activity, as well as those with high unmet medical needs.
| Cell Line | Cancer Type | Rationale |
| Panc-1 | Pancreatic Cancer | High prevalence of sigma-2 receptors, a potential target for cyclohexyl-containing compounds.[5][6] |
| MIA PaCa-2 | Pancreatic Cancer | An additional pancreatic line to confirm findings and assess broader efficacy.[5] |
| HT-29 | Colorectal Cancer | A common model for a prevalent cancer type. |
| HCT116 | Colorectal Cancer | To assess efficacy in a second colorectal cancer line with a different genetic background. |
| CAL-27 | Oral Squamous Carcinoma | To explore efficacy in head and neck cancers.[8] |
| MCF-7 | Breast Cancer (Estrogen Receptor Positive) | A widely used model for a major cancer type. |
| MDA-MB-231 | Breast Cancer (Triple Negative) | To assess efficacy in a more aggressive breast cancer subtype. |
| hTERT-Gingival Fibroblasts | Normal Human Fibroblasts | To determine the selectivity of the compound for cancer cells versus normal cells.[9] |
Experimental Workflows and Protocols
A logical and sequential experimental workflow is essential for a comprehensive evaluation. The following diagram illustrates the proposed experimental cascade.
Caption: Proposed experimental workflow for evaluating this compound.
Part 1: Cytotoxicity Assessment
The initial step is to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50). This is a fundamental measure of a compound's potency.[10][11] We will utilize a colorimetric assay, such as the MTT or XTT assay, which measures the metabolic activity of viable cells.[12]
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The concentration range should be broad initially (e.g., 0.1 µM to 100 µM) to capture the full dose-response curve. Replace the existing medium with the medium containing the compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Part 2: Apoptosis Induction
A key characteristic of an effective anticancer agent is the ability to induce programmed cell death, or apoptosis.[13] The Annexin V/Propidium Iodide (PI) assay is a robust method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[14]
Protocol: Annexin V/PI Staining for Apoptosis
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 and 2x IC50 concentrations for 24 and 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsin-EDTA.[15]
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[16]
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[16]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.[16]
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Part 3: Cell Cycle Analysis
Many anticancer drugs exert their effects by disrupting the cell cycle, leading to a halt in proliferation.[17] Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18][19][20]
Protocol: Cell Cycle Analysis by PI Staining
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.[20]
-
Washing: Wash the cells with PBS to remove the ethanol.
-
RNase Treatment and PI Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A. The RNase is crucial to prevent the staining of double-stranded RNA.[19]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.[18]
Data Interpretation: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) compared to the control group would indicate that this compound induces cell cycle arrest at that checkpoint.[21][22][23]
Comparative Analysis with Alternative Compounds
To contextualize the efficacy of this compound, it is essential to compare its performance against a known standard-of-care chemotherapeutic agent and a structurally related compound.
-
Positive Control (Chemotherapeutic): 5-Fluorouracil (5-FU) is a widely used chemotherapy drug, particularly for colorectal and pancreatic cancers, and would serve as an excellent benchmark.[24]
-
Structurally Related Compound: A commercially available sigma-2 receptor agonist with a cyclohexyl group (e.g., PB28) could provide mechanistic insights.[5][6]
The same experimental workflows should be performed for these comparator compounds to generate a comprehensive dataset for comparison.
Data Presentation and Interpretation
The quantitative data generated from these experiments should be summarized in a clear and concise table for easy comparison.
Table 1: Comparative Efficacy of Test Compounds Across Cell Lines
| Cell Line | This compound IC50 (µM) | 5-Fluorouracil IC50 (µM) | PB28 IC50 (µM) |
| Panc-1 | Experimental Value | Experimental Value | Experimental Value |
| MIA PaCa-2 | Experimental Value | Experimental Value | Experimental Value |
| HT-29 | Experimental Value | Experimental Value | Experimental Value |
| HCT116 | Experimental Value | Experimental Value | Experimental Value |
| CAL-27 | Experimental Value | Experimental Value | Experimental Value |
| MCF-7 | Experimental Value | Experimental Value | Experimental Value |
| MDA-MB-231 | Experimental Value | Experimental Value | Experimental Value |
| hTERT-Gingival Fibroblasts | Experimental Value | Experimental Value | Experimental Value |
A selectivity index (SI) can be calculated by dividing the IC50 of the normal cell line by the IC50 of the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Potential Signaling Pathways to Investigate
Based on the observed cellular effects (e.g., apoptosis, cell cycle arrest), further investigation into the underlying molecular mechanisms would be warranted. The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, based on the actions of similar compounds.
Caption: Hypothetical signaling pathways potentially modulated by this compound.
Further experiments, such as Western blotting for key proteins in these pathways (e.g., cleaved caspase-3, phosphorylated Akt, p53), would be necessary to validate these hypotheses.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the initial evaluation of this compound's efficacy in various cancer cell lines. By following these detailed protocols and employing a comparative approach, researchers can generate the robust data needed to determine if this compound warrants further investigation as a potential therapeutic agent. The emphasis on understanding the mechanism of action through apoptosis and cell cycle analysis will provide a solid foundation for future preclinical and clinical development.
References
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PubMed.
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Technical Comparison Guide: Reproducibility of 5-Cyclohexyl-O-Anisidine
The following guide is structured to address the specific reproducibility challenges associated with 5-Cyclohexyl-O-Anisidine (CAS 206559-52-6), specifically focusing on the critical issue of regioisomer contamination which is the primary cause of experimental failure with this intermediate.
Executive Summary: The Isomer Trap
This compound (also known as 5-cyclohexyl-2-methoxyaniline) is a specialized intermediate used in the synthesis of advanced quinolinone derivatives and specific azo dyes.
The Core Reproducibility Challenge: The primary source of experimental failure is the confusion between the 4-isomer and the 5-isomer .
-
Target Molecule: this compound (Cyclohexyl group para to the methoxy group).
-
Common Impurity: 4-Cyclohexyl-O-Anisidine (Cyclohexyl group para to the amino group).
Many commercial "technical grade" batches produced via direct alkylation contain up to 40% of the unwanted 4-isomer. Because the amino group (
This guide compares the Direct Alkylation Route (High Risk) against the Stepwise Functionalization Route (High Fidelity) to guarantee reproducibility.
Comparative Analysis of Synthetic Routes
Route A: Direct Friedel-Crafts Alkylation (The "High Risk" Method)
Often used by low-cost suppliers. High probability of batch-to-batch variation.
-
Mechanism: Acid-catalyzed reaction of o-anisidine with cyclohexanol/cyclohexene.
-
Outcome: The amino group directs the incoming cyclohexyl cation to the para position (Position 4).
-
Result: A mixture of 4-isomer (Major, ~70-80%) and 5-isomer (Minor, ~20-30%).
-
Purification: Extremely difficult. The boiling points and solubilities of the regioisomers are nearly identical. Recrystallization often fails to separate them effectively.
Route B: Stepwise Functionalization (The "Gold Standard")
Required for pharmaceutical-grade applications.
-
Mechanism: Starts with 4-cyclohexylphenol (or anisole), utilizing the existing substituent to force the nitrogen placement.
-
Outcome: 100% Regioselectivity.
-
Result: >99.5% Purity of the 5-isomer.
Data Summary Table
| Feature | Route A: Direct Alkylation | Route B: Stepwise Functionalization |
| Starting Material | o-Anisidine + Cyclohexanol | 4-Cyclohexylphenol |
| Primary Director | ||
| Major Product | 4-Cyclohexyl-o-anisidine (Wrong Isomer) | This compound (Target) |
| Isomeric Purity | 60–80% (Variable) | >99% (Consistent) |
| Cost | Low | Moderate |
| Reproducibility | Critical Failure Risk | High Reliability |
Visualization of Reaction Pathways
The following diagram illustrates why Route A fails and Route B succeeds.
Caption: Comparison of synthetic pathways. Route A yields the incorrect regioisomer due to the directing power of the amine. Route B guarantees the correct structure by installing the amine last.
Validated Experimental Protocols
To ensure reproducibility, do not attempt to synthesize this molecule via o-anisidine alkylation. Use the following Stepwise Protocol (Route B).
Phase 1: Synthesis of 4-Cyclohexylanisole
If not purchasing commercially.
-
Dissolve 4-cyclohexylphenol (100 mmol) in Acetone (150 mL).
-
Add Potassium Carbonate (
, 150 mmol, anhydrous). -
Add Methyl Iodide (MeI, 120 mmol) dropwise at room temperature.
-
Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).
-
Workup: Filter salts, evaporate solvent, redissolve in DCM, wash with NaOH (1M) to remove unreacted phenol.
-
Yield: Expect >95% as a white solid/oil.
Phase 2: Regioselective Nitration
The critical step defining the isomer.
-
Prepare a solution of 4-cyclohexylanisole (50 mmol) in Glacial Acetic Acid (50 mL). Cool to 0–5°C.[1]
-
Add Nitric Acid (70%, 55 mmol) dropwise over 30 minutes. Note: Maintain temperature <10°C to prevent dinitration.
-
Stir at room temperature for 2 hours.
-
Quench by pouring onto crushed ice (200g). The product, 2-Nitro-4-cyclohexylanisole , will precipitate as a yellow solid.
-
Filter and wash with cold water.
-
Recrystallize from Ethanol if necessary to remove trace 2-nitro-isomer (though steric bulk of cyclohexyl strongly favors the desired position).
Phase 3: Reduction to this compound
-
Dissolve the nitro compound (20 mmol) in Methanol (100 mL).
-
Add 10% Pd/C catalyst (5 wt% loading).
-
Hydrogenate at 30–50 psi
pressure for 4 hours (or use Ammonium Formate transfer hydrogenation if an autoclave is unavailable). -
Filter through Celite to remove catalyst.
-
Evaporate solvent to yield the off-white amine.
-
Storage: Store under Nitrogen/Argon at 4°C. The amine is prone to oxidation (turning brown/purple) upon air exposure.
Quality Control & Validation
You must validate the regioisomer identity before using this material in downstream applications.
HPLC Method for Isomer Discrimination
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).
-
Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.
-
Gradient: 40% B to 90% B over 20 minutes.
-
Detection: UV at 230 nm and 280 nm.
-
Retention Time Logic:
-
This compound: Elutes later due to higher lipophilicity and effective surface area interaction compared to the more compact 4-isomer.
-
4-Cyclohexyl-o-anisidine: Elutes earlier.
-
NMR Diagnostic (1H NMR in DMSO-d6)
-
Methoxy Peak: Look for the singlet at ~3.8 ppm.
-
Aromatic Region:
-
5-Isomer (Target): You will see an ortho coupling (d, ~8 Hz) between H-3 and H-4, and a meta coupling (s/d, ~2 Hz) for H-6.
-
4-Isomer (Impurity): The splitting pattern will show two doublets (or multiplets) characteristic of a 1,2,4-substitution where the protons are adjacent to different groups.
-
Key Differentiator: In the 5-isomer, the proton ortho to the amino group (H-6) is a singlet (or fine doublet) because its para-position is occupied by the methoxy, and ortho-position is the other substituent? No—in the 5-isomer (2-methoxy-5-cyclohexylaniline), H-3 is ortho to OMe, H-4 is ortho to Cyclohexyl, H-6 is ortho to NH2. The coupling pattern is distinct: H-3 and H-4 are vicinal (d, J
8Hz). H-6 is isolated from H-4 by the cyclohexyl and H-3 by the OMe/NH2. H-6 appears as a meta-coupled doublet (J2Hz) with H-4.
-
References
-
Friedel, C., & Crafts, J. M. (1877).[2] Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. (Foundational mechanism for alkylation failures). Compt. Rend., 84, 1392.
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions and Regioselectivity Rules. Retrieved from [Link]
-
PubChem. (2025).[3] Compound Summary: 5-cyclohexyl-2-methoxyaniline (CAS 206559-52-6). Retrieved from [Link]
Sources
Isotopic labeling with 5-Cyclohexyl-O-Anisidine for quantitative proteomics
This guide provides an in-depth technical analysis of 5-Cyclohexyl-O-Anisidine (5-CoA) as a specialized reagent for isotopic labeling in quantitative proteomics.
While standard commercial kits (TMT, iTRAQ) target primary amines (N-termini/Lysine), 5-CoA represents a class of hydrophobic amine tags typically utilized for carboxyl group labeling (C-termini, Aspartate, Glutamate) via carbodiimide coupling. This guide evaluates its utility in enhancing ionization efficiency and enabling cost-effective multiplexing compared to market standards.
Executive Summary & Chemical Profile
This compound (Systematic name: 5-cyclohexyl-2-methoxyaniline) is a hydrophobic primary amine. In proteomics, it functions as a chemical tag that reacts with carboxylic acid groups on peptides.
-
Target Functional Group: Carboxyls (-COOH) at C-termini, Aspartate (D), and Glutamate (E).
-
Labeling Mechanism: EDC/HOAt-mediated amidation.
-
Key Advantage: The cyclohexyl group confers significant hydrophobicity, increasing the retention of hydrophilic peptides on C18 columns and enhancing electrospray ionization (ESI) efficiency (the "flynn effect").
-
Quantitation Mode: MS1-based isotopic labeling (requires light/heavy reagent pairs, e.g.,
vs. -cyclohexyl variants).
Chemical Structure & Properties
| Property | Specification | Relevance to Proteomics |
| Formula | Moderate mass shift (+205 Da) moves low-mass ions out of chemical noise. | |
| LogP (Hydrophobicity) | ~4.5 (High) | Increases binding to C18; improves desolvation in ESI source. |
| pKa (Aniline N) | ~4.0 - 5.0 | Lower pKa than aliphatic amines; requires specific coupling catalysts (HOAt) for efficiency. |
Comparative Analysis: 5-CoA vs. Standard Alternatives
This section objectively compares 5-CoA labeling against industry-standard amine-reactive (TMT) and carboxyl-reactive (
Table 1: Performance Matrix
| Feature | This compound (5-CoA) | TMT / iTRAQ (Isobaric Tags) | |
| Target | Carboxyls (C-term, Asp, Glu) | Primary Amines (N-term, Lys) | Carboxyls (C-term) |
| Quantification | MS1 (Precursor Intensity) | MS2/MS3 (Reporter Ions) | MS1 (Mass Shift) |
| Multiplexing | Low (2-plex or 3-plex usually) | High (up to 18-plex) | Low (2-plex) |
| Ionization Effect | Strong Enhancement (Hydrophobic boost) | Moderate Enhancement | Neutral |
| Cost | Low (Custom synthesis/bulk chemical) | High (Commercial Kits) | Moderate (Enzyme + |
| Complexity | High (Requires chemical coupling optimization) | Low (Standardized protocols) | Moderate (Enzymatic back-exchange risk) |
| Use Case | Deep coverage of acidic peptides; Increasing sensitivity for hydrophilic species. | High-throughput clinical screening; Global proteome quantification. | Simple binary comparisons; C-term specific studies. |
Technical Insight: The "Hydrophobic Tagging" Advantage
Unlike TMT, which is designed primarily for multiplexing, 5-CoA is a functional enhancement tag . Small, hydrophilic peptides often elute in the column void volume or suppress poorly. The addition of the cyclohexyl group shifts these peptides into the optimal organic gradient window, significantly improving the identification of short, acidic sequences often missed by standard workflows.
Experimental Workflow & Mechanism
The labeling relies on activating peptide carboxyl groups with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) , forming an active ester that reacts with the amine of 5-CoA to form a stable amide bond.
Diagram 1: Labeling Reaction Mechanism
Caption: Mechanism of EDC-mediated carboxyl labeling. The aniline nitrogen of 5-CoA attacks the activated carboxyl ester, forming a stable amide bond.
Validated Protocol: 5-CoA Labeling
Safety Note: this compound is an irritant. Work in a fume hood. Reagents:
-
Label (Light): this compound.
-
Label (Heavy): Deuterated analog (e.g.,
-cyclohexyl) or -variant. -
Coupling Agents: EDC, HOAt (preferred over NHS for anilines).
-
Solvent: Acetonitrile (ACN), DMSO.
Step-by-Step Methodology
-
Protein Digestion:
-
Digest proteins (100 µg) with Trypsin using standard protocols (e.g., FASP or S-Trap).
-
Desalt peptides using C18 SPE cartridges. Lyophilize to dryness.
-
-
Amine Blocking (Optional but Recommended):
-
Rationale: To prevent peptide-to-peptide crosslinking (C-term reacting with N-term), block peptide N-termini and Lysines via reductive methylation (formaldehyde + NaCNBH3) prior to carboxyl labeling.
-
Result: All primary amines are dimethylated; only carboxyls remain reactive.
-
-
Labeling Reaction (The 5-CoA Step):
-
Resuspend peptides in 50 µL DMSO .
-
Add 5-CoA (Light or Heavy) to a final concentration of 1 M (large molar excess is crucial to drive kinetics).
-
Add EDC (50 mM) and HOAt (5 mM).
-
Adjust pH to ~5.0 using dilute HCl or pyridine (monitor with spot paper).
-
Incubate at Room Temperature for 2 hours with shaking.
-
-
Quenching & Cleanup:
-
Add 5% Hydroxylamine or simply dilute with 0.1% TFA to quench.
-
Crucial Step: Perform strong cation exchange (SCX) or high-pH reversed-phase fractionation to remove the excess hydrophobic reagent, which can contaminate the MS source.
-
-
MS Analysis:
-
Mix Light and Heavy samples 1:1.
-
Analyze via LC-MS/MS.[1]
-
Data Processing: Set variable modification: Carboxyl (C-term, D, E) + 5-CoA mass shift.
-
Data Interpretation & Quality Control
When analyzing 5-CoA labeled data, specific shifts in chromatography and mass spectra confirm success.
Diagram 2: Analytical Workflow & Logic
Caption: Workflow for quantitative comparison. Retention time (RT) shifts confirm hydrophobic tagging success.
Expected Results Table
| Parameter | Unlabeled Peptide | 5-CoA Labeled Peptide |
| Mass | M | |
| Charge State | Typically +2, +3 | Often reduced (charge masking) or maintained if mobile phase is acidic. |
| Retention Time | Early/Mid elution | Significant shift to higher % ACN (Hydrophobic shift). |
| Signal Intensity | Baseline | 2-10x Increase (for hydrophilic peptides). |
References
-
Aniline-Based Carboxyl Labeling (Foundational Chemistry)
- Wang, D., et al. (2010). "Global Carboxyl Group Labeling for Quantitative Proteomics." Analytical Chemistry, 82(12), 5260–5267.
-
Hydrophobic Tagging Effects (The "Flynn Effect")
- Halsey, C. M., et al. (2020). "Hydrophobic Tagging-Assisted N-Termini Enrichment for Deep Proteome Analysis." Journal of Proteome Research.
-
EDC/HOAt Coupling Protocols
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for carbodiimide chemistry).
-
Comparison of Labeling Strategies
- Rauniyar, N., & Yates, J. R. (2014). "Isobaric Labeling-Based Relative Quantification in Shotgun Proteomics." Journal of Proteome Research, 13(12), 5293–5309.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Cyclohexyl-O-Anisidine
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 5-Cyclohexyl-O-Anisidine. Given the limited direct safety data for this specific compound, the following protocols are synthesized from established best practices for structurally analogous aromatic amines, particularly o-anisidine. This approach ensures a conservative and safety-first methodology, empowering laboratory professionals to manage this chemical waste with confidence and scientific integrity.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling or disposal, a thorough understanding of the potential hazards is paramount. This compound, as a derivative of o-anisidine, should be handled with the assumption that it shares similar toxicological and ecotoxicological properties. Aromatic amines as a class are known for their potential to cause significant health effects.
Key Presumed Hazards:
-
Toxicity: Assumed to be toxic if swallowed, inhaled, or in contact with skin.[1][2] Exposure can lead to symptoms such as headache, dizziness, and cyanosis (a bluish discoloration of the skin due to poor circulation or inadequate oxygenation of the blood).[3][4]
-
Carcinogenicity: O-anisidine is classified as a suspected human carcinogen.[4] Therefore, this compound should be handled as a potential carcinogen, minimizing exposure through all routes.
-
Environmental Hazard: This compound is likely to be toxic to aquatic life with long-lasting effects.[5] It is crucial to prevent its release into the environment.
-
Combustibility: While specific flashpoint data is unavailable, it is prudent to treat this compound as a combustible liquid.
| Hazard Profile: this compound (Inferred) | |
| Acute Toxicity (Oral, Dermal, Inhalation) | Presumed Harmful/Toxic[1][2] |
| Skin Corrosion/Irritation | Presumed Irritant[2][4] |
| Serious Eye Damage/Irritation | Presumed Irritant[2] |
| Carcinogenicity | Suspected Carcinogen[4] |
| Aquatic Toxicity | Presumed Very Toxic to Aquatic Life[5] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to prevent exposure during all stages of handling and disposal.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A lab coat is the minimum requirement. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be utilized.
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available or during a large spill, a respirator with an appropriate organic vapor cartridge is necessary.
Spill Management Protocol: A Step-by-Step Response
In the event of a spill, a swift and organized response is critical to mitigate exposure and environmental contamination.
-
Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area.[4][6] Restrict access to the contaminated zone.
-
Ventilate: If safe to do so, increase ventilation in the area.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of recommended PPE.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill.[4] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Containerize: Carefully scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste.[7]
-
Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., acetone), followed by a thorough wash with soap and water.[3] All cleaning materials must also be disposed of as hazardous waste.
-
Seek Medical Attention: If there has been any skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical advice.[4]
Waste Collection and Storage: Ensuring Containment and Compliance
Proper segregation and storage of chemical waste are fundamental to a safe and compliant laboratory.
-
Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container must be in good condition and have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". The hazards (e.g., "Toxic," "Carcinogen," "Marine Pollutant") should also be clearly indicated.
-
Storage Location: Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials such as strong oxidizing agents and acids.[3]
Disposal Procedure: The Final Step
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[5][8] The only acceptable method of disposal is through a licensed hazardous waste management company.
Disposal Decision Workflow:
Caption: Decision workflow for the disposal of this compound waste.
Decontamination of Empty Containers: Preventing Residual Hazards
Empty containers that once held this compound must be managed carefully to eliminate any residual chemical.
-
Triple Rinse: Rinse the container thoroughly with a suitable solvent (e.g., acetone or ethanol) at least three times.[9]
-
Collect Rinsate: The rinsate from each rinse must be collected and disposed of as hazardous waste.[9]
-
Deface Label: Completely remove or deface the original label on the container to prevent misuse.[9][10]
-
Final Disposal: Once triple-rinsed and the label is defaced, the container can typically be disposed of as regular laboratory glass or plastic waste. However, consult your institution's specific guidelines.
By adhering to these rigorous procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.
References
-
o-Anisidine. New Jersey Department of Health. [Link]
-
o-anisidine. Sdfine. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University. [Link]
-
O-ANISIDINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
-
EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines. Federal Register. [Link]
-
Aromatic Amine DECONtamination Solution Safety Data Sheet. SKC Inc. [Link]
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. fishersci.com [fishersci.com]
- 3. 5-NITRO-O-ANISIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. nj.gov [nj.gov]
- 5. fishersci.com [fishersci.com]
- 6. ANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. international.skcinc.com [international.skcinc.com]
- 8. fishersci.com [fishersci.com]
- 9. nswai.org [nswai.org]
- 10. vumc.org [vumc.org]
Operational Safety Guide: Handling 5-Cyclohexyl-O-Anisidine (CAS 206559-52-6)
[1]
Executive Summary: The Structural Hazard
Handling 5-Cyclohexyl-O-Anisidine requires a safety protocol that goes beyond standard laboratory compliance. While specific GHS classifications for this intermediate often list it as an Irritant (H315, H319, H335), this assessment is likely an underestimation based on limited toxicological data.
From a Structure-Activity Relationship (SAR) perspective, this molecule presents a dual-threat:
-
The Anisidine Core: Structurally homologous to o-anisidine (a Category 1B Carcinogen and methemoglobinemia inducer).
-
The Cyclohexyl Moiety: This lipophilic group significantly increases the partition coefficient (LogP), theoretically enhancing dermal absorption rates compared to the parent anisidine.
Core Directive: Treat this compound as a suspected carcinogen and a high-permeation skin hazard . The primary route of catastrophic exposure is not inhalation of the solid, but transdermal absorption when the compound is solvated.
Hazard Profiling & Risk Assessment
| Hazard Class | Risk Description | Mechanism of Action |
| Acute Dermal | High Permeation Potential | The cyclohexyl group facilitates transport across the stratum corneum lipid bilayer. Once absorbed, the amine group can induce methemoglobinemia (oxidizing hemoglobin to methemoglobin), leading to tissue hypoxia. |
| Respiratory | Mucosal Irritant / Sensitizer | As a solid (MP 62-69°C), dust generation is the primary vector. Aromatic amines are known respiratory sensitizers. |
| Carcinogenicity | Suspected (Category 2/1B equivalent) | Based on o-anisidine homology.[1] Potential for genotoxicity via metabolic activation (N-hydroxylation). |
The PPE Defense System
Standard nitrile gloves are insufficient for prolonged handling of this compound in solution. The lipophilic nature of the cyclohexyl group accelerates permeation through thin nitrile rubber.
A. Hand Protection (The Critical Barrier)
-
Dry Solid Handling:
-
Primary: Nitrile (Minimum thickness: 5 mil / 0.12 mm).
-
Protocol: Single glove acceptable if no solvent is present.
-
-
Solvated / Liquid Handling:
-
Primary: Laminate Film (e.g., Silver Shield® / barrier) or Viton® .
-
Secondary (Outer): Disposable Nitrile (for dexterity and grip).
-
Why? Aromatic amines can permeate standard nitrile in <15 minutes. Laminate film provides >480 minutes of breakthrough time.
-
B. Respiratory & Ocular Protection[1][2][3][4]
-
Respiratory:
-
Minimum: N95 (US) or P2 (EU) disposable respirator for minor weighing.
-
Recommended: Half-face respirator with P100/HEPA + Organic Vapor (OV) cartridges. The OV cartridge is essential if the compound is dissolved in volatile solvents (DCM, Methanol).
-
-
Ocular:
-
Solid: Safety glasses with side shields.
-
Solution: Indirect-vent chemical goggles. Face shield required if handling volumes >100mL.
-
C. PPE Decision Logic (Visualization)
Figure 1: Decision matrix for selecting appropriate PPE based on the physical state of the compound.
Operational Protocols
Phase 1: Weighing & Transfer (Highest Risk of Particulate Exposure)
-
Engineering Control: All weighing must occur inside a chemical fume hood or a powder containment balance enclosure.
-
Static Control: Use an ionizing fan or antistatic gun. Aromatic amine powders can be electrostatic; "flying" powder increases inhalation risk.
-
Technique:
-
Place a secondary container (tray) inside the hood.
-
Tare the vial/flask before opening the stock container.
-
Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Phase 2: Solubilization & Reaction (Highest Risk of Permeation)
-
Solvent Choice: Be aware that using skin-penetrating solvents (like DMSO or DMF) acts as a "vehicle," carrying the this compound through the skin even faster.
-
Double-Gloving Protocol:
-
Don Laminate/PE inner gloves.
-
Don Nitrile outer gloves.
-
If outer glove is splashed: STOP . Remove outer glove immediately. Inspect inner glove.[2] Replace outer glove.
-
Phase 3: Decontamination & Doffing
Proper removal of PPE is as critical as wearing it. Contamination often occurs when touching the skin with dirty gloves during removal.
Figure 2: The "Safe Loop" workflow for decontamination and PPE removal.
Emergency Response
| Scenario | Immediate Action | Medical Follow-up |
| Skin Contact | Drench. Wash with soap and water for 15 mins. Do NOT use alcohol (enhances absorption). | Monitor for signs of cyanosis (blue lips/nails) indicating methemoglobinemia. |
| Eye Contact | Flush. Use eyewash station for 15 mins. Hold eyelids open. | Seek ophthalmologist immediately. |
| Inhalation | Evacuate. Move to fresh air.[1][3][4] | Administer oxygen if breathing is difficult. Monitor for delayed pulmonary edema. |
| Spill (Solid) | Wet Wipe. Cover with wet paper towels to prevent dust. Scoop into waste. | N/A |
| Spill (Liquid) | Absorb. Use vermiculite or sand. Do NOT use combustible materials (sawdust). | N/A |
Disposal & Waste Management
-
Classification: Hazardous Organic Waste (Toxic).
-
Segregation: Do not mix with oxidizing agents (nitric acid, perchlorates) as anisidines can be oxidized exothermically.
-
Destruction: Incineration is the only recommended disposal method to ensure thermal destruction of the aromatic ring system.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

